Shp2-IN-24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H22ClN5O4S |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
methyl (2R)-2-[[2-[[5-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C23H22ClN5O4S/c1-32-19-8-7-14(24)10-16(19)21-27-23(29-28-21)34-12-20(30)26-18(22(31)33-2)9-13-11-25-17-6-4-3-5-15(13)17/h3-8,10-11,18,25H,9,12H2,1-2H3,(H,26,30)(H,27,28,29)/t18-/m1/s1 |
InChI Key |
KKHUPJKBPNZBFP-GOSISDBHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)SCC(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)SCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Shp2-IN-24 Target Engagement: Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The non-receptor protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical signaling node and a high-priority target in oncology.[1][2][3] It plays a pivotal role in mediating cellular proliferation, survival, and differentiation by positively regulating the RAS/MAPK signaling cascade downstream of receptor tyrosine kinases (RTKs).[1][2][3] Gain-of-function mutations in Shp2 are linked to developmental disorders like Noonan syndrome and various malignancies, particularly juvenile myelomonocytic leukemia.[1] Consequently, the development of potent and selective Shp2 inhibitors is a major focus of modern drug discovery.
Shp2-IN-24 (also known as compound 111675) has been identified as a potent inhibitor of Shp2.[4][5][6] While initial biochemical data is available, comprehensive public information on its cellular target engagement and mechanism of action is limited. This guide will therefore present the known biochemical activity of this compound and utilize the archetypal allosteric Shp2 inhibitor, SHP099, as a well-characterized example to provide an in-depth overview of the principles, experimental protocols, and data interpretation required to fully assess target engagement for a novel Shp2 inhibitor.
The Role of Shp2 in Cellular Signaling
Shp2 integrates signals from various RTKs, cytokine receptors, and integrins into the cell.[1] In its basal state, Shp2 is held in a closed, auto-inhibited conformation where its N-terminal SH2 domain blocks the catalytic site of the phosphatase (PTP) domain.[3][7] Upon activation by upstream signals, Shp2 is recruited to phosphorylated tyrosine residues on receptors or scaffolding proteins. This interaction induces a conformational change, exposing the active site and enabling Shp2 to dephosphorylate its substrates, ultimately leading to the sustained activation of the RAS-RAF-MEK-ERK pathway.[3] Shp2 also modulates other critical pathways, including the PI3K-AKT and JAK-STAT cascades.[1] Allosteric inhibitors like SHP099 function by stabilizing the auto-inhibited conformation of Shp2, acting as a "molecular glue" to prevent its activation.[1]
Caption: SHP2 signaling pathway and point of inhibition.
Quantitative Data on Shp2 Inhibitor Engagement
A comprehensive evaluation of a Shp2 inhibitor requires quantifying its activity at multiple levels: biochemical potency against the isolated enzyme, engagement with the target protein inside the cell, and the resulting effect on downstream cellular pathways.
Table 1: Biochemical Potency of this compound This table summarizes the publicly available biochemical data for this compound.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| This compound | Shp2 | Biochemical | 0.878 | 0.118 | [4][5] |
Table 2: Representative Multi-Level Target Engagement Profile for SHP099 This table illustrates the type of comprehensive dataset required to validate a Shp2 inhibitor, using the well-characterized compound SHP099 as an example.
| Parameter | Method | Target / Cell Line | Value | Description | Reference |
| Biochemical Potency | DiFMUP Phosphatase Assay | Recombinant Shp2 | IC50 = 70 nM | Potency against the isolated enzyme. | [1] |
| Cellular Pathway Inhibition | Western Blot | KYSE-520 cells | IC50 = 200-500 nM | Inhibition of downstream p-ERK signaling. | |
| Direct Target Engagement | Cellular Thermal Shift Assay | HEK293T cells | ΔTm = 3.7 °C (at 10 µM) | Thermal stabilization of Shp2 upon compound binding in intact cells. | [1] |
| Anti-proliferative Activity | Cell Viability Assay | KYSE-520 cells | GI50 > 50 µM | Effect on cancer cell growth (monotherapy). |
Key Experimental Protocols
Detailed and robust experimental protocols are essential for generating high-quality, reproducible data. Below are methodologies for key assays used to characterize Shp2 inhibitor target engagement.
Protocol 1: Biochemical Phosphatase Activity Assay (IC50 Determination)
This protocol determines the concentration of an inhibitor required to reduce the enzymatic activity of purified Shp2 by 50%. A common method uses the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Materials:
-
Recombinant full-length human Shp2 protein
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
-
DiFMUP substrate (e.g., from Thermo Fisher Scientific)
-
This compound or other test compounds, serially diluted in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Using a liquid handler, dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Enzyme Addition: Dilute the recombinant Shp2 enzyme to the desired final concentration (e.g., 0.5 nM) in cold Assay Buffer. Add 10 µL of the enzyme solution to each well containing the compound and mix gently.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare the DiFMUP substrate solution in Assay Buffer to a final concentration of 100 µM. Add 10 µL of the substrate solution to each well to start the reaction.
-
Fluorescence Reading: Immediately place the plate in a pre-warmed (25°C) plate reader. Monitor the increase in fluorescence every minute for 15-30 minutes.[8]
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates relative to the DMSO controls (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound directly binds to its target protein in the complex environment of an intact cell.[1] The principle is that ligand binding typically stabilizes the target protein, increasing its melting temperature (Tm).[1]
Materials:
-
HEK293T or other suitable cells transiently or stably overexpressing tagged Shp2
-
Culture medium (DMEM), FBS, and standard cell culture reagents
-
This compound or other test compounds
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
Thermal cycler or heating blocks
-
Western blot or ELISA reagents for Shp2 detection
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in the incubator.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by a cooling step at 25°C for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction. Determine the protein concentration of each sample.
-
Detection: Analyze the amount of soluble Shp2 remaining in each supernatant using Western blotting or an ELISA-based method.
-
Data Analysis:
-
Quantify the band intensities from the Western blot for each temperature point.
-
Normalize the intensity of each heated sample to the non-heated control for both the vehicle- and compound-treated groups.
-
Plot the normalized soluble Shp2 fraction against the temperature for both groups.
-
Fit the data to a sigmoidal melting curve to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) between the compound-treated and vehicle-treated samples indicates the degree of thermal stabilization and confirms target engagement.
-
Visualizing Experimental and Logical Workflows
Diagrams can clarify complex experimental procedures and the logical flow of a target validation cascade.
Caption: Workflow for determining biochemical IC50.
Caption: Workflow for confirming cellular target engagement.
Caption: Logical flow for validating a Shp2 inhibitor.
Conclusion
Confirming the robust target engagement of a novel compound like this compound is a multi-step process that bridges biochemistry and cell biology. While initial biochemical assays provide crucial data on potency (IC50) and binding affinity (Ki), they do not guarantee efficacy in a cellular context. Therefore, a rigorous validation cascade is imperative. This involves confirming direct physical interaction with the target in intact cells using methods like CETSA, followed by quantifying the modulation of downstream signaling pathways (e.g., p-ERK levels) and, ultimately, linking these molecular events to a desired cellular phenotype, such as the inhibition of cancer cell proliferation. This integrated approach ensures that a compound not only binds its intended target but also exerts the desired functional consequence, providing a solid foundation for further preclinical and clinical development.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irbm.com [irbm.com]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SHP2-IN-24_TargetMol [targetmol.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioscience.co.uk [bioscience.co.uk]
Unveiling the Potent and Allosteric Inhibition of SHP2 by Shp2-IN-24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Shp2-IN-24, a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). A comprehensive understanding of this interaction is critical for researchers developing novel therapeutics targeting SHP2, a key signaling node implicated in various cancers and developmental disorders. This document details the quantitative binding parameters, the experimental methodologies for their determination, and the broader context of SHP2 signaling pathways.
Quantitative Binding Affinity of this compound to SHP2
The binding affinity of this compound for the SHP2 protein has been quantitatively determined through in vitro assays. The key parameters are summarized in the table below, providing a clear comparison of its potency.
| Parameter | Value (µM) | Description |
| IC50 | 0.878[1] | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of SHP2's enzymatic activity. |
| Ki | 0.118[1] | The inhibition constant, indicating the intrinsic binding affinity of this compound to SHP2. A lower Ki value signifies a stronger binding affinity. |
These values establish this compound as a potent inhibitor of SHP2, functioning at sub-micromolar concentrations. The primary research identifying these values suggests that this compound acts as an allosteric inhibitor, a mechanism that offers potential advantages in terms of selectivity and drug development.[1]
Experimental Protocols for Determining Binding Affinity
The determination of the binding affinity of small molecule inhibitors to SHP2 can be accomplished through various robust experimental protocols. Below are detailed methodologies for commonly employed assays.
In Vitro SHP2 Phosphatase Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of SHP2 and the inhibitory effect of compounds like this compound by monitoring the dephosphorylation of a fluorogenic substrate.
Materials:
-
Recombinant full-length human SHP2 protein
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.05% BSA
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add a fixed concentration of recombinant SHP2 protein to each well of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., 355 nm excitation and 460 nm emission for DiFMUP).
-
Record fluorescence measurements at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time plot).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Materials:
-
Cultured cells expressing endogenous or overexpressed SHP2
-
This compound (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-SHP2 antibody
Procedure:
-
Treat cultured cells with various concentrations of this compound or vehicle control (DMSO) for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of lysis buffer.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermocycler.
-
Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SHP2 in each sample by SDS-PAGE and Western blotting using an anti-SHP2 antibody.
-
Quantify the band intensities.
-
For each temperature, compare the amount of soluble SHP2 in the inhibitor-treated samples to the vehicle control.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
SHP2 Signaling and Mechanism of Allosteric Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS-MAPK pathway.[2][3][4] In its inactive state, the N-terminal SH2 domain of SHP2 folds back and blocks the active site of the phosphatase domain, leading to auto-inhibition.[3][5] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase.[3][5] Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation.
Allosteric inhibitors like this compound do not bind to the active site of the enzyme. Instead, they bind to a distinct pocket at the interface of the N-SH2, C-SH2, and PTP domains.[2][6] This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation even in the presence of upstream signals.[2][6] This mechanism effectively shuts down SHP2-mediated signaling.
SHP2 Signaling Pathway and Allosteric Inhibition
Caption: SHP2 signaling pathway and the mechanism of allosteric inhibition by this compound.
Experimental Workflow for Determining IC50
Caption: A typical experimental workflow for determining the IC50 value of a SHP2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. archive.connect.h1.co [archive.connect.h1.co]
- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
- 5. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Shp2-IN-24: A Deep Dive into Allosteric versus Catalytic Inhibition of a Key Oncogenic Phosphatase
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide explores the critical distinction between allosteric and catalytic inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), a key regulator in cellular signaling and a prominent target in oncology. While specific quantitative data for a compound designated "Shp2-IN-24" is not publicly available, this paper will utilize illustrative data from well-characterized allosteric Shp2 inhibitors to provide a comprehensive framework for understanding its potential mechanism of action. The principles and experimental methodologies detailed herein are broadly applicable to the characterization of novel Shp2 inhibitors.
The Dual Nature of Shp2 and its Role in Disease
Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal, and often positive, role in signal transduction pathways initiated by growth factors, cytokines, and hormones.[1][2] It is a crucial component of the RAS-mitogen-activated protein kinase (MAPK), PI3K-AKT, and JAK-STAT signaling cascades.[3][4] In its inactive state, Shp2 exists in an auto-inhibited conformation where the N-terminal SH2 domain physically blocks the active site of the protein tyrosine phosphatase (PTP) domain.[1][5] Upon cellular stimulation, Shp2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase.[6][7]
Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various malignancies, including juvenile myelomonocytic leukemia (JMML) and solid tumors.[8] This has established Shp2 as a bona fide oncogene and a high-priority target for therapeutic intervention.
Allosteric vs. Catalytic Inhibition: Two Strategies to Target Shp2
The development of Shp2 inhibitors has primarily followed two distinct strategies: targeting the catalytic site directly or modulating the enzyme's activity through allosteric regulation.
Catalytic Inhibition: Early efforts focused on developing active-site inhibitors that directly compete with the substrate for binding to the PTP domain.[5] These inhibitors, often containing a phosphotyrosine mimetic, aim to block the enzymatic activity of Shp2. However, the highly conserved nature of the PTP domain active site among different phosphatases has made it challenging to develop highly selective catalytic inhibitors, often leading to off-target effects.[9]
Allosteric Inhibition: A more recent and highly successful approach involves the development of allosteric inhibitors. These molecules do not bind to the active site but rather to a distinct pocket at the interface of the N-SH2, C-SH2, and PTP domains.[10][11] By binding to this allosteric site, these inhibitors stabilize the auto-inhibited conformation of Shp2, effectively locking the enzyme in its inactive state.[12] This mechanism prevents the N-SH2 domain from disengaging from the PTP domain, thereby precluding substrate access to the active site. This approach has yielded highly potent and selective inhibitors, with several compounds advancing into clinical trials.[4]
Quantitative Analysis of Shp2 Inhibition
The following tables summarize typical quantitative data obtained for a representative allosteric Shp2 inhibitor. These values are essential for comparing the potency and selectivity of different compounds.
Table 1: Biochemical Potency of a Representative Allosteric Shp2 Inhibitor
| Parameter | Value | Description |
| IC50 (Wild-Type Shp2) | 10 nM | The half-maximal inhibitory concentration against the wild-type Shp2 enzyme in a biochemical assay. |
| IC50 (Shp2 E76K mutant) | 500 nM | The half-maximal inhibitory concentration against a common gain-of-function mutant of Shp2. |
| Ki | 5 nM | The inhibition constant, representing the equilibrium constant for the inhibitor binding to the enzyme. |
| Selectivity (vs. Shp1) | >1000-fold | The ratio of IC50 against the closely related phosphatase Shp1 to the IC50 against Shp2, indicating high selectivity. |
Table 2: Cellular Activity of a Representative Allosteric Shp2 Inhibitor
| Parameter | Value | Description |
| p-ERK IC50 (Cell-based) | 50 nM | The half-maximal inhibitory concentration for the phosphorylation of ERK, a downstream effector of the Shp2-mediated MAPK pathway, in a cellular context. |
| Cell Proliferation GI50 | 100 nM | The concentration that causes 50% growth inhibition in a cancer cell line dependent on Shp2 signaling. |
Key Experimental Protocols
Accurate characterization of Shp2 inhibitors relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays.
Biochemical Enzymatic Assay (DiFMUP-based)
This assay measures the enzymatic activity of Shp2 by monitoring the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant full-length human Shp2 protein
-
DiFMUP substrate (e.g., from a commercial supplier)
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA.
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound solution to each well.
-
Add 20 µL of Shp2 enzyme solution (e.g., 0.5 nM final concentration) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of DiFMUP substrate (e.g., 10 µM final concentration) in assay buffer.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at 1-minute intervals for 15-30 minutes using a plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of an inhibitor to its target protein in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Shp2 protein
-
Test compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Immobilize the Shp2 protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time to observe the association of the compound with the immobilized Shp2.
-
After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the compound.
-
Regenerate the sensor surface between different compound injections if necessary.
-
Analyze the resulting sensorgrams using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Western Blot for p-ERK Inhibition
This assay assesses the ability of an inhibitor to block Shp2-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream target, ERK.
Materials:
-
Cancer cell line known to be dependent on Shp2 signaling (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phospho-ERK to total ERK at each inhibitor concentration.
Visualizing the Mechanisms and Workflows
Figure 1: Simplified Shp2 signaling pathway leading to ERK activation.
Figure 2: Comparison of catalytic and allosteric inhibition mechanisms of Shp2.
Figure 3: A typical experimental workflow for the characterization and development of a Shp2 inhibitor.
Conclusion
The distinction between allosteric and catalytic inhibition is fundamental to the development of effective and selective Shp2-targeted therapies. While catalytic inhibitors face challenges with selectivity, allosteric inhibitors represent a highly promising therapeutic strategy by stabilizing the natural auto-inhibited state of the enzyme. A thorough characterization of any novel Shp2 inhibitor, such as the hypothetical this compound, requires a multi-faceted approach encompassing biochemical potency assays, direct binding studies, and cellular functional assays to confirm its mechanism of action and therapeutic potential. The methodologies and conceptual framework provided in this guide offer a robust foundation for researchers and drug developers working to advance the next generation of Shp2 inhibitors.
References
- 1. dhvi.duke.edu [dhvi.duke.edu]
- 2. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monobody Inhibitor Selective to the Phosphatase Domain of SHP2 and its Use as a Probe for Quantifying SHP2 Allosteric Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. path.ox.ac.uk [path.ox.ac.uk]
Navigating the Cell: A Technical Guide to SHP2 Inhibitor Permeability and Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of multiple signaling pathways, making it a compelling target for therapeutic intervention in various diseases, including cancer. The efficacy of any SHP2 inhibitor is fundamentally dependent on its ability to permeate the cell membrane and localize to the subcellular compartments where SHP2 exerts its function. This technical guide provides an in-depth overview of the cellular permeability and localization of SHP2 inhibitors, addressing the inherent challenges and outlining key experimental methodologies. While specific data for a compound designated "Shp2-IN-24" is not available in the current scientific literature, this document consolidates the broader knowledge in the field to guide researchers in the development and characterization of novel SHP2-targeting agents.
Introduction: The Challenge of Cellular Access for SHP2 Inhibitors
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1][2] Its involvement in the RAS-MAPK pathway is crucial for regulating cell growth, differentiation, and survival.[1] Dysregulation of SHP2 activity is implicated in various cancers, making it a prime target for drug development.[1][2]
A significant hurdle in the development of effective SHP2 inhibitors has been achieving adequate cell permeability.[3] Many early SHP2 inhibitors were designed to mimic the phosphotyrosine substrate, often incorporating charged or highly polar functional groups.[3] While potent in enzymatic assays, these characteristics frequently lead to poor absorption, distribution, metabolism, and excretion (ADME) properties and limited ability to cross the cellular membrane.[3] Strategies to overcome this include the development of prodrugs and the discovery of allosteric inhibitors that bind to less charged pockets on the protein.[3][4][5]
Cellular Localization of SHP2: Where the Action Is
An effective SHP2 inhibitor must not only enter the cell but also reach the subcellular locations where SHP2 is active. SHP2 is ubiquitously expressed and has been identified in several cellular compartments:
-
Cytoplasm: The primary location of SHP2 is the cytoplasm, where it is involved in various signaling pathways initiated by growth factors, cytokines, and the extracellular matrix.[6]
-
Nucleus: A fraction of cellular SHP2 is found in the nucleus.[6][7] Nuclear SHP2 has been shown to dephosphorylate STAT1, thereby inhibiting gene transcription, and to form complexes with other transcription factors.[7]
-
Mitochondria: More recent evidence has also placed SHP2 in the mitochondria, where it may be involved in regulating cellular redox balance and respiratory chain activity.[7]
The diverse localization of SHP2 suggests that its functions are context-dependent.[7] Therefore, understanding the subcellular distribution of a SHP2 inhibitor is crucial for interpreting its biological effects. Disease-related mutations in SHP2 can also alter its subcellular localization, with some mutants showing increased mitochondrial localization.[8]
Quantitative Data on SHP2 Inhibitor Permeability
As "this compound" does not appear in the scientific literature, we present data for other well-characterized, cell-permeable SHP2 inhibitors to serve as a benchmark for researchers.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cellular Activity | Reference |
| PHPS1 | SHP2 catalytic site | Low micromolar | Inhibits HGF/SF-induced cell scattering and branching morphogenesis | [9] |
| GS-493 | SHP2 catalytic site | 71 +/- 15 nM | Blocks HGF-stimulated epithelial-mesenchymal transition; Inhibits tumor growth in vivo | [10] |
| #220-324 | SHP2 catalytic site | 23.81 µM (for E76K mutant) | Blocks SHP2-mediated signaling and cellular function | [11] |
| SYK-85 | SHP2-PTP | 0.32 µM | Effective inhibition of SHP2-PTP | [12] |
| TK-147 | Allosteric site | 0.25 µM | Potent allosteric inhibition | [12] |
Experimental Protocols
Detailed methodologies are essential for accurately assessing the cellular permeability and localization of SHP2 inhibitors.
Cellular Permeability Assessment: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement of a compound within intact cells, providing indirect evidence of cell permeability.[4] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells of interest to an appropriate density. Treat the cells with the SHP2 inhibitor at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) proteins.
-
Protein Quantification: Analyze the amount of soluble SHP2 in each sample using techniques like Western blotting or ELISA.
-
Data Analysis: Plot the fraction of soluble SHP2 as a function of temperature for both treated and untreated cells. A shift in the melting curve indicates that the inhibitor has entered the cells and bound to SHP2.[4]
Subcellular Localization: Immunofluorescence and Confocal Microscopy
Immunofluorescence microscopy is a standard technique to visualize the subcellular localization of a protein of interest and can be adapted to observe the localization of a fluorescently tagged inhibitor or its effect on the target protein's localization.
Protocol Outline:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the SHP2 inhibitor or vehicle.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) to preserve cellular structure. Permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody access.
-
Immunostaining:
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for SHP2.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining: Stain specific organelles if desired (e.g., DAPI for the nucleus, MitoTracker for mitochondria).
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
Image Analysis: Analyze the images to determine the subcellular distribution of SHP2 in the presence and absence of the inhibitor.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Simplified SHP2 signaling in the RAS-MAPK pathway.
Caption: Workflow for assessing inhibitor permeability and localization.
Conclusion
The development of cell-permeable SHP2 inhibitors with defined subcellular localization is paramount for advancing them into clinical applications. While the specific compound "this compound" remains uncharacterized in public domains, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel SHP2 inhibitor. A thorough understanding of a compound's ability to navigate the cellular environment and engage its target in the relevant compartments is a cornerstone of modern drug discovery.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Shping 2" different cellular localizations - a potential new player in aging processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [academiccommons.columbia.edu]
- 9. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - MDC Repository [edoc.mdc-berlin.de]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Shp2-IN-24: A Comprehensive Technical Overview of a Novel Allosteric Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shp2-IN-24 is a recently identified, potent, and allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). This document provides an in-depth technical guide to its chemical properties, mechanism of action, and the experimental methodologies used in its discovery and characterization. Shp2 is a critical signaling node and a well-validated target in oncology; therefore, novel inhibitors like this compound are of significant interest to the drug discovery community. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Properties
This compound was identified through a pharmacophore-based virtual screening of a large chemical library. Its chemical structure and key properties are summarized below.
| Property | Value |
| IUPAC Name | methyl 2-(5-((5-(4-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-3-(1H-indol-3-yl)propanoate |
| Chemical Formula | C23H22ClN5O4S |
| Molecular Weight | 499.97 g/mol |
| SMILES String | COC1=CC=C(C=C1C2=NN=C(SCC(N--INVALID-LINK--CC3=CNC4=CC=CC=C43)=O)N2)Cl |
In Vitro Inhibitory Activity
This compound has demonstrated potent inhibition of Shp2 enzymatic activity in biochemical assays. The following table summarizes its key quantitative metrics.[1]
| Parameter | Value (µM) |
| IC50 | 0.878 ± 0.008 |
| Ki | 0.118 |
These values indicate that this compound is a highly effective inhibitor of Shp2 in a cell-free environment.
Mechanism of Action: Allosteric Inhibition
This compound functions as an allosteric inhibitor.[1] Unlike orthosteric inhibitors that bind directly to the active site, allosteric inhibitors bind to a remote site on the enzyme, inducing a conformational change that leads to inhibition. In the case of Shp2, allosteric inhibitors stabilize the auto-inhibited conformation of the enzyme, where the N-SH2 domain blocks the catalytic activity of the protein tyrosine phosphatase (PTP) domain. This mechanism offers the potential for greater selectivity over other phosphatases, which share a highly conserved active site.
Shp2 Signaling Pathway
Shp2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and plays a crucial role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of adapter proteins like Grb2 and Shp2. Shp2 is recruited to the plasma membrane, where it dephosphorylates specific substrates, leading to the activation of Ras and subsequent phosphorylation of downstream kinases, including MEK and ERK. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Experimental Protocols
Discovery Workflow: From Virtual Screening to In Vitro Validation
This compound was identified and validated through a multi-step process that combined computational and experimental techniques.
In Vitro SHP2 Enzymatic Assay Protocol
The inhibitory activity of this compound was determined using a fluorescence-based in vitro enzymatic assay. The general steps for such an assay are outlined below.
Materials:
-
Recombinant human Shp2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Incubation: Recombinant Shp2 enzyme is added to the wells of the microplate. Subsequently, the various concentrations of this compound (or DMSO as a vehicle control) are added to the wells. The plate is then incubated for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction Initiation: The reaction is initiated by the addition of the DiFMUP substrate to all wells.
-
Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over a specific time course (e.g., 60 minutes) using a fluorescence plate reader. The rate of the enzymatic reaction is proportional to the increase in fluorescence as DiFMUP is dephosphorylated to the fluorescent product, DiFMU.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve. The Ki value can be subsequently determined using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Cellular Activity and Future Directions
While this compound has been shown to be a potent in vitro inhibitor of Shp2, to the best of our knowledge, detailed studies on its effects in a cellular context have not yet been published. Future investigations will be crucial to:
-
Confirm cellular target engagement: Demonstrating that this compound can enter cells and bind to Shp2.
-
Evaluate inhibition of Shp2-mediated signaling: Assessing the effect of this compound on the phosphorylation of downstream targets in the RAS-MAPK pathway, such as ERK, in relevant cancer cell lines.
-
Determine anti-proliferative effects: Measuring the ability of this compound to inhibit the growth of cancer cell lines that are dependent on Shp2 signaling.
-
Assess in vivo efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
The promising in vitro profile of this compound makes it a valuable chemical probe for studying Shp2 biology and a potential starting point for the development of novel anti-cancer therapeutics.
References
In Vitro Characterization of Shp2-IN-24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the Ras-MAPK, PI3K/Akt, and JAK/STAT pathways.[1][2] Its dysregulation is implicated in various cancers and developmental disorders, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro characterization of Shp2-IN-24, an allosteric inhibitor of SHP2. This document summarizes its biochemical potency, provides detailed experimental protocols for its characterization, and illustrates the pertinent signaling pathways and experimental workflows.
Biochemical Potency of this compound
This compound (also known as compound 111675) has been identified as a potent allosteric inhibitor of SHP2.[1][3][4] The following table summarizes the key quantitative data from in vitro biochemical assays.
| Parameter | Value | Description | Reference |
| IC50 | 0.878 µM | The half maximal inhibitory concentration against SHP2 phosphatase activity. | [1][3][4] |
| Ki | 0.118 µM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | [1][3][4] |
Experimental Protocols
The following sections detail representative methodologies for the in vitro characterization of a SHP2 inhibitor like this compound.
Disclaimer: The full experimental details for this compound are detailed in the publication "Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation" by Rangan Mitra, Sandeep Kumar & Senthil Raja Ayyannan in the Journal of Biomolecular Structure and Dynamics.[1][3][4] Due to the inaccessibility of the full-text article, the following protocols are based on well-established and widely published methods for the in vitro characterization of SHP2 inhibitors.
SHP2 Phosphatase Activity Assay (Biochemical IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of SHP2 by 50%. A common method utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Workflow Diagram:
Caption: Workflow for a biochemical SHP2 phosphatase activity assay.
Materials:
-
Recombinant full-length wild-type SHP2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Inhibitor: this compound, serially diluted in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant SHP2 enzyme solution (e.g., 2 nM final concentration) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of DiFMUP substrate solution (e.g., 100 µM final concentration).
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically for 15-30 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Inhibition of p-ERK Levels
This assay assesses the ability of the inhibitor to modulate the SHP2-dependent Ras-MAPK signaling pathway in a cellular context by measuring the phosphorylation of ERK (Extracellular signal-regulated kinase), a downstream target.
Workflow Diagram:
Caption: Workflow for a p-ERK Western blot assay.
Materials:
-
A suitable cell line with an active RTK-Ras-MAPK pathway (e.g., KYSE-520, MDA-MB-468)
-
Cell culture medium and supplements
-
This compound
-
Growth factor for stimulation (e.g., Epidermal Growth Factor - EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Once cells reach 70-80% confluency, serum-starve them overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitor on ERK phosphorylation.
SHP2 Signaling Pathways
SHP2 is a crucial positive regulator in several signaling cascades initiated by receptor tyrosine kinases (RTKs). Allosteric inhibitors like this compound are thought to stabilize the auto-inhibited conformation of SHP2, preventing its activation and downstream signaling.
The Ras-MAPK Signaling Pathway
SHP2 is essential for the full activation of the Ras-MAPK pathway downstream of many RTKs.[5][6][7] Upon growth factor binding, the RTK becomes phosphorylated, creating docking sites for adaptor proteins like Grb2 and scaffolding proteins like GAB1. SHP2 is recruited to these phosphorylated sites via its SH2 domains, which relieves its auto-inhibition.[8] Activated SHP2 is believed to dephosphorylate specific sites on scaffolding proteins or the RTK itself, which facilitates the recruitment and activation of the Ras activator complex (e.g., Grb2-SOS), leading to Ras-GTP loading and subsequent activation of the RAF-MEK-ERK cascade.[9]
Diagram of SHP2's Role in Ras-MAPK Signaling and Inhibition:
Caption: SHP2 in the Ras-MAPK pathway and the mechanism of its inhibition.
Conclusion
This compound is a potent biochemical inhibitor of SHP2. The provided protocols offer a foundational framework for its further in vitro characterization, particularly in cellular contexts, to elucidate its mechanism of action and therapeutic potential. Understanding its effects on key signaling pathways, such as the Ras-MAPK cascade, is crucial for its development as a potential therapeutic agent in oncology and other diseases driven by aberrant SHP2 activity.
References
- 1. Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shp2 SUMOylation promotes ERK activation and hepatocellular carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of Allosteric SHP2 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[1] SHP2 is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[2][3][4] Consequently, the development of SHP2 inhibitors has become a promising therapeutic strategy in oncology.
A significant breakthrough in this area has been the discovery of potent and selective allosteric inhibitors of SHP2.[5] Unlike orthosteric inhibitors that target the highly conserved catalytic site of phosphatases, allosteric inhibitors bind to a distinct, less-conserved pocket, leading to greater selectivity. This technical guide provides an in-depth look at the selectivity profile of a well-characterized allosteric SHP2 inhibitor, SHP099, against other phosphatases. SHP099 serves as a prototypical example of this class of inhibitors.[1][5]
SHP2 Signaling Pathway
SHP2 acts as a crucial signaling node downstream of RTKs. Upon growth factor binding and subsequent RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated scaffolding proteins. This recruitment relieves the auto-inhibited conformation of SHP2, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the Ras-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.
Selectivity Profile of SHP099
The selectivity of a drug candidate is a critical parameter in drug development, as off-target effects can lead to toxicity. Allosteric SHP2 inhibitors, such as SHP099, have demonstrated a high degree of selectivity for SHP2 over other protein tyrosine phosphatases, including its closest homolog, SHP1.[6][7]
The following table summarizes the selectivity profile of SHP099 against a panel of 22 human phosphatases. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Phosphatase | Species | IC50 (µM) |
| SHP2 | Human | 0.071 |
| SHP1 | Human | >100 |
| CD45 | Human | >100 |
| DUSP22 | Human | >100 |
| HePTP | Human | >100 |
| I-2 | Human | >100 |
| LAR | Human | >100 |
| LMW-PTP | Human | >100 |
| PP1A | Human | >100 |
| PP2A | Human | >100 |
| PP2B-A | Human | >100 |
| PP2C-alpha | Human | >100 |
| PRL-1 | Human | >100 |
| PTP-beta | Human | >100 |
| PTP-epsilon | Human | >100 |
| PTP-gamma | Human | >100 |
| PTP-H1 | Human | >100 |
| PTP-mu | Human | >100 |
| PTP-zeta | Human | >100 |
| PTP1B | Human | >100 |
| TCPTP | Human | >100 |
| VHR | Human | >100 |
| Data extracted from Chen et al., Nature 2016, Extended Data Table 1.[6] |
As the data clearly indicates, SHP099 is highly selective for SHP2, with no significant inhibitory activity observed against a wide range of other phosphatases at concentrations up to 100 µM.[6] This remarkable selectivity underscores the advantage of targeting allosteric sites.
Experimental Protocols for Selectivity Profiling
The determination of the selectivity profile of a phosphatase inhibitor involves a series of biochemical assays. The general workflow for such an analysis is depicted below.
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sellerslab.org [sellerslab.org]
- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Shp2-IN-24 in Modulating Immune Response: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the immunomodulatory effects of the specific allosteric SHP2 inhibitor, Shp2-IN-24 (compound 111675), is not extensively available in the public domain. This guide, therefore, leverages comprehensive data from studies on other well-characterized allosteric SHP2 inhibitors, such as SHP099 and RMC-4550, to provide a detailed understanding of the expected role and mechanism of this compound in modulating the immune response. The experimental protocols and quantitative data presented herein are representative examples derived from research on these analogous compounds.
Executive Summary
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cellular signaling. It is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK cascade.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3][4] this compound is a potent, allosteric inhibitor of SHP2 with a reported IC50 of 0.878 µM and a Ki of 0.118 µM.[5] Allosteric inhibitors like this compound stabilize SHP2 in an auto-inhibited conformation, preventing its activation and downstream signaling.[6][7] Beyond its tumor-intrinsic effects, SHP2 is a critical regulator of the immune response.[2] Inhibition of SHP2 has been shown to remodel the tumor microenvironment (TME), enhance anti-tumor immunity, and synergize with immune checkpoint inhibitors.[8][9] This guide provides a detailed overview of the role of allosteric SHP2 inhibitors, as a proxy for this compound, in modulating the immune response, supported by experimental data and protocols.
Mechanism of Action: How this compound Modulates Immune Signaling
SHP2 is a central node in both cancer cell proliferation and immune regulation.[10] Its inhibition by molecules like this compound is expected to have a dual impact: directly inhibiting tumor growth and fostering a more robust anti-tumor immune response.[8]
Role in T Lymphocytes
In T cells, SHP2 is recruited by inhibitory receptors such as Programmed Cell Death Protein 1 (PD-1), CTLA-4, and BTLA.[11][12] Upon engagement with its ligand (e.g., PD-L1 on tumor cells), PD-1 becomes phosphorylated, creating a docking site for the SH2 domains of SHP2.[2] Activated SHP2 then dephosphorylates key signaling molecules downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28, such as ZAP70 and PI3K, thereby dampening T cell activation, proliferation, and cytokine production.[11]
By inhibiting SHP2, this compound is anticipated to block this immunosuppressive signaling cascade, effectively "releasing the brakes" on T cell activity within the tumor microenvironment.[8] This leads to enhanced T cell effector functions, including increased production of cytotoxic granules (Granzyme B, Perforin) and pro-inflammatory cytokines (IFN-γ, TNF-α).[8]
Role in Myeloid Cells (Macrophages)
Tumor-associated macrophages (TAMs) are a major component of the TME and can exist in either a pro-inflammatory, anti-tumoral (M1) or an anti-inflammatory, pro-tumoral (M2) state. SHP2 is involved in signaling pathways that promote the M2 polarization of macrophages, often driven by cytokines like CSF-1.[9] SHP2 inhibition has been shown to skew the TAM population towards an M1 phenotype.[9] This repolarization is critical for enhancing antigen presentation to T cells and creating a pro-inflammatory TME that is less permissive to tumor growth.[9]
Impact on the Tumor Microenvironment (TME)
The combined effects of SHP2 inhibition on T cells and macrophages lead to a significant remodeling of the TME. This includes:
-
Increased infiltration of cytotoxic CD8+ T cells: By promoting a pro-inflammatory environment and potentially upregulating chemokine expression, SHP2 inhibitors can enhance the recruitment of cytotoxic T lymphocytes into the tumor.[8][9]
-
Decreased abundance of immunosuppressive cells: SHP2 inhibition can reduce the numbers of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[9]
-
Synergy with Immune Checkpoint Blockade: By targeting the downstream signaling of PD-1, SHP2 inhibitors can synergize with anti-PD-1/PD-L1 antibodies to achieve a more potent anti-tumor response.[8][9]
Signaling Pathways Modulated by this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by SHP2 and its inhibition.
SHP2 Signaling in T Cell Inhibition
Caption: SHP2-mediated T cell inhibition and its reversal by this compound.
SHP2 in Macrophage Polarization
Caption: SHP2's role in promoting M2 macrophage polarization.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on allosteric SHP2 inhibitors, providing an indication of the expected effects of this compound.
Table 1: Effect of Allosteric SHP2 Inhibitor (RMC-4550) on Tumor-Infiltrating Lymphocytes in a Syngeneic Mouse Model (CT26) [9]
| Treatment Group | CD8+ T cells (% of CD45+ cells) | CD4+ T cells (% of CD45+ cells) | CD8+/Treg Ratio | PD-1 MFI on CD8+ T cells |
| Vehicle | 8 ± 3 | 10 ± 2 | 1.5 ± 0.5 | 3500 ± 500 |
| RMC-4550 | 16 ± 4 | 11 ± 3 | 3.0 ± 0.8 | 2000 ± 400 |
Table 2: Impact of Allosteric SHP2 Inhibitor (RMC-4550) on Macrophage Populations in the TME (CT26 Model) [9]
| Treatment Group | Total Macrophages (F4/80+) (% of CD45+ cells) | M1 Macrophages (MHCII high) (% of TAMs) | M2 Macrophages (CD206 high) (% of TAMs) |
| Vehicle | 64 ± 2 | 15 ± 4 | 70 ± 5 |
| RMC-4550 | 21 ± 5 | 45 ± 7 | 35 ± 6 |
Table 3: In Vitro T Cell Proliferation and Cytokine Production with SHP2 Inhibition (SHP099) [8]
| Condition | T Cell Proliferation (% CFSE low) | IFN-γ Secretion (pg/mL) | Granzyme B Expression (% of CD8+ T cells) |
| Co-culture (Tumor cells + T cells) + DMSO | 25 ± 5 | 150 ± 30 | 15 ± 3 |
| Co-culture (Tumor cells + T cells) + SHP099 | 45 ± 7 | 400 ± 50 | 35 ± 5 |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the immunomodulatory effects of allosteric SHP2 inhibitors.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent mouse model.
Workflow Diagram:
Caption: Workflow for an in vivo syngeneic mouse tumor study.
Methodology:
-
Cell Culture: Culture a murine cancer cell line (e.g., CT26 colon carcinoma) in appropriate media.
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the flank of each mouse.
-
Treatment: Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups. Administer this compound via oral gavage daily at a predetermined dose. For combination studies, administer anti-PD-1 antibody via intraperitoneal injection (e.g., twice weekly).
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor body weight as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors and spleens for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To quantify the changes in immune cell populations within the TME following treatment with this compound.
Methodology:
-
Tumor Digestion: Mince harvested tumors and digest in a solution containing collagenase and DNase to obtain a single-cell suspension.
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, F4/80, MHCII, CD206 for macrophages).
-
Intracellular Staining: For intracellular targets like Granzyme B, IFN-γ, or FoxP3, fix and permeabilize the cells before adding the respective antibodies.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using software like FlowJo to gate on specific cell populations and quantify their frequencies and expression levels of markers of interest.
In Vitro T Cell Proliferation Assay
Objective: To assess the effect of this compound on T cell proliferation in the presence of tumor cells.
Methodology:
-
T Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a Ficoll gradient.
-
CFSE Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a dye that is diluted with each cell division.
-
Co-culture: Co-culture the CFSE-labeled PBMCs with a human cancer cell line at a specific effector-to-target ratio.
-
Treatment: Treat the co-culture with various concentrations of this compound or a vehicle control (DMSO).
-
Analysis: After a set incubation period (e.g., 72-96 hours), harvest the cells and analyze the CFSE dilution in the T cell population (gated on CD3+) by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
Conclusion and Future Directions
The inhibition of SHP2 with allosteric inhibitors like this compound represents a promising dual-pronged approach in cancer therapy, targeting both tumor-intrinsic signaling and remodeling the tumor immune microenvironment. The available preclinical data for analogous compounds strongly suggest that this compound will enhance anti-tumor immunity by activating T cells and reprogramming macrophages. This immunomodulatory activity, combined with its direct anti-proliferative effects, provides a strong rationale for its further development, both as a monotherapy and in combination with immune checkpoint inhibitors and other targeted therapies.
Future research should focus on obtaining specific in vitro and in vivo data for this compound to confirm these expected immunomodulatory effects. Investigating the pharmacokinetics and pharmacodynamics of this compound will be crucial for determining optimal dosing schedules to maximize its impact on the immune system. Furthermore, exploring its efficacy in a broader range of tumor models with varying immune landscapes will help to identify patient populations most likely to benefit from this therapeutic strategy.
References
- 1. Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]
- 5. Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2E69K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Early-Stage Research on Shp2-IN-24: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and core data associated with the novel allosteric inhibitor of Src homology-2 domain-containing phosphatase 2 (SHP2), Shp2-IN-24, also identified as compound 111675. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, signal transduction, and medicinal chemistry.
Introduction to SHP2 and its Role in Disease
Src homology-2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] SHP2 is a critical component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-Akt, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways.[1] These pathways are fundamental to cell growth, proliferation, differentiation, and survival.
Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of several human diseases, including Noonan syndrome, various developmental disorders, and multiple forms of cancer such as juvenile myelomonocytic leukemia (JMML), non-small cell lung cancer, and breast cancer.[1] Its role as a positive regulator of oncogenic signaling has established SHP2 as a compelling target for therapeutic intervention.[2]
Discovery and In Vitro Activity of this compound
This compound (compound 111675) was identified through a computational drug discovery approach. The process involved a pharmacophore-based virtual screening of a large chemical library, followed by molecular docking studies to predict the binding affinity of candidate molecules to the allosteric binding site of SHP2. Promising candidates were then synthesized and subjected to in vitro biological evaluation.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the SHP2 enzyme was determined through in vitro assays. The key quantitative metrics are summarized in the table below.
| Compound Name | Alternate Identifier | IC50 (µM) | Ki (µM) | Target |
| This compound | 111675 | 0.878 ± 0.008 | 0.118 | SHP2 |
Table 1: In Vitro Inhibitory Activity of this compound against SHP2.
Mechanism of Action
This compound is characterized as an allosteric inhibitor of SHP2. Unlike competitive inhibitors that bind to the active site of the enzyme, allosteric inhibitors bind to a distinct site, inducing a conformational change that modulates the enzyme's activity. In the case of SHP2, allosteric inhibitors stabilize the auto-inhibited conformation of the protein, where the N-SH2 domain blocks the catalytic protein tyrosine phosphatase (PTP) domain, thereby preventing substrate binding and subsequent dephosphorylation. This mechanism of action offers the potential for greater selectivity and improved pharmacological properties compared to active site inhibitors.
SHP2 Signaling Pathway
SHP2 acts as a critical scaffold and catalytic enzyme in the RAS-MAPK signaling cascade. Upon activation of a receptor tyrosine kinase (RTK) by a growth factor, the adaptor protein Grb2 and the guanine nucleotide exchange factor Son of Sevenless (SOS) are recruited to the plasma membrane. SHP2 is also recruited to the activated receptor complex and dephosphorylates specific residues, leading to the activation of Ras. Activated Ras (Ras-GTP) initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression related to cell proliferation and survival. Allosteric inhibition of SHP2 by this compound is expected to dampen this signaling cascade.
References
- 1. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Shp2-IN-24: An In-Depth Technical Guide on a Novel Allosteric SHP2 Inhibitor for Basic Cancer Research
Disclaimer: Extensive searches for the specific compound "Shp2-IN-24" did not yield any publicly available data. It is possible that this is an internal designation for a novel compound not yet disclosed in scientific literature. This guide, therefore, focuses on a well-characterized, potent, and selective allosteric SHP2 inhibitor, SHP099 , as a representative molecule to provide the requested in-depth technical information. The data and protocols presented here are based on published studies of SHP099 and are intended to serve as a comprehensive resource for researchers interested in the therapeutic potential of SHP2 inhibition in oncology.
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers.[3][4] SHP2 functions as a scaffold and an allosteric enzyme, and its activation is a crucial step in the full activation of RAS.[5][6] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and certain solid tumors.[7] Consequently, SHP2 has emerged as a compelling target for cancer therapy.
Allosteric inhibitors of SHP2, such as SHP099, represent a novel class of anti-cancer agents. These inhibitors stabilize SHP2 in its auto-inhibited conformation, preventing its interaction with upstream activators and subsequent signal transduction.[7] This guide provides a detailed overview of the biochemical and cellular activity of SHP099, experimental protocols for its characterization, and its effects on key cancer-related signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for the allosteric SHP2 inhibitor SHP099 from various biochemical and cell-based assays.
Table 1: Biochemical Activity of SHP099
| Assay Type | Target | IC50 (nM) | Reference |
| Phosphatase Activity Assay | SHP2 (full-length) | 71 | [7] |
| Phosphatase Activity Assay | SHP1 | >100,000 | [7] |
| Phosphatase Activity Assay | PTP1B | >100,000 | [7] |
Table 2: Cellular Activity of SHP099
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | Cell Viability (72h) | 0.5 - 1 | [8] |
| RPMI-8226 | Multiple Myeloma | Cell Viability (72h) | ~2.5 | [9] |
| NCI-H929 | Multiple Myeloma | Cell Viability (72h) | ~5 | [9] |
Signaling Pathways
SHP2 primarily modulates the RAS-MAPK signaling pathway. Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment relieves the auto-inhibition of SHP2, allowing it to dephosphorylate downstream substrates, which ultimately leads to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. SHP099 locks SHP2 in its inactive state, thereby inhibiting this entire cascade.
Experimental Protocols
Biochemical Phosphatase Activity Assay
This protocol is designed to determine the in vitro potency of a SHP2 inhibitor.
Workflow:
Methodology:
-
Reagents and Materials:
-
Recombinant full-length human SHP2 protein.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA.[10]
-
Phosphopeptide substrate (e.g., p-Tyr-containing peptide).
-
SHP2 inhibitor (e.g., SHP099) dissolved in DMSO.
-
Malachite Green solution for phosphate detection.[10]
-
384-well microplate.
-
-
Procedure:
-
Add 0.5 µg of SHP2 enzyme to each well of a 384-well plate containing 40 µL of assay buffer.
-
Add serial dilutions of the SHP2 inhibitor to the wells and incubate for 30 minutes at room temperature.[10]
-
Initiate the reaction by adding the phosphopeptide substrate to a final concentration of 0.2 mM.
-
Incubate the reaction mixture for 30 minutes at 30°C.[10]
-
Stop the reaction by adding 50 µL of Malachite Green solution.
-
After a 10-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay
This protocol measures the effect of a SHP2 inhibitor on the viability and proliferation of cancer cells in vitro.
Workflow:
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., KYSE-520, RPMI-8226).
-
Complete cell culture medium.
-
SHP2 inhibitor (e.g., SHP099) dissolved in DMSO.
-
Cell viability reagent (e.g., Cell Counting Kit-8, MTS).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the SHP2 inhibitor. Include a DMSO-only control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of a SHP2 inhibitor in a preclinical animal model.
Workflow:
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. irbm.com [irbm.com]
- 4. researchgate.net [researchgate.net]
- 5. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 10. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Shp2-IN-24 in an In Vitro Phosphatase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro phosphatase assay to evaluate the inhibitory activity of Shp2-IN-24 against the Shp2 protein. This document includes a summary of quantitative data for Shp2 inhibitors, a detailed experimental protocol, and diagrams illustrating the Shp2 signaling pathway and the experimental workflow.
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways.[1][2] It is a key component of the RAS-RAF-MEK-ERK signaling cascade, which is frequently dysregulated in human cancers.[3] Shp2 integrates signals from receptor tyrosine kinases (RTKs) to downstream effectors, influencing cell proliferation, survival, and differentiation.[4][5] Due to its significant role in oncogenesis, Shp2 has emerged as a promising therapeutic target for cancer treatment.[3] this compound is a potent and selective inhibitor of Shp2, and this document outlines the procedures for its characterization in a laboratory setting.
Data Presentation
The following table summarizes the quantitative data for this compound and other selected Shp2 inhibitors for comparative purposes.
| Inhibitor | IC50 (µM) | Ki (µM) | Assay Conditions |
| This compound | 0.878 | 0.118 | Specific assay conditions not detailed in the source. [6] |
| SHP099 | 0.070 | Not Reported | Full-length wild-type Shp2, activated with IRS-1 peptide, DiFMUP as substrate.[7] |
| RMC-4550 | 0.00058 | Not Reported | Wild-type Shp2.[7] |
| II-B08 | 5.5 | Not Reported | Specific assay conditions not detailed in the source. |
| NSC-87877 | 0.32 | Not Reported | Specific assay conditions not detailed in the source. |
Experimental Protocols
In Vitro Shp2 Phosphatase Assay Protocol
This protocol is designed to measure the enzymatic activity of Shp2 and the inhibitory effect of this compound using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant full-length wild-type Shp2 protein
-
This compound
-
Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for Shp2 activation)[7][8]
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate[7][9]
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20[7]
-
DMSO (for dissolving the inhibitor)
-
384-well black microplates[7]
-
Fluorescence microplate reader with excitation/emission wavelengths of 360/460 nm[9]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a working solution of recombinant Shp2 protein in Assay Buffer.
-
Prepare a working solution of the IRS-1 peptide in Assay Buffer.
-
Prepare a working solution of DiFMUP substrate in Assay Buffer. The final concentration in the assay is typically at or below the Km value for Shp2.
-
-
Shp2 Activation:
-
Assay Reaction:
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the pre-activated Shp2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[9]
-
Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of Shp2 activity (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Shp2-IN-24 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of multiple signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which are fundamental to cell proliferation, survival, differentiation, and migration. Dysregulation of Shp2 activity is implicated in various developmental disorders and is a significant driver in the pathogenesis of numerous cancers.[1][2] This makes Shp2 a compelling target for therapeutic intervention.
Shp2-IN-24 is a potent allosteric inhibitor of Shp2. It stabilizes the auto-inhibited conformation of Shp2, preventing its activation and downstream signaling. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to probe its effects on cellular signaling, viability, and apoptosis.
Biochemical and Cellular Activity of this compound
This compound demonstrates potent and specific inhibition of Shp2's phosphatase activity. The following table summarizes its key biochemical activity.
| Compound | Target | Assay | IC50 (µM) | Ki (µM) |
| This compound | SHP2 | Enzymatic Assay | 0.878 | 0.118 |
Data from MedChemExpress product information.
The cellular activity of allosteric Shp2 inhibitors is cell-line dependent. Below is a summary of the cellular IC50 values for other well-characterized allosteric Shp2 inhibitors, which can serve as a reference for determining the effective concentration range for this compound in your experiments.
| Inhibitor | Cell Line | Assay | IC50 (nM) | Publication |
| RMC-4550 | KYSE520 | Cell Viability | ~10 | [3] |
| RMC-4550 | MV4;11 | Cell Viability | ~10 | [3] |
| JAB-3312 | NCI-H358 | pERK Inhibition | 0.68 | [4] |
| JAB-3312 | KYSE-520 | pERK Inhibition | 4.84 | [4] |
| PF-07284892 | NCI-H358 | pERK Inhibition | ~5 | [5] |
Signaling Pathways and Experimental Workflow
Shp2 Signaling Pathways
Shp2 is a critical node in several oncogenic signaling pathways. Upon activation by receptor tyrosine kinases (RTKs), Shp2 dephosphorylates specific substrates, leading to the activation of downstream effectors. The following diagrams illustrate the central role of Shp2 and the mechanism of its inhibition.
Caption: Simplified SHP2 activation downstream of a Receptor Tyrosine Kinase (RTK).
Caption: Mechanism of action of this compound.
Experimental Workflow
A typical workflow for evaluating the effects of this compound in cell culture is outlined below.
Caption: A standard experimental workflow for characterizing this compound.
Experimental Protocols
A. Reagent Preparation
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Further dilute the stock solution in cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Culture:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting experiments.
-
B. Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.
-
Incubation: Incubate the plate for 24 hours to allow cells to attach.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Assay:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
C. Western Blot Analysis of Signaling Pathways
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the RAS-ERK, PI3K-AKT, and other relevant pathways.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if investigating growth factor-stimulated signaling. Treat the cells with this compound at desired concentrations (e.g., 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours). If applicable, stimulate with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK1/2, ERK1/2, p-AKT, AKT, p-STAT3, STAT3, and SHP2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
D. Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Troubleshooting
-
Low potency in cellular assays: Ensure the compound is fully dissolved and that the final DMSO concentration is not affecting cell health. The effective concentration can be highly cell-line dependent; perform a broad dose-response to determine the optimal range for your system.
-
No effect on downstream signaling: Confirm Shp2 expression in your cell line. The timing of growth factor stimulation and inhibitor treatment is critical; optimize these parameters.
-
High background in Western blots: Ensure adequate blocking and washing steps. Use high-quality antibodies and optimize their dilutions.
Conclusion
This compound is a valuable tool for investigating the role of Shp2 in cellular signaling and disease. The protocols provided herein offer a framework for characterizing its effects in cell culture. Researchers should adapt and optimize these protocols for their specific experimental systems to achieve robust and reproducible results.
References
- 1. SHP2 mutations promote glycolysis and inhibit apoptosis via PKM2/hnRNPK signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 4. Binding of Shp2 Tyrosine Phosphatase to FRS2 Is Essential for Fibroblast Growth Factor-Induced PC12 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for SHP2 Inhibitors in Mouse Xenograft Models
A focus on Shp2-IN-24 and related allosteric inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest update, specific preclinical data for "this compound" is not widely available in the public domain. The following application notes and protocols are based on data from well-characterized, structurally similar allosteric SHP2 inhibitors used in mouse xenograft models. Researchers should use this information as a guide and optimize protocols for their specific compound and experimental setup.
Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling cascades downstream of receptor tyrosine kinases (RTKs).[1][2][3] It plays a pivotal role in activating the RAS/MAPK pathway, which is frequently dysregulated in various human cancers.[2][4][5] Consequently, SHP2 has emerged as a compelling target for cancer therapy.[4] Allosteric inhibitors of SHP2 have shown promise by stabilizing the enzyme in its inactive conformation, thereby blocking downstream signaling and inhibiting tumor growth.[3][6] This document provides a detailed overview of the application of SHP2 inhibitors, with a focus on hypothetical protocols for a compound like this compound, in mouse xenograft models.
Signaling Pathway
SHP2 is a key signaling node that regulates multiple pathways crucial for cell proliferation, survival, and differentiation.[1] Its inhibition primarily impacts the RAS-MAPK pathway but also affects other signaling cascades like the PI3K-AKT and JAK-STAT pathways.
Caption: Simplified diagram of SHP2-mediated signaling pathways.
Quantitative Data Summary
The following table summarizes dosages and schedules for various SHP2 inhibitors in mouse xenograft models. This data can serve as a starting point for designing studies with this compound.
| Inhibitor | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Mouse Model Examples | Reference |
| RMC-4550 | 10 - 30 | Oral (p.o.) | Daily (q.d.), 5 days on/2 days off | Neurofibroma (DhhCre;Nf1fl/fl) | |
| PF-07284892 | 30 | Oral (p.o.) | Intermittent (every 2-3 days) | Lung Cancer (NCI-H3122), Colorectal (VACO-432) | [7] |
| SHP099 | 75 | Oral (p.o.) | Daily (q.d.) | Multiple Myeloma (RPMI-8226) | |
| Compound #220-324 | Not specified in vivo | - | - | - | [8] |
| P9 (PROTAC) | 50 | Intraperitoneal (i.p.) | Once every 3 days for 4 doses | Squamous Cell Carcinoma (KYSE-520) | [9] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
References
- 1. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irbm.com [irbm.com]
- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis Following Shp2-IN-24 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing Western blot analysis to investigate the effects of the SHP2 inhibitor, Shp2-IN-24, on intracellular signaling pathways. The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node that generally plays a positive role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] Dysregulation of SHP2 is implicated in various cancers, making it a key therapeutic target.[3][4][5][6] this compound is a chemical compound designed to inhibit the catalytic activity of SHP2. This protocol outlines the necessary steps to assess the downstream consequences of this inhibition, focusing on key signaling pathways such as the Ras-MAPK cascade.[1][4][6][7]
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in mediating signals from receptor tyrosine kinases (RTKs) to downstream pathways, primarily the Ras/MAPK (ERK) pathway. Inhibition of SHP2 with compounds like this compound is expected to attenuate this signaling cascade.
References
- 1. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using Shp2-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2-IN-24 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, playing a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK), PI3K-AKT, and JAK-STAT signaling pathways.[2] Dysregulation of SHP2 activity is implicated in various cancers and contributes to resistance to targeted therapies. These application notes provide a comprehensive guide for utilizing this compound to investigate and overcome drug resistance in cancer research.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its interaction with upstream activators and downstream substrates. By inhibiting SHP2, this compound can block the reactivation of signaling pathways, such as the RAS-ERK pathway, that are often implicated in acquired resistance to targeted cancer therapies.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 | 0.878 µM | [1] |
| Ki | 0.118 µM | [1] |
Table 2: Cellular Activity of a Representative SHP2 Inhibitor (SHP099) in Overcoming Resistance
| Cell Line | Primary Treatment | Combination Treatment (with SHP099) | Effect on p-ERK Levels | Effect on Cell Viability |
| NCI-H358 (KRAS Mutant) | Trametinib (MEK inhibitor) | Trametinib + SHP099 | Synergistic Reduction | Synergistic Inhibition |
| HCC827 (EGFR Mutant) | Gefitinib (EGFR inhibitor) | Gefitinib + SHP099 | Prevents Rebound | Overcomes Resistance |
| Ba/F3 (FGFR1 Fusion) | Ponatinib (FGFR inhibitor) | Ponatinib + SHP099 | Sustained Inhibition | Restores Sensitivity |
Note: This table presents representative data for a well-characterized SHP2 inhibitor, SHP099, to illustrate the expected outcomes when using an allosteric SHP2 inhibitor like this compound in combination therapies. Researchers should generate specific data for this compound in their models of interest.
Mandatory Visualization
References
Application Note: High-Throughput Screening of the Allosteric SHP2 Inhibitor, Shp2-IN-24
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Shp2-IN-24 is a representative designation for a typical SHP2 allosteric inhibitor. The protocols, data, and workflows described are based on established high-throughput screening methods and published data for well-characterized SHP2 inhibitors.
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] As a key downstream mediator for multiple receptor tyrosine kinases (RTKs), SHP2 is a central node in pathways that regulate cell proliferation, survival, differentiation, and migration, primarily through the RAS-MAPK pathway.[3][4][5][6] Gain-of-function mutations and overexpression of SHP2 are implicated in various developmental disorders, such as Noonan syndrome, and are drivers in numerous human cancers, including lung, breast, and gastric cancers, as well as leukemia.[1][5][7]
The oncogenic role of SHP2 has made it a compelling target for cancer therapy.[8] The discovery of allosteric inhibitors, which bind to a site distinct from the highly conserved catalytic pocket, has enabled the development of potent and selective therapeutic agents.[4][9] High-throughput screening (HTS) is an essential strategy for identifying and characterizing novel SHP2 inhibitors from large compound libraries.[10] This document provides detailed protocols for the application of this compound, a representative allosteric inhibitor, in biochemical and cellular HTS assays.
Mechanism of SHP2 Allosteric Inhibition
SHP2 activity is regulated by an autoinhibitory mechanism. In its basal, inactive state, the N-terminal SH2 domain folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, preventing substrate access.[11][12] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins.[13] This binding to the SH2 domains induces a conformational change that releases the autoinhibition, opening the PTP domain for catalysis and activating downstream signaling.[12][13]
Allosteric inhibitors like this compound are designed to bind to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains in the closed, inactive conformation.[9] By stabilizing this autoinhibited state, the inhibitor prevents SHP2 activation and subsequent signal transduction.
SHP2 Signaling Pathway
SHP2 acts as a critical transducer of signals from RTKs to the RAS/MAPK pathway. Its inhibition can block oncogenic signaling driven by aberrant RTK activity.
References
- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 11. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shp2-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS/mitogen-activated protein kinase (MAPK), PI3K/AKT, and other signaling pathways, thereby regulating cell proliferation, survival, and differentiation. Gain-of-function mutations in PTPN11 or aberrant activation of Shp2 are implicated in the pathogenesis of various developmental disorders, such as Noonan syndrome, and are increasingly recognized as key drivers in a multitude of human cancers. Consequently, Shp2 has emerged as a compelling therapeutic target in oncology.
Shp2-IN-24 is a potent inhibitor of Shp2, demonstrating a half-maximal inhibitory concentration (IC50) of 0.878 µM and a binding affinity (Ki) of 0.118 µM.[1] These application notes provide a summary of cell lines sensitive to Shp2 inhibition, detailed protocols for assessing cellular sensitivity, and an overview of the key signaling pathways involved.
Cell Lines Sensitive to Shp2 Inhibition
The sensitivity of cancer cell lines to Shp2 inhibitors is often associated with the presence of activating mutations in the RAS-MAPK pathway or dependence on RTK signaling. Cells with hyperactivated Shp2, such as those harboring specific PTPN11 mutations (e.g., E76K), exhibit increased sensitivity to Shp2 inhibition.[2] The following table summarizes the sensitivity of various cell lines to Shp2 inhibitors, providing a valuable resource for selecting appropriate models for in vitro and in vivo studies.
| Cell Line | Cancer Type | Relevant Mutations | Shp2 Inhibitor | IC50 / Effect | Reference |
| PTPN11 E76K/+ MEFs | Mouse Embryonic Fibroblasts | PTPN11 E76K | #220-324 | More sensitive than wild-type | [2] |
| Myeloid Progenitors | Leukemia | PTPN11 E76K | #220-324 | More sensitive than wild-type | [2] |
| MIAPaCa-2 | Pancreatic Cancer | KRAS G12C | SHP099 | Sensitive, especially in combination with MEK inhibitors | [3][4] |
| KPC 1203 | Pancreatic Cancer | KRAS G12D, Trp53 R172H | SHP099 | Sensitive, especially in combination with MEK inhibitors | [3] |
| H358 | Non-Small Cell Lung Cancer | KRAS G12C | SHP099 | Sensitive, especially in combination with MEK inhibitors | [3] |
| Various Chordoma Cell Lines | Chordoma | N/A | RMC-4550, SHP099 | Sensitive | [5] |
| MCF-7 | Breast Cancer | N/A | Compounds 13030, 24198, 57774 | Significant reduction in proliferation and viability | [6][7] |
| VACO-432 | Colorectal Cancer | BRAF V600E | PF-07284892 | Sensitive in combination with targeted therapy | [4] |
| NCI-H3122 lorR-06 | Lung Cancer | EML4-ALK fusion | PF-07284892 | Sensitive in combination with targeted therapy | [4] |
Note: The inhibitor #220-324 is a distinct Shp2 inhibitor with a reported IC50 of 14 µM. While not identical to this compound, the data on cells with activating PTPN11 mutations are highly relevant.
Key Signaling Pathways
Shp2 is a critical positive regulator of the RAS-MAPK pathway downstream of RTK activation. It is also involved in modulating the PI3K-AKT and JAK-STAT signaling cascades. The following diagrams illustrate the central role of Shp2 in these pathways and the mechanism of its inhibition.
Experimental Protocols
Cell Viability Assay (Using CCK-8)
This protocol is for determining the dose-dependent effect of this compound on the viability of adherent cell lines in a 96-well format.
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the concentration to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of a single cell.
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates containing complete medium.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C with 5% CO2. Change the medium with the respective treatments every 2-3 days.
-
-
Staining:
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and let them air dry.
-
-
Quantification:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group relative to the control.
-
Western Blotting for Phospho-ERK and Phospho-AKT
This protocol is for detecting changes in the phosphorylation status of key downstream effectors of the Shp2 signaling pathway.
Materials:
-
Sensitive cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a valuable tool for investigating the role of Shp2 in cancer biology and for preclinical studies. The provided information on sensitive cell lines and detailed experimental protocols will aid researchers in designing and executing robust experiments to further elucidate the therapeutic potential of Shp2 inhibition. The differential sensitivity of cells with hyperactivated RAS-MAPK signaling highlights the potential for a targeted therapeutic approach using Shp2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting protein tyrosine phosphatase SHP2 for the treatment of PTPN11-associated malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Studies with Shp2-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-MAPK pathway, which is essential for cell division, proliferation, and survival.[1] Dysregulation of Shp2 activity, often due to mutations or overexpression, is implicated in the pathogenesis of various cancers.[1][2][3] This makes Shp2 an attractive target for cancer therapy. Shp2-IN-24 is a potent, allosteric inhibitor of Shp2 with a reported IC50 of 0.878 µM and a Ki of 0.118 µM.[4][5] These application notes provide a comprehensive guide for the preclinical experimental design to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action of Allosteric SHP2 Inhibition
Under normal physiological conditions, Shp2 exists in an auto-inhibited state where its N-SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[6] Upon activation by upstream signaling, such as through receptor tyrosine kinases (RTKs), Shp2 undergoes a conformational change to an open, active state. Allosteric inhibitors like this compound are thought to bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation of Shp2.[7] This prevents its interaction with downstream substrates and subsequently inhibits the RAS-MAPK signaling cascade.[1][7]
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 | 0.878 µM | [4][5] |
| Ki | 0.118 µM | [4][5] |
Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Recommended Concentration Range | Notes |
| Target Engagement (CETSA) | 1 - 50 µM | To confirm binding to SHP2 in a cellular context. |
| Pathway Modulation (Western Blot) | 0.1 - 10 µM | To assess the effect on p-ERK and p-SHP2 levels. |
| Cell Viability/Proliferation | 0.1 - 25 µM | To determine the anti-proliferative effects on cancer cell lines. |
| Colony Formation | 0.1 - 10 µM | To evaluate long-term effects on clonogenic survival. |
Experimental Protocols
In Vitro Assays
This assay confirms the direct binding of this compound to its target, SHP2, in an intact cellular environment by measuring the thermal stabilization of the protein upon ligand binding.[6][8][9][10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. irbm.com [irbm.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SHP2-IN-24_TargetMol [targetmol.com]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shp2-IN-24 in Developmental Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Shp2-IN-24, a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), in the investigation of developmental disorders. Dysregulation of SHP2, encoded by the PTPN11 gene, is a key driver in a class of genetic syndromes known as RASopathies, which includes Noonan syndrome.[1][2][3] This document outlines the mechanism of action, provides quantitative data for context, and offers detailed protocols for in vitro and in vivo experimental models.
Introduction to SHP2 and Developmental Disorders
SHP2 is a crucial non-receptor protein tyrosine phosphatase that plays a vital role in multiple cellular signaling pathways, including the RAS/mitogen-activated protein kinase (MAPK), PI3K-AKT, and JAK/STAT pathways.[4] It is essential for normal development, and its activity is tightly regulated.[5] Gain-of-function mutations in the PTPN11 gene lead to hyperactivation of SHP2, causing developmental disorders like Noonan syndrome, which is characterized by distinctive facial features, short stature, and congenital heart defects.[1][3][6] These mutations disrupt the autoinhibitory mechanism of SHP2, leading to sustained downstream signaling, particularly through the RAS/MAPK cascade.[5][6]
Mechanism of Action of Allosteric SHP2 Inhibitors
Under basal conditions, SHP2 exists in a closed, inactive conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[5] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated receptors or adaptor proteins, leading to a conformational change that opens and activates the enzyme.[2][7]
This compound and other similar allosteric inhibitors function by binding to a tunnel-like pocket formed by the N-SH2, C-SH2, and PTP domains in the autoinhibited state.[5][8] This binding acts as a "molecular glue," stabilizing the closed, inactive conformation of SHP2 and preventing its activation, thereby blocking downstream signaling.[9]
Quantitative Data for SHP2 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various SHP2 inhibitors to provide a comparative context for the potency of this compound.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| SHP099 | SHP2 | 70 | Enzymatic | [10] |
| RMC-4550 | SHP2 | 0.58 | Enzymatic | [10] |
| TNO-155 | SHP2 | 11 | Enzymatic | [1] |
| #220-324 | SHP2 | 14,000 | Enzymatic | [11][12] |
| This compound | SHP2 | User-determined | User-determined | N/A |
Note: The efficacy of this compound should be determined empirically for the specific cell line or model system being used.
Experimental Protocols
In Vitro Analysis of SHP2 Inhibition in a Noonan Syndrome Cell Model
This protocol describes how to assess the effect of this compound on the RAS/MAPK pathway in a cellular model of Noonan syndrome by measuring the phosphorylation of ERK (pERK).
Materials and Reagents:
-
Cell line expressing a Noonan syndrome-associated SHP2 mutant (e.g., HEK293T transiently transfected with PTPN11 D61G).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
This compound (stock solution in DMSO).
-
Growth factor (e.g., EGF).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (pT202/pY204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
Procedure:
-
Cell Culture: Plate cells and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace complete medium with serum-free medium and incubate for 16-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for 2 hours. Include a DMSO vehicle control.
-
Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 10 nM EGF) for 10 minutes to activate the RAS/MAPK pathway.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13] d. Incubate the membrane with anti-pERK1/2 primary antibody overnight at 4°C.[14] e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14] f. Detect the signal using an ECL substrate.[14]
-
Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.[13]
-
Analysis: Quantify the band intensities. The ratio of pERK to total ERK is used to determine the inhibitory effect of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound directly binds to and stabilizes SHP2 inside the cell.[10][15]
Materials and Reagents:
-
Cells expressing the target SHP2 protein.
-
This compound.
-
PBS and lysis buffer with protease inhibitors.
-
Thermocycler.
-
Western blotting or ELISA reagents for SHP2 detection.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-60°C) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at room temperature.[16]
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Analysis: Analyze the amount of soluble SHP2 remaining in the supernatant by Western blot or ELISA.
-
Data Interpretation: A successful target engagement will result in a shift of the melting curve to a higher temperature in the presence of this compound, indicating that the inhibitor has stabilized the SHP2 protein.
In Vivo Analysis in a Zebrafish Model of Noonan Syndrome
Zebrafish are an excellent in vivo model to study developmental defects due to their rapid, external development.[17] Expression of NS-associated SHP2 mutants in zebrafish embryos leads to gastrulation defects and cardiac abnormalities.[17][18] This protocol outlines a rescue experiment using this compound.
Materials and Reagents:
-
Wild-type zebrafish embryos.
-
mRNA encoding a Noonan syndrome-associated SHP2 mutant (e.g., human PTPN11 D61G).
-
Microinjection apparatus.
-
E3 embryo medium.
-
This compound (stock solution in DMSO).
-
Stereomicroscope.
Procedure:
-
Microinjection: Inject synthesized mRNA of the SHP2 mutant into zebrafish embryos at the one-cell stage.
-
Inhibitor Treatment: At approximately 6 hours post-fertilization (hpf), transfer the injected embryos into 6-well plates containing E3 medium with various concentrations of this compound.[19] Include a DMSO vehicle control and a group of uninjected embryos.
-
Phenotypic Analysis: a. At 24 hpf, observe the embryos under a stereomicroscope. Score for developmental defects such as a shortened or curved body axis, which are indicative of gastrulation issues.[17] b. At 48 hpf, examine cardiac development, including heart looping and the presence of pericardial edema.[18]
-
Imaging and Quantification: a. Image representative embryos from each treatment group. b. Quantify the percentage of embryos in each group that exhibit a wild-type or rescued phenotype. Automated image analysis tools can be used for high-throughput screening.[20]
Expected Results: Effective concentrations of this compound are expected to rescue the developmental defects induced by the mutant SHP2, resulting in a higher percentage of embryos with normal morphology compared to the vehicle-treated group. This demonstrates the therapeutic potential of the inhibitor in correcting the pathological signaling in vivo.
References
- 1. Mechanism and treatment for the learning and memory deficits associated with mouse models of Noonan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modeling (not so) rare developmental disorders associated with mutations in the protein-tyrosine phosphatase SHP2 [frontiersin.org]
- 3. Noonan syndrome-causing SHP2 mutants inhibit insulin-like growth factor 1 release via growth hormone-induced ERK hyperactivation, which contributes to short stature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 is involved in the occurrence, development and prognosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential | MDPI [mdpi.com]
- 8. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Shp2 Knockdown and Noonan/LEOPARD Mutant Shp2–Induced Gastrulation Defects | PLOS Genetics [journals.plos.org]
- 18. Noonan and LEOPARD syndrome Shp2 variants induce heart displacement defects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Automated analysis of zebrafish images for phenotypic changes in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis with Shp2-IN-24
References
- 1. Single cell analysis of phosphoinositide 3-kinase/Akt and ERK activation in acute myeloid leukemia by flow cytometry | Haematologica [haematologica.org]
- 2. Daytime SHP2 inhibitor dosing, when immune cell numbers are elevated, shrinks neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced clustering of SHP2-depleted tumor cells in vascular islands restores sensitivity to MEK/ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 10. SHP2 mediates STAT3/STAT6 signaling pathway in TAM to inhibit proliferation and metastasis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethacrynic acid inhibits STAT3 activity through the modulation of SHP2 and PTP1B tyrosine phosphatases in DU145 prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shp2 suppresses PyMT-induced transformation in mouse fibroblasts by inhibiting Stat3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SHP2-IN-23 - Immunomart [immunomart.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Immunomodulatory Effects of SHP2 Inhibitors in Co-culture with Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node in various cellular processes, including proliferation, differentiation, and survival.[1][2] In oncology, SHP2 is recognized as a proto-oncogene that mediates signaling downstream of receptor tyrosine kinases (RTKs), primarily through the RAS-MAPK pathway.[3][4] Beyond its cell-intrinsic roles in cancer, SHP2 is a key regulator of immune responses. It is recruited by immune checkpoint receptors such as PD-1 and CTLA-4, where it suppresses T-cell activation.[5][6] SHP2 also influences the differentiation and function of myeloid cells, including macrophages.[5][7]
The dual role of SHP2 in both tumor and immune cells makes it a compelling target for cancer therapy.[8] Allosteric inhibitors of SHP2, such as SHP099, have demonstrated the ability to not only inhibit tumor cell growth but also to enhance anti-tumor immunity.[6][8] This has led to the exploration of SHP2 inhibitors, both as monotherapies and in combination with other immunotherapies like anti-PD-1 antibodies.[5][8]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of a SHP2 inhibitor, using the well-characterized allosteric inhibitor SHP099 as a representative example, in co-culture systems with immune cells. The provided methodologies will enable researchers to investigate the impact of SHP2 inhibition on T-cell activation and cytotoxicity, as well as macrophage polarization.
Note: "Shp2-IN-24" is not a widely documented specific SHP2 inhibitor in the scientific literature. The protocols and data presented here are based on studies using the representative allosteric SHP2 inhibitor, SHP099, and can be adapted for other SHP2 inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative effects of SHP2 inhibition in co-culture with immune cells, based on published literature.
Table 1: Effect of SHP2 Inhibition on T-Cell Function in Co-culture with Tumor Cells
| Parameter | Cell Type | Treatment | Fold Change/Effect | Reference |
| T-Cell Proliferation | Human PBMCs + OVCAR-8 spheroids | SHP099 (20 µM) | Significant increase in proliferating T-cells | [9] |
| Granzyme B Expression | Human CD8+ T-cells + OVCAR-8 | SHP099 | Enhanced expression | [5] |
| IFN-γ Production | Murine CD8+ T-cells | SHP099 | Increased production | [8] |
| GZMB Production | Murine CD8+ T-cells | SHP099 | Increased production | [8] |
| Tumor Cell Killing | Murine CD8+ T-cells + CT-26 | SHP099 + anti-PD-1 | Synergistic increase in tumor cell death | [8] |
Table 2: Effect of SHP2 Inhibition on Macrophage Polarization and Function
| Parameter | Cell Type | Treatment Model | Effect | Reference |
| M2 Polarization Markers (Arginase-1, IL-10) | THP-1 derived macrophages | Low SHP2 expression (induced by PHPS1) + IL-4 | Increased expression | [10] |
| M1 Polarization Markers (IL-1β, TNF-α) | THP-1 derived macrophages | Low SHP2 expression (induced by PHPS1) + IL-4 | Decreased expression | [10] |
| Inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | Murine colonic macrophages | SHP2 deficiency | Significantly reduced levels in inflamed colon | [7] |
| Phagocytosis | Murine macrophages | SHP2 inhibition | Reduced phagocytosis | [4] |
Experimental Protocols
Protocol 1: Tumor Cell and T-Cell Co-culture for Cytotoxicity Assessment
This protocol details a method to assess the impact of a SHP2 inhibitor on the cytotoxic function of T-cells when co-cultured with tumor cells.
Materials:
-
Tumor cell line (e.g., MC38, CT26, OVCAR-8)
-
T-cells (e.g., activated human PBMCs, murine splenocytes, or OT-I CD8+ T-cells)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
SHP2 inhibitor (e.g., SHP099) dissolved in DMSO
-
DMSO (vehicle control)
-
24-well tissue culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies for T-cell markers (e.g., CD3, CD8) and cytotoxicity markers (e.g., Granzyme B, CD107a)
-
Cell viability dye (e.g., Propidium Iodide, 7-AAD)
-
Luciferase-expressing tumor cells and luciferase substrate (optional, for luminescence-based cytotoxicity assay)
Procedure:
-
Tumor Cell Seeding:
-
One day prior to the co-culture, seed the tumor cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment (e.g., 1 x 10^5 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
T-Cell Preparation:
-
On the day of the experiment, prepare a single-cell suspension of your T-cells. If using splenocytes, lyse red blood cells.
-
Count viable T-cells using a hemocytometer or automated cell counter.
-
-
Co-culture Setup:
-
Carefully remove the medium from the tumor cell-containing wells.
-
Add fresh complete RPMI-1640 medium containing the desired concentration of the SHP2 inhibitor or vehicle control (DMSO). Pre-treat the tumor cells for 2-4 hours.
-
Add the T-cells to the wells at the desired Effector:Target (E:T) ratio (e.g., 10:1).
-
Incubate the co-culture for 24-72 hours at 37°C, 5% CO2.
-
-
Cytotoxicity Assessment (Flow Cytometry):
-
After the incubation period, gently collect all cells (both adherent and suspension) from each well.
-
Wash the cells with PBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers and a viability dye.
-
To measure degranulation, an anti-CD107a antibody can be added at the beginning of the co-culture.
-
For intracellular Granzyme B staining, use a fixation and permeabilization kit according to the manufacturer's protocol.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of dead tumor cells and the expression of cytotoxicity markers on T-cells.
-
-
Cytotoxicity Assessment (Luminescence - Optional):
-
If using luciferase-expressing tumor cells, at the end of the co-culture, add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. A decrease in luminescence corresponds to increased T-cell mediated killing.
-
Protocol 2: Macrophage Polarization Assay
This protocol describes how to assess the effect of a SHP2 inhibitor on the polarization of macrophages to M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.
Materials:
-
Monocytes (e.g., human CD14+ monocytes from PBMCs, or THP-1 cell line)
-
Complete RPMI-1640 medium
-
M-CSF (for differentiation into M0 macrophages)
-
PMA (for differentiating THP-1 cells)
-
For M1 polarization: LPS (100 ng/mL) and IFN-γ (20 ng/mL)
-
For M2 polarization: IL-4 (20 ng/mL) and IL-13 (20 ng/mL) or IL-10[11]
-
SHP2 inhibitor (e.g., SHP099) dissolved in DMSO
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies for macrophage markers (e.g., CD68, CD80 for M1, CD163, CD206 for M2)
-
ELISA kits for cytokine analysis (e.g., TNF-α, IL-6 for M1; IL-10, CCL18 for M2)
Procedure:
-
Macrophage Differentiation:
-
From primary monocytes: Culture CD14+ monocytes in complete RPMI-1640 medium supplemented with M-CSF (50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.
-
From THP-1 cells: Treat THP-1 cells with PMA (50-100 ng/mL) for 24-48 hours to induce differentiation into macrophage-like cells.[10]
-
-
Polarization and Treatment:
-
After differentiation, replace the medium with fresh complete RPMI-1640.
-
Add the SHP2 inhibitor or vehicle control (DMSO) to the cells.
-
Immediately after adding the inhibitor, add the polarizing cytokines:
-
For M1 polarization: LPS and IFN-γ.
-
For M2 polarization: IL-4 and IL-13 or IL-10.
-
-
Incubate for 24-72 hours at 37°C, 5% CO2.
-
-
Analysis of Macrophage Polarization:
-
Flow Cytometry:
-
Harvest the macrophages by gentle scraping.
-
Stain the cells with fluorescently labeled antibodies against M1 and M2 markers.
-
Analyze the samples using a flow cytometer to determine the percentage of M1 and M2 polarized macrophages.
-
-
ELISA:
-
Collect the culture supernatant.
-
Measure the concentration of M1 and M2-associated cytokines using ELISA kits according to the manufacturer's instructions.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: SHP2 signaling in cancer and T-cells and the effect of a SHP2 inhibitor.
Caption: Experimental workflow for tumor cell and T-cell co-culture assay.
Caption: Experimental workflow for macrophage polarization assay.
References
- 1. Combined analysis of T cell activation and T cell-mediated cytotoxicity by imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 6. targetedonc.com [targetedonc.com]
- 7. A novel co-culture assay to assess anti-tumor CD8+ T cell cytotoxicity via luminescence and multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SHP-2-induced M2 polarization of tumor associated macrophages via IL-4 regulate colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
Application Notes and Protocols: CRISPR Screen to Identify Shp2-IN-24 Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-MAPK signaling pathway, which is frequently hyperactivated in human cancers.[3][4] Allosteric inhibitors of Shp2, such as Shp2-IN-24, have emerged as a promising therapeutic strategy for cancers driven by aberrant RTK signaling.[5][6][7] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.
This document provides detailed application notes and protocols for utilizing a genome-wide CRISPR/Cas9 knockout screen to identify genes that, when inactivated, confer resistance to the Shp2 inhibitor this compound. Understanding these resistance mechanisms is critical for developing effective combination therapies and predicting patient response.
Signaling Pathway Overview
Shp2 is a critical positive regulator of the RAS/ERK signaling cascade.[8][9] Upon growth factor binding to an RTK, Shp2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK pathway, which promotes cell proliferation, survival, and differentiation.[10][11] Allosteric Shp2 inhibitors stabilize the auto-inhibited conformation of Shp2, preventing its activation and thereby blocking downstream signaling.[7][12]
Caption: Shp2 Signaling Pathway and Inhibition.
Experimental Workflow for CRISPR Screen
The overall workflow for a pooled, negative selection CRISPR/Cas9 screen to identify this compound resistance genes involves several key steps, from library transduction to data analysis.
Caption: CRISPR Screen Experimental Workflow.
Data Presentation: Known Shp2 Inhibitor Resistance Genes
Genome-wide CRISPR screens have identified several genes whose loss confers resistance to Shp2 inhibitors.[4][5][6][7] While these studies did not exclusively use this compound, the identified genes represent a valuable starting point for understanding resistance to this class of inhibitors. The following table summarizes key hits from published screens.
| Gene | Function | Frequency of Conferring Resistance | Notes |
| LZTR1 | Negative regulator of RAS signaling.[5][6] | High (e.g., 12 out of 14 cell lines)[5][6] | Deletion leads to reactivation of ERK signaling.[5][6] |
| MAP4K5 | A serine/threonine kinase.[5][6] | Moderate (e.g., 8 out of 14 cell lines)[5][6] | Acts upstream of MEK.[5][6] |
| SPRED2 | Negative regulator of the RAS-RAF-ERK pathway.[5][6] | Moderate (e.g., 6 out of 14 cell lines)[5][6] | Part of the Sprouty/Spred family of proteins. |
| STK40 | Serine/threonine kinase.[5][6] | Moderate (e.g., 6 out of 14 cell lines)[5][6] | Less characterized role in RAS signaling. |
| INPPL1 | Inositol polyphosphate-5-phosphatase.[5][6] | Moderate (e.g., 5 out of 14 cell lines)[5][6] | Sensitization to Shp2i requires its NPXY motif but not its lipid phosphatase activity.[5][6] |
| NF1 | Neurofibromin 1, a negative regulator of RAS.[4][5][6] | Cell-line dependent | A well-known tumor suppressor gene. |
| PTEN | Phosphatase and tensin homolog, a negative regulator of the PI3K/AKT pathway.[4][5][6] | Cell-line dependent | Loss of PTEN can activate a parallel survival pathway. |
| CDKN1B | Cyclin-dependent kinase inhibitor 1B (p27, Kip1).[4][5][6] | Cell-line dependent | A negative regulator of the cell cycle. |
| RASA2 | RAS p21 protein activator 2.[5][6] | Cell-line dependent | A member of the GAP1 family of GTPase-activating proteins. |
Experimental Protocols
This section provides detailed methodologies for conducting a CRISPR/Cas9 screen to identify this compound resistance genes.
Protocol 1: Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound. This can be determined by standard cell viability assays (e.g., CellTiter-Glo). The selected cell line should also be amenable to lentiviral transduction.
-
Cas9 Expression: Stably express Cas9 in the chosen cell line. This is typically achieved by transducing the cells with a lentiviral vector carrying the Cas9 gene and a selectable marker (e.g., blasticidin).[13] Select for a polyclonal population of Cas9-expressing cells.
-
sgRNA Library: Utilize a genome-wide or a focused sgRNA library (e.g., targeting kinases, phosphatases, and signaling proteins). The TKOv3 library is a well-validated option for genome-wide screens.[14]
-
Lentivirus Production: Produce high-titer lentivirus for the sgRNA library in a packaging cell line (e.g., HEK293T) by co-transfecting the library plasmid with packaging and envelope plasmids.
Protocol 2: CRISPR Screen Execution
-
Determine Viral Titer: Titer the sgRNA library lentivirus on the Cas9-expressing target cells to determine the appropriate volume of virus needed to achieve a multiplicity of infection (MOI) of ~0.3. This ensures that most cells receive a single sgRNA.
-
Library Transduction: Transduce a sufficient number of cells to achieve a representation of at least 500-1000 cells per sgRNA in the library.[13]
-
Antibiotic Selection: After transduction, select the cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Baseline Sample (T0): After selection, harvest a representative population of cells to serve as the baseline for sgRNA distribution (T0).
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a predetermined concentration of this compound. The drug concentration should be sufficient to inhibit cell growth significantly but not cause rapid, widespread cell death.
-
Cell Culture and Passaging: Culture the cells for an extended period (e.g., 14-21 days), passaging them as needed. Maintain a sufficient number of cells at each passage to preserve the library complexity.
-
Harvesting: Harvest cells from both the control and this compound-treated populations at the end of the experiment.
Protocol 3: Next-Generation Sequencing and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, control, and treated cell populations.
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and sequence them on a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Data Analysis:
-
Read Counting: Demultiplex the sequencing reads and count the number of reads for each sgRNA in each sample.
-
Enrichment Analysis: Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Hit Identification: Genes with multiple highly-enriched sgRNAs are considered candidate resistance genes.
-
Conclusion
CRISPR/Cas9 screens are a powerful tool for systematically identifying genes that mediate resistance to targeted therapies like this compound.[15][16] The protocols and data presented here provide a comprehensive guide for researchers to design and execute such screens. The identification of resistance mechanisms will facilitate the development of more effective therapeutic strategies, including rational drug combinations, to overcome resistance and improve patient outcomes in cancers driven by aberrant Shp2 signaling.
References
- 1. SHP2 Phosphatase [biology.kenyon.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. rupress.org [rupress.org]
- 5. Genome-wide CRISPR/Cas9 screens reveal shared and cell-specific mechanisms of resistance to SHP2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. biorxiv.org [biorxiv.org]
- 8. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genome-wide CRISPR/Cas9 screens reveal shared and cell-specific mechanisms of resistance to SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 16. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
Application of Shp2-IN-24 in Organoid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1] It is a key downstream mediator for multiple receptor tyrosine kinases (RTKs) and cytokine receptors, influencing vital cellular processes such as proliferation, survival, differentiation, and migration.[1] Shp2 primarily functions as a positive regulator of the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[2] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in developmental disorders like Noonan syndrome and various cancers.[1][2]
Shp2-IN-24 is a potent and selective allosteric inhibitor of Shp2. By binding to a pocket formed by the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, it stabilizes Shp2 in an auto-inhibited conformation, thereby preventing its activation and downstream signaling. This mechanism of action makes Shp2 inhibitors like this compound promising therapeutic agents for cancers driven by aberrant RTK signaling.
Organoid cultures, three-dimensional (3D) in vitro models that recapitulate the architecture and function of native organs, have emerged as powerful tools in cancer research and drug discovery. Patient-derived organoids (PDOs), in particular, retain the genetic and phenotypic characteristics of the original tumor, offering a physiologically relevant platform for preclinical drug evaluation. These application notes provide a comprehensive guide for the utilization of this compound in organoid cultures, covering its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action of Shp2 Inhibition in Organoids
Shp2 acts as a central node in several key signaling pathways that are often dysregulated in cancer. Inhibition of Shp2 with compounds like this compound is expected to impact organoid growth and survival by modulating these pathways.
-
RAS/ERK Pathway: Shp2 is essential for the full and sustained activation of the RAS/ERK pathway downstream of RTKs. Upon growth factor stimulation, Shp2 is recruited to phosphorylated scaffolding proteins like Gab1, where it dephosphorylates specific residues, leading to the recruitment of Grb2-Sos complexes and subsequent activation of RAS. Inhibition of Shp2 blocks this cascade, leading to decreased ERK phosphorylation and reduced cell proliferation.[1][2]
-
PI3K/AKT Pathway: The effect of Shp2 on the PI3K/AKT pathway can be context-dependent. In some cancers, Shp2 can positively regulate this pathway, promoting cell survival.[1]
-
JAK/STAT Pathway: Shp2 can also modulate the JAK/STAT pathway, which is crucial for cytokine signaling and immune responses.[1]
By inhibiting these pathways, this compound can induce cell cycle arrest, apoptosis, and a reduction in the overall growth and complexity of cancer organoids.
Quantitative Data Summary
The following tables summarize quantitative data from studies using Shp2 inhibitors in organoid models. These data provide an indication of the potential effects of this compound on organoid cultures.
Table 1: Effect of Shp2 Inhibition on Cerebral Organoid Phenotypes
| Parameter | Control (No Treatment) | Shp2 Inhibitor (PHPS1, 10 µM) | Percentage Change | Reference |
| Glial Cell Population (GFAP+ cells) | High | Significantly Reduced | ~40-50% decrease | [3] |
| Neuronal Population (MAP2+ cells) | Low | Significantly Increased | ~30-40% increase | [3] |
| Dendritic Length | Shortened | Extended | ~50-60% increase | [3] |
| Axonal Length | Shortened | Extended | ~40-50% increase | [3] |
Table 2: Effect of Shp2 Deletion on Intestinal Organoid Proliferation
| Parameter | Control (Wild-Type) | Shp2 Knockout | Percentage Change | Reference |
| Crypt Budding | Robust | Severely Impaired | >70% reduction | [4] |
| Cell Proliferation (EdU+ cells) | High | Significantly Reduced | ~60-70% decrease | [4][5] |
Experimental Protocols
This section provides detailed protocols for the application of this compound in organoid cultures. The protocols are generalized and may require optimization based on the specific organoid type and experimental goals.
Protocol 1: General Culture and Maintenance of Organoids
This protocol describes the basic steps for culturing and maintaining organoids, which is a prerequisite for any drug treatment experiment.
Materials:
-
Complete organoid culture medium (specific to the organoid type)
-
Basement membrane matrix (e.g., Matrigel®)
-
Phosphate-buffered saline (PBS), sterile
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
Culture plates (e.g., 24-well or 48-well plates)
-
Sterile pipette tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cryopreserved Organoids:
-
Thaw the vial of cryopreserved organoids rapidly in a 37°C water bath.
-
Transfer the contents to a 15 mL conical tube containing 10 mL of basal medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the organoid pellet in a 1:1 mixture of fresh medium and basement membrane matrix.
-
-
Seeding Organoids:
-
Dispense 50 µL droplets of the organoid-matrix mixture into the center of the wells of a pre-warmed culture plate.
-
Invert the plate and incubate at 37°C for 10-15 minutes to allow the domes to solidify.
-
Carefully add 500 µL of complete organoid culture medium to each well.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Change the culture medium every 2-3 days.
-
Monitor organoid growth and morphology using a brightfield microscope.
-
-
Passaging Organoids:
-
When organoids become large and dense, they need to be passaged.
-
Remove the culture medium and add cell recovery solution to depolymerize the matrix.
-
Mechanically dissociate the organoids by pipetting up and down.
-
Wash the organoid fragments with basal medium and re-plate as described in step 2.
-
Protocol 2: Treatment of Organoids with this compound
This protocol outlines the procedure for treating established organoid cultures with this compound.
Materials:
-
Established organoid cultures
-
This compound (stock solution in DMSO)
-
Complete organoid culture medium
-
Multi-well plates
Procedure:
-
Prepare Drug Dilutions:
-
Prepare a series of dilutions of this compound in complete organoid culture medium from the stock solution. A typical starting concentration range for a new inhibitor would be from 1 nM to 10 µM. Based on data from similar inhibitors like PHPS1, a concentration of 10 µM can be used as a starting point for assessing significant effects.[3]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
-
Drug Treatment:
-
Carefully remove the existing medium from the organoid-containing wells.
-
Add the freshly prepared medium containing the desired concentration of this compound or vehicle control to each well.
-
Return the plates to the incubator.
-
-
Duration of Treatment:
-
The duration of treatment will depend on the experimental endpoint. For short-term signaling studies, a few hours may be sufficient. For long-term growth and viability assays, treatment may last for several days (e.g., 7 days).[3]
-
Replenish the drug-containing medium every 2-3 days for longer experiments.
-
Protocol 3: Analysis of this compound Effects on Organoids
This protocol describes methods to assess the phenotypic and molecular effects of this compound on organoids.
A. Morphological Analysis:
-
Brightfield Imaging:
-
Acquire images of the organoids daily using a brightfield microscope.
-
Quantify changes in organoid size, number, and budding efficiency using image analysis software (e.g., ImageJ).[6]
-
-
Confocal Microscopy:
-
Fix the organoids with 4% paraformaldehyde.
-
Permeabilize with 0.5% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against markers of interest (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis, E-cadherin for epithelial structure).
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Image the stained organoids using a confocal microscope.
-
B. Viability and Proliferation Assays:
-
Cell Viability Assay:
-
Use a commercially available 3D cell viability assay (e.g., CellTiter-Glo® 3D).
-
Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
-
Proliferation Assay (EdU Incorporation):
-
Add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium for a few hours before fixation.
-
Fix and permeabilize the organoids.
-
Perform the click chemistry reaction to label the incorporated EdU with a fluorescent azide.
-
Image and quantify the percentage of EdU-positive cells.
-
C. Molecular Analysis:
-
Western Blotting:
-
Lyse the organoids in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, Shp2).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantitative PCR (qPCR):
-
Extract total RNA from the organoids using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers for target genes involved in cell cycle, apoptosis, or differentiation.
-
Visualizations
Signaling Pathway of Shp2
Caption: Shp2 signaling pathways and the point of intervention by this compound.
Experimental Workflow for this compound Treatment in Organoids
Caption: Experimental workflow for assessing the effects of this compound on organoids.
The use of Shp2 inhibitors like this compound in organoid cultures provides a powerful platform for preclinical cancer research and drug development. The detailed protocols and expected outcomes described in these application notes offer a framework for researchers to investigate the therapeutic potential of Shp2 inhibition in a physiologically relevant 3D model system. By leveraging the strengths of organoid technology, scientists can gain valuable insights into the mechanisms of Shp2-driven tumorigenesis and evaluate the efficacy of novel therapeutic strategies.
References
- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 mutations induce precocious gliogenesis of Noonan syndrome-derived iPSCs during neural development in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 Regulates the Development of Intestinal Epithelium by Modifying OSTERIX+ Crypt Stem Cell Self-Renewal and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-silico and in-vitro morphometric analysis of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Shp2-IN-24 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor, Shp2-IN-24.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
Q2: My this compound precipitates when I add it to my cell culture medium. What can I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity. However, a slightly higher DMSO concentration may be necessary to maintain solubility.
-
Vortexing and Sonication: When preparing your working solution, vortex the diluted inhibitor thoroughly. Gentle sonication can also help to redissolve small precipitates.
-
Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Use of Surfactants: In some cases, the addition of a biocompatible surfactant, such as a low concentration of Tween-80, to the final culture medium can help to maintain the compound's solubility. This should be optimized for your specific cell line to avoid toxicity.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For in vivo administration, a mixed-vehicle formulation is often necessary to achieve a suitable concentration and maintain solubility. While a specific formulation for this compound is not published in peer-reviewed literature, a suggested formulation for a 2 mg/mL solution includes a combination of DMSO, PEG300, Tween 80, and saline or PBS.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
-
Problem: this compound does not show the expected inhibitory effect on the SHP2 signaling pathway (e.g., no reduction in p-ERK levels).
-
Possible Causes & Solutions:
-
Solubility/Precipitation: The compound may have precipitated out of solution, leading to a lower effective concentration. Visually inspect your culture wells for any signs of precipitation. If observed, refer to the troubleshooting steps in FAQ Q2.
-
Compound Degradation: Ensure that the this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Cell Line Sensitivity: The chosen cell line may not be sensitive to SHP2 inhibition or may have compensatory signaling pathways. Confirm that your cell model is dependent on the SHP2 pathway for the phenotype you are measuring.
-
Assay Timing: The time course of SHP2 inhibition and its effect on downstream signaling can vary. Optimize the incubation time with this compound before measuring your endpoint.
-
Issue 2: Observed Cellular Toxicity
-
Problem: Significant cell death or morphological changes are observed at the intended inhibitory concentration.
-
Possible Causes & Solutions:
-
DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high for your specific cell line. Perform a vehicle control experiment with varying concentrations of DMSO to determine the tolerance of your cells.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects. Perform a dose-response curve to determine the lowest effective concentration of this compound that gives the desired biological effect.
-
Compound Purity: Impurities in the compound batch could contribute to toxicity. Ensure you are using a high-purity batch of this compound.
-
Data Presentation: Solubility and Formulation
While explicit solubility values for this compound in common solvents are not publicly available, the following table summarizes a known successful formulation for in vivo use. For comparison, a formulation for another SHP2 inhibitor, SHP836, is also included to provide additional context on formulating this class of compounds.
| Compound | Vehicle Composition | Achievable Concentration |
| This compound | DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH₂O | 2 mg/mL |
| SHP836 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL[1] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
-
Weighing the Compound: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Based on the molecular weight of this compound (499.97 g/mol ), calculate the volume of 100% DMSO required to achieve the desired stock concentration (e.g., 10 mM). Add the calculated volume of DMSO to the tube.
-
Dissolving the Compound: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Preparation of this compound Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your complete cell culture medium to the desired final concentration. It is recommended to perform dilutions in a stepwise manner to ensure accurate concentrations and minimize precipitation. For example, first, dilute the stock 1:100 in media, and then use this intermediate dilution to make the final working concentrations.
-
Mixing: Gently mix the final working solution by pipetting up and down before adding it to your cells.
Visualizations
SHP2 Signaling Pathway
Caption: Simplified SHP2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Testing this compound in Cell Culture
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
Troubleshooting Logic for Precipitation Issues
Caption: A decision tree for troubleshooting precipitation of this compound in cell culture media.
References
Optimizing Shp2-IN-24 Concentration for Cell Viability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Shp2-IN-24, a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (Shp2). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of Shp2.[1] It binds to a site distinct from the active site, stabilizing the auto-inhibited conformation of the Shp2 protein. This prevents the conformational changes required for its activation and subsequent dephosphorylation of its target proteins, thereby blocking downstream signaling pathways, such as the Ras-MAPK pathway, which are crucial for cell proliferation and survival.[1]
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
A2: Based on its in vitro potency (IC50 = 0.878 µM), a starting concentration range of 0.1 µM to 50 µM is recommended for initial cell viability experiments.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's datasheet for specific solubility and long-term storage recommendations.
Q4: I am observing significant cytotoxicity even at low concentrations. What could be the reason?
A4: Several factors could contribute to high cytotoxicity:
-
Cell line sensitivity: Some cell lines are highly dependent on the Shp2 signaling pathway for survival and will be more sensitive to inhibition.
-
DMSO concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic (typically ≤ 0.5%). Prepare a vehicle control with the same DMSO concentration to assess its effect.
-
Compound purity: Verify the purity of your this compound compound.
-
Off-target effects: While identified as a selective inhibitor, off-target effects at higher concentrations cannot be entirely ruled out.
Q5: I am not observing any effect on cell viability. What should I do?
A5: If you do not observe an effect, consider the following:
-
Concentration range: You may need to test higher concentrations of this compound.
-
Incubation time: The effect of the inhibitor may be time-dependent. Consider extending the incubation period (e.g., 48 or 72 hours).
-
Cell line resistance: The cell line you are using may not be reliant on Shp2 signaling for survival.
-
Compound integrity: Ensure your stock solution of this compound has been stored correctly and has not degraded.
-
Assay sensitivity: Confirm that your cell viability assay is sensitive enough to detect changes in your cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Pipetting errors- Variation in cell seeding density- Inconsistent incubation times- Contamination | - Use calibrated pipettes and proper pipetting techniques.- Ensure a homogenous cell suspension before seeding.- Standardize all incubation times precisely.- Regularly check for and address any cell culture contamination. |
| High background in cell viability assay | - Contamination of reagents- Incorrect wavelength reading- Phenol red interference (for some assays) | - Use fresh, sterile reagents.- Ensure the plate reader is set to the correct wavelength for your specific assay.- If using a colorimetric assay, consider using phenol red-free medium. |
| Precipitation of this compound in culture medium | - Poor solubility at the tested concentration | - Ensure the final DMSO concentration is sufficient to keep the compound in solution.- Visually inspect the medium for any precipitation after adding the compound.- Consider using a different solvent if recommended by the manufacturer. |
Data Presentation
Table 1: Biochemical Potency of this compound
| Parameter | Value |
| IC50 | 0.878 µM |
| Ki | 0.118 µM |
Data obtained from in vitro enzymatic assays.[1]
Table 2: Recommended Starting Concentrations for Cell Viability Assays
| Cell Type | Suggested Starting Range |
| Cancer cell lines known to be dependent on Ras-MAPK signaling | 0.1 µM - 10 µM |
| Other cancer cell lines | 1 µM - 50 µM |
| Non-cancerous cell lines | 10 µM - 100 µM (for cytotoxicity assessment) |
These are suggested starting ranges. The optimal concentration must be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a CCK-8 Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Visualizations
Caption: Shp2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for unexpected cell viability results.
References
Technical Support Center: Troubleshooting Off-Target Effects of SHP2 Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "Shp2-IN-24" is not publicly available. This guide provides information on the known off-target effects and troubleshooting strategies for commonly studied SHP2 inhibitors. Researchers using novel or less-characterized compounds like this compound are encouraged to perform their own selectivity profiling.
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects when using SHP2 inhibitors in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SHP2 inhibitor shows a more potent anti-proliferative effect than expected based on its IC50 for SHP2. What could be the reason?
A1: This discrepancy could be due to several factors, including off-target effects. Some active-site SHP2 inhibitors have been reported to inhibit protein tyrosine kinases (PTKs) involved in cell proliferation, such as PDGFRβ and SRC.[1][2] Additionally, some allosteric inhibitors have been found to induce off-target autophagy inhibition by accumulating in the lysosome, which can contribute to their anti-tumor activity.[3][4] It is crucial to assess the selectivity profile of your specific inhibitor.
Q2: I am observing inhibition of ERK phosphorylation, but I'm not sure if it's solely due to SHP2 inhibition. How can I confirm on-target activity?
A2: Confirming on-target activity is a critical step. Here are a few approaches:
-
Rescue Experiments: If available, use a drug-resistant mutant of SHP2. If the effects of the inhibitor are reversed in cells expressing the resistant mutant, it strongly suggests on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of the inhibitor to SHP2 in intact cells. A shift in the thermal stability of SHP2 upon inhibitor treatment is a strong indicator of target engagement.[5][6]
-
Orthogonal Approaches: Use multiple, structurally distinct SHP2 inhibitors. If they produce the same phenotype, it is more likely to be an on-target effect.
Q3: What are the known off-targets for different classes of SHP2 inhibitors?
A3: Off-target profiles vary significantly between different SHP2 inhibitors.
-
Active-site inhibitors: Older, active-site inhibitors like NSC-87877, IIB-08, 11a-1, and GS-493 have been shown to have off-target effects on protein tyrosine kinases.[1][2]
-
Allosteric inhibitors: While generally more selective, some allosteric inhibitors like SHP099 have been reported to have off-target effects in certain cellular contexts.[2] A recently discovered off-target effect for this class is the inhibition of autophagy.[3][4]
Q4: My experimental results are inconsistent across different cell lines. Why might this be happening?
A4: Inconsistent results across cell lines can be attributed to:
-
Expression levels of on- and off-targets: The relative expression levels of SHP2 and any potential off-target proteins can differ between cell lines, leading to varied responses.
-
Dominant signaling pathways: The reliance of a cell line on the SHP2-regulated pathway (e.g., RAS-MAPK) versus other pathways will influence its sensitivity to the inhibitor.
-
Drug metabolism and efflux: Different cell lines may metabolize or efflux the compound at different rates.
Quantitative Data on SHP2 Inhibitor Off-Target Effects
The following table summarizes publicly available data on the off-target effects of several SHP2 inhibitors. It is important to note that the absence of a reported off-target does not confirm its absence.
| Inhibitor Class | Inhibitor Name | Known Off-Targets | Cell Lines/System | Reference |
| Active-Site | NSC-87877 | Fails to robustly inhibit MAPK pathway activation in cells. | Fibroblasts | [1] |
| Active-Site | IIB-08 | PDGFRβ (in cells) | Fibroblasts | [1][2] |
| Active-Site | 11a-1 | PDGFRβ (in cells) | Fibroblasts | [1][2] |
| Active-Site | GS-493 | PDGFRβ (in vitro and in cells), SRC (in vitro) | Fibroblasts | [1][2] |
| Allosteric | SHP099-like inhibitors | Autophagy inhibition (lysosomal accumulation) | RAS-driven cancer cell lines | [3][4] |
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for SHP2 Target Engagement
This protocol provides a method to assess whether your SHP2 inhibitor is binding to SHP2 in a cellular context.[5][6][7][8]
1. Cell Treatment: a. Plate cells of interest and grow to 70-80% confluency. b. Treat cells with your SHP2 inhibitor at various concentrations or with a vehicle control (e.g., DMSO). Incubate for a time sufficient for compound to enter cells and bind to the target (e.g., 1-2 hours).
2. Heating/Denaturation: a. Harvest cells by trypsinization and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
3. Cell Lysis: a. Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
4. Protein Analysis: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Denature the supernatant samples by adding SDS-PAGE loading buffer and boiling. c. Analyze the amount of soluble SHP2 in each sample by Western blotting using a SHP2-specific antibody.
5. Data Interpretation: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble SHP2 relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples. c. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates stabilization of SHP2 upon compound binding, confirming target engagement.
Visualizations
Caption: SHP2 signaling in the RAS/MAPK pathway.
Caption: Workflow for investigating off-target effects.
References
- 1. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Shp2-IN-24 degradation in experiments
Welcome to the technical support center for Shp2-IN-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in your experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (Shp2). Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-RAF-ERK and PI3K-AKT pathways, which are often dysregulated in cancer.[1][][3] this compound functions as an allosteric inhibitor, binding to a site on the Shp2 protein that is distinct from the active site. This binding stabilizes Shp2 in an inactive conformation, preventing it from dephosphorylating its downstream targets and thereby inhibiting signal transduction.[]
Q2: What are the common causes of small molecule inhibitor degradation in experiments?
Degradation of small molecule inhibitors like this compound can be attributed to several factors:
-
Chemical Instability: The inherent chemical structure of the compound may make it susceptible to hydrolysis, oxidation, or other chemical reactions.
-
Improper Storage: Exposure to light, high temperatures, or repeated freeze-thaw cycles can lead to degradation.
-
Experimental Conditions: The pH of the buffer, presence of certain enzymes in cell lysates, or interactions with other components of the experimental system can cause the compound to break down.
-
Contamination: Microbial contamination of stock solutions can also lead to degradation of the inhibitor.
Q3: How can I prevent the degradation of my this compound stock solution?
To ensure the stability of your this compound stock solution, adhere to the following best practices:
-
Proper Storage: Store the lyophilized powder and reconstituted stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.
-
Solvent Selection: Use high-purity, anhydrous solvents such as DMSO for reconstitution.
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Avoid Contamination: Use sterile techniques when preparing and handling solutions.
Troubleshooting Guide: this compound Degradation
This guide provides a systematic approach to troubleshooting potential degradation of this compound in your experiments.
Problem: Inconsistent or lower-than-expected activity of this compound.
This could be a sign of compound degradation. Follow these steps to diagnose and resolve the issue.
Step 1: Verify Stock Solution Integrity
-
Action: Prepare a fresh stock solution of this compound from a new vial of lyophilized powder.
-
Rationale: This will help determine if the issue lies with the previous stock solution.
-
Protocol:
-
Allow the new vial of this compound to equilibrate to room temperature before opening.
-
Reconstitute the powder in high-purity, anhydrous DMSO to the desired concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot into single-use vials and store at -80°C.
-
Step 2: Assess Stability in Experimental Media
-
Action: Incubate this compound in your experimental buffer or cell culture medium for the duration of your experiment and then test its activity.
-
Rationale: This will reveal if any components in your experimental media are causing degradation.
-
Protocol:
-
Prepare two sets of your experimental medium.
-
To one set, add this compound to the final working concentration. The other set will be the vehicle control.
-
Incubate both sets under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), take samples from each set.
-
Assess the activity of this compound in the samples using a functional assay (e.g., a Shp2 phosphatase activity assay). A decrease in inhibitory activity over time suggests degradation.
-
Step 3: Analyze Compound Integrity by HPLC
-
Action: Use High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.
-
Rationale: HPLC can separate the parent compound from any degradation products, providing direct evidence of degradation.
-
Protocol:
-
Prepare a standard solution of freshly dissolved this compound.
-
Analyze the standard by reverse-phase HPLC to determine the retention time of the intact compound.
-
Analyze the aged stock solution or samples from the stability experiment (Step 2).
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life (Typical) | Notes |
| Lyophilized Powder | -20°C or -80°C | ≥ 2 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | ≥ 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Dilution (in aqueous buffer) | 4°C | Use immediately | Stability in aqueous solutions is limited. Prepare fresh for each experiment. |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| Reduced or no inhibitory effect | Stock solution degradation | Prepare a fresh stock solution. |
| Inconsistent results between experiments | Repeated freeze-thaw cycles | Aliquot stock solutions. |
| Loss of activity during long incubations | Instability in experimental media | Assess stability in media (Troubleshooting Step 2). Consider shorter incubation times or adding fresh inhibitor. |
| Unexpected cellular toxicity | Degradation products may be toxic | Analyze for degradation products by HPLC (Troubleshooting Step 3). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound lyophilized powder
-
Anhydrous DMSO (cell culture grade)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of this compound to room temperature.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 100 µL of DMSO to 1 mg of this compound, assuming a molecular weight of ~1000 g/mol ; adjust based on the actual molecular weight).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Shp2 Phosphatase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound.
-
Materials:
-
Recombinant human Shp2 protein
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant Shp2 protein to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the phosphatase substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: Shp2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Troubleshooting inconsistent results with Shp2-IN-24
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Shp2-IN-24, a potent SHP2 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of the protein tyrosine phosphatase SHP2.[1][2][3][4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly the RAS-MAPK pathway, which is involved in cell growth, differentiation, and survival.[6][7][8][9] this compound exerts its inhibitory effect by binding to SHP2 and preventing it from dephosphorylating its target proteins, thereby blocking downstream signaling.
Q2: What are the key experimental applications of this compound?
This compound is primarily used in cancer research to study the effects of SHP2 inhibition on tumor cell proliferation, survival, and signaling. It is often used in cell-based assays such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., ERK) and in cell viability assays (e.g., MTT, CellTiter-Glo) to determine the cytotoxic effects of SHP2 inhibition.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years.[10] Stock solutions are typically prepared in DMSO. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant SHP2 inhibitors for comparative purposes.
| Compound | IC50 (SHP2) | Ki (SHP2) | Molecular Weight | Chemical Formula |
| This compound | 0.878 µM[1][2][4] | 0.118 µM[1][2][4] | 499.97 g/mol [1][4] | C₂₃H₂₂ClN₅O₄S[1][4] |
| SHP099 | 70 nM | Not Reported | 352.38 g/mol | C₁₇H₁₅F₂N₅O |
| RMC-4550 | 0.58 nM | Not Reported | 523.01 g/mol | C₂₄H₂₃Cl₂N₅O₂ |
| SHP2-IN-9 | 1.174 µM | Not Reported | 385.46 g/mol [11] | C₂₀H₂₀FN₃O₂S[11] |
Signaling Pathway Diagram
The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling pathway, which is a primary target of this compound.
Experimental Protocols and Troubleshooting
This section provides detailed protocols for common experiments involving this compound and troubleshooting guides in a question-and-answer format to address inconsistent results.
Western Blotting for Phospho-ERK (p-ERK)
Objective: To assess the effect of this compound on the phosphorylation of ERK, a downstream effector of the SHP2-mediated RAS-MAPK pathway.
Experimental Workflow Diagram:
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free media to the desired final concentrations.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 2, 6, 12, 24 hours).
-
If applicable, stimulate the cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) before lysis to induce pathway activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13][14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Troubleshooting Western Blotting Results:
-
Q: Why am I seeing inconsistent or no inhibition of p-ERK with this compound treatment?
-
A1: Inhibitor Inactivity: Ensure the this compound is properly stored and has not degraded. Prepare fresh dilutions from a new stock if necessary.
-
A2: Suboptimal Treatment Conditions: The incubation time or concentration of this compound may not be optimal for your cell line. Perform a time-course and dose-response experiment to determine the optimal conditions. Some cell lines may require longer incubation times or higher concentrations to see an effect.[15]
-
A3: High Basal Pathway Activation: If the RAS-MAPK pathway is constitutively active in your cell line due to upstream mutations (e.g., activating RAS mutations), SHP2 inhibition alone may not be sufficient to suppress p-ERK levels.[16] Consider using a positive control cell line known to be sensitive to SHP2 inhibition.
-
A4: Feedback Activation: Inhibition of SHP2 can sometimes lead to feedback activation of other signaling pathways that can also lead to ERK phosphorylation.[16] Investigating other pathway components may be necessary.
-
A5: Technical Issues: Ensure complete cell lysis and the inclusion of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of p-ERK during sample preparation.[14] Also, verify the quality and specificity of your primary antibodies.
-
-
Q: My Western blot shows high background or non-specific bands. What could be the cause?
-
A1: Insufficient Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
A2: Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal dilution.
-
A3: Inadequate Washing: Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.
-
Cell Viability Assay (MTT/XTT)
Objective: To determine the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT/XTT Addition and Incubation:
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
-
Solubilization and Absorbance Reading:
-
If using MTT, add the solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Troubleshooting Cell Viability Assay Results:
-
Q: I am observing high variability in my cell viability data between replicate wells.
-
A1: Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.[17]
-
A2: Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth. Avoid using the outermost wells or fill them with sterile PBS or media to minimize this effect.
-
A3: Incomplete Formazan Solubilization (MTT assay): Ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.
-
-
Q: The cell viability results from the MTT/XTT assay are inconsistent with other assays (e.g., cell counting, apoptosis assays). Why might this be?
-
A1: Interference with Metabolic Assays: MTT and similar assays measure metabolic activity as a surrogate for cell viability. Small molecule inhibitors can sometimes directly interfere with cellular metabolism or the enzymes involved in formazan reduction, leading to an over- or underestimation of cell viability.[18][19][20][21]
-
A2: Cytostatic vs. Cytotoxic Effects: this compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations. An MTT assay might not distinguish between these two effects as effectively as a direct cell counting method.
-
A3: Efflux Pump Activity: Some cancer cell lines express efflux pumps that can actively transport the MTT reagent or the inhibitor out of the cell, affecting the assay results.[20]
-
Recommendation: To confirm your results, it is advisable to use an alternative, non-metabolic viability assay, such as trypan blue exclusion-based cell counting or a fluorescence-based assay that measures membrane integrity (e.g., propidium iodide staining).[18]
-
By following these detailed protocols and troubleshooting guides, researchers can obtain more consistent and reliable results when working with the SHP2 inhibitor this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.app17.com [medchemexpress.app17.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SHP2-IN-9 Datasheet DC Chemicals [dcchemicals.com]
- 12. Identification of Major Binding Proteins and Substrates for the SH2-Containing Protein Tyrosine Phosphatase SHP-1 in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 20. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the In Vivo Efficacy of Shp2-IN-24
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the SHP2 inhibitor, Shp2-IN-24. Given the limited publicly available in vivo data for this compound, this guide leverages data and protocols from well-characterized analogous allosteric SHP2 inhibitors such as SHP099, TNO-155, and RMC-4630 to provide representative experimental strategies.
Understanding this compound and its Target
This compound is a potent inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS-MAPK pathway.[1][2] Dysregulation of SHP2 is implicated in various cancers, making it a compelling therapeutic target.[1] Allosteric inhibitors like this compound function by stabilizing the auto-inhibited conformation of SHP2, thereby preventing its activation.[2]
Core Principle: Combination Therapy is Key
Preclinical and clinical studies have consistently demonstrated that SHP2 inhibitors often exhibit limited efficacy as a monotherapy.[3][4] A primary strategy to enhance their anti-tumor activity in vivo is through combination with other targeted therapies. This approach aims to overcome adaptive resistance mechanisms that arise in cancer cells upon inhibition of the RAS-MAPK pathway.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo efficacy of my SHP2 inhibitor as a monotherapy lower than expected?
A1: Limited monotherapy efficacy is a known characteristic of SHP2 inhibitors.[3][4] Cancer cells can develop adaptive resistance by activating alternative signaling pathways to bypass the SHP2 blockade. To improve efficacy, consider combination therapy with inhibitors of receptor tyrosine kinases (RTKs), MEK, EGFR, or KRAS G12C, which have shown synergistic effects in preclinical models.[5][6]
Q2: What is a suitable vehicle for formulating this compound for oral administration in mice?
Q3: What are typical dosing schedules for SHP2 inhibitors in mouse xenograft models?
A3: Dosing schedules can vary depending on the specific inhibitor and tumor model. However, daily oral gavage (q.d.) is a frequently used regimen for SHP2 inhibitors like SHP099 and TNO-155.[7][8] Intermittent dosing schedules (e.g., twice weekly) have also been explored for some inhibitors like PF-07284892 to improve tolerability while maintaining efficacy.[3] It is recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and optimal dosing schedule for this compound in your specific model.
Q4: How can I monitor the pharmacodynamic effects of this compound in vivo?
A4: To confirm target engagement and pathway inhibition, you can assess the phosphorylation levels of downstream effectors in the RAS-MAPK pathway, such as ERK (pERK), in tumor tissue lysates via Western blot or immunohistochemistry.[7] A reduction in pERK levels following treatment would indicate effective target inhibition.
Q5: What are some potential mechanisms of resistance to SHP2 inhibitors?
A5: Resistance can arise from mutations in the PTPN11 gene (which encodes SHP2) that prevent inhibitor binding, or through the activation of bypass signaling pathways that reactivate MAPK signaling or engage parallel survival pathways like PI3K/AKT.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor in vivo efficacy | - Suboptimal formulation or poor bioavailability.- Ineffective dosing schedule or dose.- Limited monotherapy activity. | - Test different vehicle formulations to improve solubility and stability.- Conduct pharmacokinetic studies to assess drug exposure.- Perform a dose-escalation study to find the MTD.- Implement a combination therapy strategy (see below). |
| Toxicity/Weight loss in animals | - Dose is too high.- Off-target effects.- Formulation intolerance. | - Reduce the dose or switch to an intermittent dosing schedule.- Monitor animals closely for signs of toxicity.- Evaluate the tolerability of the vehicle alone. |
| No change in pERK levels | - Insufficient drug exposure at the tumor site.- Technical issues with the assay. | - Confirm drug concentration in plasma and tumor tissue.- Optimize Western blot or IHC protocols.- Ensure tissue is collected at an appropriate time point post-dosing. |
| Tumor regrowth after initial response | - Development of acquired resistance. | - Analyze resistant tumors for mutations in PTPN11 or activation of bypass pathways.- Consider a second-line combination therapy targeting the identified resistance mechanism. |
Data Presentation: In Vivo Efficacy of SHP2 Inhibitors (Representative Data)
The following tables summarize quantitative data from preclinical studies of analogous SHP2 inhibitors.
Table 1: Monotherapy Efficacy of SHP2 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SHP099 | KYSE520 (Esophageal) | 100 mg/kg, p.o., q.d. | ~60% | [9] |
| RMC-4630 | NCI-H358 (NSCLC, KRAS G12C) | 30 mg/kg, p.o., q.d. | Induces tumor regression | [10] |
| TNO-155 | Kelly (Neuroblastoma, ALK-F1174L) | 20 mg/kg, p.o., b.i.d. | Significant tumor growth delay | [8] |
Table 2: Combination Therapy Efficacy of SHP2 Inhibitors in Xenograft Models
| SHP2 Inhibitor | Combination Partner | Cancer Model | Outcome | Reference |
| TNO-155 | Lorlatinib (ALK Inhibitor) | Kelly (Neuroblastoma, ALK-F1174L) | Synergistic tumor growth inhibition and prolonged survival | [8] |
| PF-07284892 | Lorlatinib (ALK Inhibitor) | NCI-H3122 (NSCLC, EML4-ALK) | Maximal tumor regression | [3] |
| SHP099 | Bortezomib (Proteasome Inhibitor) | RPMI-8226 (Multiple Myeloma) | Synergistic anti-tumor effect | [7] |
| TNO-155 | Nazartinib (EGFR Inhibitor) | EGFR-mutant Lung Cancer | Combination benefit with sustained ERK inhibition | [5] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation (e.g., in 0.5% methylcellulose, 0.2% Tween 80).
-
Administer the inhibitor and/or combination agent via the desired route (e.g., oral gavage) and schedule. The vehicle is administered to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice.
-
Excise tumors for weight measurement and downstream analysis (e.g., Western blot for pERK).
-
Calculate Tumor Growth Inhibition (TGI) if applicable.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vivo xenograft study.
Caption: Rationale for combining SHP2 inhibitors with other agents.
References
- 1. irbm.com [irbm.com]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 8. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. SEC Filing | Revolution Medicines [ir.revmed.com]
Shp2-IN-24 stability in different media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of Shp2-IN-24. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2).[1][2][3] Shp2 is a key signaling protein involved in the RAS-MAPK pathway, which is crucial for cell growth, proliferation, and differentiation.[4] this compound exerts its inhibitory effect by binding to Shp2 and preventing it from dephosphorylating its target proteins, thereby disrupting downstream signaling.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month, or at -80°C for up to six months. For stock solutions prepared in DMSO, similar storage conditions are advised to maintain stability.[5] While the compound may be shipped at room temperature, prolonged storage at this temperature is not recommended.[1] Always refer to the Certificate of Analysis for the most specific storage recommendations for your particular lot.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO).[6][7] A stock concentration of 10 mM is common for small molecule inhibitors.[6] Ensure the compound is fully dissolved before making further dilutions. To avoid precipitation when diluting into aqueous media, it is best to perform initial serial dilutions in DMSO before adding the final diluted inhibitor to your experimental buffer or cell culture medium.
Q4: What is the stability of this compound in common experimental media?
Currently, there is limited publicly available data on the quantitative stability (e.g., half-life) of this compound in specific experimental media such as cell culture medium (e.g., DMEM), phosphate-buffered saline (PBS), or plasma. As a general guideline for small molecule inhibitors, their stability in aqueous solutions can be limited. It is best practice to prepare fresh dilutions of this compound in your experimental medium for each experiment and to avoid storing it in aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the inhibitor in aqueous media | The inhibitor is not sufficiently soluble at the desired concentration in the aqueous medium. This can happen when a concentrated DMSO stock is diluted directly into a large volume of buffer. | To prevent precipitation, perform serial dilutions of your DMSO stock solution in DMSO first to get closer to your final working concentration. Then, add this diluted DMSO solution to your aqueous medium. The final concentration of DMSO in your experiment should be kept low (typically ≤0.1%) and a vehicle control (medium with the same concentration of DMSO) should always be included. |
| Inconsistent or weaker than expected experimental results | The inhibitor may have degraded due to improper storage or handling. This can occur with repeated freeze-thaw cycles of the stock solution or by storing diluted solutions in aqueous media for too long. | Aliquot your high-concentration DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[7] Always prepare fresh working dilutions in your experimental medium immediately before use. |
| No observable effect of the inhibitor | The concentration of the inhibitor may be too low, or the inhibitor may not be active. | Verify the calculated dilutions and the pipetting accuracy. As a positive control, you can test the inhibitor in a cell-free enzymatic assay to confirm its activity against purified Shp2 protein. The reported IC50 value for this compound is 0.878 µM and the Ki is 0.118 µM.[1] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C23H22ClN5O4S | [1] |
| Molecular Weight | 499.97 g/mol | [1] |
| IC50 (SHP2) | 0.878 µM | [1] |
| Ki (SHP2) | 0.118 µM | [1] |
The following table provides general recommendations for the storage of this compound based on information for similar small molecule inhibitors.
| Storage Format | Solvent | Temperature | Duration | Reference |
| Solid | - | -20°C | Short-term | [5] |
| Solid | - | -80°C | Long-term | [5] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [5] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, you would need 4.9997 mg of the compound (Molecular Weight = 499.97).
-
Dissolving in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the weighed compound.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials and store them at -20°C for short-term use or -80°C for long-term storage.[5]
General Protocol for Diluting this compound for Cell-Based Assays
-
Thawing the Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Prepare intermediate dilutions of the stock solution in DMSO. For example, to achieve a final concentration of 1 µM in your cell culture medium with a final DMSO concentration of 0.1%, you would first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution in Medium: Add the appropriate volume of the intermediate DMSO dilution to your pre-warmed cell culture medium. For the example above, you would add 1 µl of the 1 mM solution to 1 ml of cell culture medium. Mix gently by inverting the tube.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.
-
Immediate Use: Use the freshly prepared inhibitor-containing medium immediately for your experiment.
Visualizations
Caption: The role of SHP2 in the RAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound in cell-based assays.
Caption: A logical guide to troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-MedChemExpress [medchemexpress.app17.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Shp2-IN-24 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Shp2 inhibitor, Shp2-IN-24. The information provided is designed to address specific issues that may be encountered during the optimization of dose-response curves and other related cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound?
| Inhibitor | Target | IC50 (nM) | Cell Line / Assay Conditions |
| SHP099 | SHP2-WT | 70 | Biochemical phosphatase assay |
| RMC-4550 | SHP2-WT | 0.58 | Biochemical phosphatase assay |
| TNO155 | SHP2 | - | Currently in Phase II clinical trials[1] |
| #220-324 | SHP2 | 13,880 | Biochemical phosphatase assay[2] |
| CNBCA | SHP2 | ~500 | BT474 breast cancer cells (50% inhibition of signaling)[3] |
Note: IC50 values can vary significantly based on the assay type (biochemical vs. cell-based), cell line used, and specific experimental conditions.
Q2: Which cell lines are appropriate for testing this compound?
A2: The choice of cell line is critical and should be driven by the research question. Cell lines with known activation of Receptor Tyrosine Kinase (RTK) signaling pathways, such as those with mutations in EGFR, FGFR, or KRAS, are often sensitive to Shp2 inhibition.[4] Examples of commonly used cell lines in Shp2 inhibitor studies include:
-
Breast Cancer: BT474, MDA-MB-468[3]
-
Lung Cancer: NCI-H3122
-
Colorectal Cancer: VACO-432
-
Pancreatic Cancer: MIA PaCa-2
-
Glioblastoma: U87MG
It is recommended to screen a panel of cell lines to identify those most sensitive to this compound.
Q3: How does this compound work? What is the underlying signaling pathway?
A3: Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS/MAPK pathway. In its inactive state, Shp2 is auto-inhibited. Upon activation by growth factors, cytokines, or other stimuli, Shp2 is recruited to phosphorylated receptors or adaptor proteins, leading to a conformational change that activates its phosphatase activity. Activated Shp2 then dephosphorylates specific substrates, which ultimately leads to the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1] Allosteric inhibitors, like many of the newer generation Shp2 inhibitors, are thought to stabilize the inactive conformation of Shp2, thereby preventing its activation.
Figure 1. Simplified Shp2 signaling pathway and the mechanism of action for an allosteric inhibitor like this compound.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my dose-response assay.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling. Use a calibrated multichannel pipette for seeding.
-
-
Possible Cause: "Edge effect" in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Possible Cause: Inaccurate drug dilutions.
-
Solution: Prepare fresh serial dilutions for each experiment. Ensure thorough mixing of the stock solution and each dilution. Use calibrated pipettes and high-quality tips.
-
Issue 2: No significant inhibition observed even at high concentrations of this compound.
-
Possible Cause: The chosen cell line is not dependent on Shp2 signaling.
-
Solution: Select a cell line with a known activating mutation in an upstream RTK or a KRAS mutation that renders it sensitive to Shp2 inhibition. Perform a baseline experiment to confirm Shp2 expression and activity in your chosen cell line.
-
-
Possible Cause: The inhibitor is not stable in the culture medium.
-
Solution: Check the stability of this compound under your experimental conditions (e.g., temperature, pH, presence of serum). Consider preparing fresh dilutions of the inhibitor immediately before use.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Optimize the incubation time with the inhibitor. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration for observing an effect.
-
Issue 3: The dose-response curve is not sigmoidal (e.g., it is flat or has an irregular shape).
-
Possible Cause: The concentration range of the inhibitor is not appropriate.
-
Solution: Widen the range of concentrations tested. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
-
Possible Cause: Cytotoxicity of the inhibitor at high concentrations is affecting the assay readout.
-
Solution: Perform a separate cytotoxicity assay (e.g., trypan blue exclusion, LDH assay) to distinguish between specific inhibition of Shp2 and general toxicity.
-
-
Possible Cause: The assay readout is not optimal.
-
Solution: Ensure that the chosen assay (e.g., CellTiter-Glo, MTS, SRB) is linear in the range of cell numbers being used and is appropriate for the experimental endpoint (e.g., proliferation, viability).
-
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Proliferation Assay
This protocol provides a general framework for determining the dose-response curve and IC50 value of this compound in a chosen cancer cell line.
Materials:
-
Selected cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Workflow:
Figure 2. General experimental workflow for determining the IC50 of a Shp2 inhibitor.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells to the desired seeding density (e.g., 5 x 10^4 cells/mL) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution series of this compound in complete culture medium. A common starting point is a 10-point, 3-fold dilution series from a top concentration of 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
-
Inhibitor Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the appropriate inhibitor dilution or vehicle control to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
This guide provides a starting point for your experiments with this compound. Optimization of cell number, inhibitor concentrations, and incubation times may be necessary for your specific cell line and experimental setup.
References
- 1. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Allosteric Shp2 Inhibitors
Disclaimer: The following troubleshooting guides and FAQs are based on publicly available research on well-characterized allosteric Shp2 inhibitors (e.g., SHP099, RMC-4630, TNO155). While "Shp2-IN-24" is not extensively documented in public literature, as an allosteric Shp2 inhibitor, it is anticipated to share similar mechanisms of action and resistance. Therefore, the principles and guidance provided here are expected to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of allosteric Shp2 inhibitors?
Allosteric Shp2 inhibitors, such as this compound, function by binding to a pocket on the Shp2 protein that is distinct from the active site. This binding stabilizes Shp2 in its inactive, auto-inhibited conformation.[1][2][3] In this state, the N-SH2 domain blocks the catalytic PTP domain, preventing it from dephosphorylating its substrates.[2][3][4] Shp2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is required for the full activation of the RAS-MAPK signaling pathway.[5][6][7][8][9] By locking Shp2 in an inactive state, these inhibitors block downstream signaling, primarily through the RAS-RAF-MEK-ERK pathway, leading to reduced cancer cell proliferation and survival.[5][6][7][9]
Q2: My cancer cells are developing resistance to this compound. What are the likely mechanisms?
The most common mechanism of acquired resistance to Shp2 inhibitors is the reactivation of the MAPK (RAS-ERK) and/or PI3K-AKT signaling pathways.[6][10] This often occurs through the upregulation of various receptor tyrosine kinases (RTKs) and their ligands, creating a "bypass" signaling route that circumvents the Shp2 blockade.[11][12][13] Essentially, the cancer cells find alternative ways to activate the downstream pathways that Shp2 normally regulates. In some cases, mutations in the Shp2 protein itself that prevent inhibitor binding could also lead to resistance.[12][13]
Q3: What are the most promising combination strategies to overcome resistance to this compound?
Based on extensive preclinical and ongoing clinical studies, the most effective approach to overcoming resistance to Shp2 inhibitors is through combination therapy.[5][6][8][14] The choice of combination agent depends on the specific resistance mechanism, which often involves the reactivation of key signaling pathways. Promising combination strategies include:
-
MEK Inhibitors (e.g., Trametinib, Selumetinib): This is one of the most well-studied combinations. Since Shp2 inhibitors block upstream signaling to RAS, and resistance often involves reactivation of the MAPK pathway downstream of RAS, combining a Shp2 inhibitor with a MEK inhibitor provides a vertical blockade of the same pathway at two different points. This has shown strong synergistic effects in various cancer models.[11][12][13][15]
-
BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib): In BRAF-mutant cancers, resistance to BRAF inhibitors can be mediated by Shp2-dependent reactivation of the MAPK pathway. Combining a Shp2 inhibitor can prevent or overcome this resistance.
-
EGFR Inhibitors (e.g., Osimertinib, Cetuximab): In EGFR-driven cancers, Shp2 is a key downstream mediator. Resistance to EGFR inhibitors can be overcome by the addition of a Shp2 inhibitor.
-
PI3K/mTOR Inhibitors (e.g., Alpelisib, Everolimus): If resistance involves the activation of the PI3K-AKT-mTOR pathway, a combination with an inhibitor of this pathway can be effective.[16]
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): Shp2 also plays a role in immune cell signaling, and its inhibition can enhance anti-tumor immunity.[5][6][17] Combining a Shp2 inhibitor with an immune checkpoint inhibitor may therefore have a dual effect on the tumor and the tumor microenvironment.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Cell Culture
Possible Cause: Adaptive resistance through signaling pathway reactivation.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response cell viability assay (e.g., PrestoBlue or Crystal Violet) to compare the IC50 of this compound in your resistant cells versus the parental, sensitive cells. A significant rightward shift in the dose-response curve indicates resistance.
-
-
Investigate Signaling Pathway Reactivation:
-
Western Blot Analysis: Profile the phosphorylation status of key signaling proteins in the MAPK and PI3K-AKT pathways. Look for the reactivation of p-ERK and p-AKT in the resistant cells upon treatment with this compound.
-
RTK Array: Use a phospho-RTK array to identify which receptor tyrosine kinases are upregulated and activated in the resistant cells.
-
-
Implement Combination Therapy:
-
Based on your findings from the signaling pathway analysis, select an appropriate combination agent. For example, if you observe p-ERK reactivation, combine this compound with a MEK inhibitor.
-
Perform synergy experiments using a matrix of concentrations of both inhibitors to determine the optimal combination doses.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 1,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for 72-120 hours. Include a vehicle control (e.g., DMSO).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash with water and air dry completely.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash the plate with water to remove excess stain and air dry.
-
Solubilize the stain with 10% acetic acid.
-
Read the absorbance at 590 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot for p-ERK and p-AKT
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[19][20]
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[21]
-
Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT overnight at 4°C.[21][22]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
| Combination Therapy | Cancer Model | Key Findings | Reference |
| SHP099 + Trametinib (MEKi) | KRAS-mutant Pancreatic Cancer Xenografts | Significant tumor regression observed with the combination compared to either agent alone. | [11][12] |
| SHP099 + Trametinib (MEKi) | Triple-Negative Breast Cancer Xenografts | Substantial regression of xenografts with the combination treatment. | [15] |
| PF-07284892 + Lorlatinib (ALKi) | ALK-fusion Lung Cancer with Acquired Resistance | Combination therapy led to rapid tumor and circulating tumor DNA reductions. | [23] |
| SHP099 + Sorafenib (Multi-kinase inhibitor) | Sorafenib-resistant Hepatocellular Carcinoma | SHP099 overcame sorafenib resistance by blocking reactivation of MEK/ERK and AKT pathways. | [10] |
| SHP2i + PI3Ki | Head and Neck Squamous Cell Carcinoma | Synergistic inhibition of cell growth through dual blockade of MAPK and PI3K pathways. | [24] |
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanism of action of this compound and bypass resistance.
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for this compound resistance.
Combination Therapy Logic
Caption: Rationale for combining Shp2 and MEK inhibitors.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? [frontiersin.org]
- 11. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. irbm.com [irbm.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
Shp2-IN-24 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Shp2-IN-24, a potent allosteric inhibitor of SHP2. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 111675) is a potent, small molecule allosteric inhibitor of the protein tyrosine phosphatase SHP2.[1] It binds to a "tunnel" allosteric site on the SHP2 protein.[2] This binding stabilizes SHP2 in an inactive, auto-inhibited conformation, preventing it from binding to its substrates and propagating downstream signaling.[3][4]
Q2: What are the key signaling pathways regulated by SHP2?
SHP2 is a critical node in multiple signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[][6][7] Key pathways include:
-
RAS-MAPK Pathway: SHP2 is a positive regulator of this pathway, and its inhibition can block uncontrolled cell proliferation driven by receptor tyrosine kinases (RTKs).[6]
-
PI3K-AKT Pathway: SHP2 can have both positive and negative regulatory roles in this pathway, depending on the cellular context.[7][8]
-
JAK-STAT Pathway: SHP2 is also involved in modulating the JAK-STAT signaling cascade.[6]
-
PD-1/PD-L1 Pathway: SHP2 plays a role in immune checkpoint signaling, and its inhibition can enhance anti-tumor immunity.[6][7]
Q3: What are the recommended in vitro and in-cell concentrations to use for this compound?
Based on the initial discovery, this compound has the following in vitro potency:
-
IC50: 0.878 µM
-
Ki: 0.118 µM
For cell-based assays, the optimal concentration will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the effective concentration for your specific system. A common starting range for potent SHP2 inhibitors is 100 nM to 10 µM.
Q4: What are appropriate positive and negative controls for experiments with this compound?
-
Positive Controls:
-
Cell Lines: Cell lines with known dependence on SHP2 signaling, such as those with activating mutations in receptor tyrosine kinases (e.g., EGFR, FGFR) or KRAS mutations, can serve as positive controls.[9][10] Examples include KYSE-520 (EGFR amplified) and MDA-MB-468 (EGFR overexpressing).[9][11]
-
Known SHP2 Inhibitors: Using a well-characterized SHP2 inhibitor like SHP099 in parallel can help validate your experimental setup.[4][9]
-
Stimulation: For assessing pathway inhibition, stimulating cells with growth factors like EGF or FGF can induce SHP2-dependent signaling.[12][13]
-
-
Negative Controls:
-
Vehicle Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent.
-
Inactive Compound: An ideal negative control would be a structurally similar but inactive analog of this compound, if available.
-
SHP2 Knockout/Knockdown Cells: Using cells where SHP2 has been genetically depleted can confirm that the observed effects of this compound are on-target.[14]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (SHP2) | 0.878 µM | [1] |
| Ki (SHP2) | 0.118 µM | [1] |
Experimental Protocols & Methodologies
General Workflow for a Cell-Based Assay
Caption: General experimental workflow for cell-based assays using this compound.
Western Blot Protocol to Assess SHP2 Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours. Pre-treat cells with desired concentrations of this compound or controls (e.g., DMSO, SHP099) for 2 hours.
-
Stimulation (Optional): Stimulate cells with an appropriate growth factor (e.g., 10 nM EGF) for 10-30 minutes to activate SHP2 signaling.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect bands using an enhanced chemiluminescence (ECL) substrate.
Cell Proliferation (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After 24 hours, treat cells with a range of concentrations of this compound or controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of p-ERK/p-AKT | - Insufficient inhibitor concentration.- Cell line is not dependent on SHP2 signaling.- Inactive inhibitor. | - Perform a dose-response experiment to determine the optimal concentration.- Use a positive control cell line known to be sensitive to SHP2 inhibition.- Verify the integrity and activity of the this compound compound. |
| High background in Western blots | - Insufficient blocking.- Primary or secondary antibody concentration is too high. | - Increase blocking time or change blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations to find the optimal dilution. |
| Inconsistent results in proliferation assays | - Uneven cell seeding.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with media only. |
| Off-target effects observed | - Inhibitor concentration is too high.- The inhibitor has activity against other proteins. | - Use the lowest effective concentration of this compound.- Compare results with a structurally different SHP2 inhibitor or use SHP2 knockout/knockdown cells to confirm on-target effects. |
Signaling Pathway and Experimental Logic Diagrams
SHP2 Signaling in the RAS-MAPK Pathway
Caption: Simplified diagram of SHP2's role in the RAS-MAPK signaling pathway.
Logic for Determining On-Target Activity of this compound
Caption: Logical workflow to confirm the on-target activity of this compound.
References
- 1. Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent and selective allosteric inhibitor targeting the SHP2 tunnel site for RTK-driven cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of Shp2 Tyrosine Phosphatase to FRS2 Is Essential for Fibroblast Growth Factor-Induced PC12 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Shp2-IN-24 Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of Shp2-IN-24 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, allosteric inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the Ras-MAPK pathway, which is vital for cell growth and survival.[2] In its inactive state, Shp2 is auto-inhibited. Upon activation by upstream signals, it undergoes a conformational change that exposes its catalytic site.[3][4] this compound and other allosteric inhibitors bind to a site on the Shp2 protein that stabilizes the inactive conformation, preventing its activation.[5][6]
Q2: How can I confirm that this compound is engaging its target in my cells?
There are several methods to validate the cellular target engagement of this compound:
-
Cellular Thermal Shift Assay (CETSA): This is a direct biophysical assay that measures the thermal stability of Shp2 in intact cells.[3][5] Binding of this compound to Shp2 will increase its melting temperature (Tm), resulting in a thermal shift (ΔTm).[5][6]
-
Western Blotting for Downstream Signaling: Shp2 is a positive regulator of the Ras/ERK pathway.[7] Inhibition of Shp2 by this compound should lead to a decrease in the phosphorylation of ERK (p-ERK).[8] This can be assessed by Western blotting.
-
Immunoprecipitation (IP): Co-immunoprecipitation experiments can be used to assess how this compound affects the interaction of Shp2 with its binding partners.[9][10]
Q3: What is the expected IC50 value for this compound?
This compound has a reported IC50 value of 0.878 µM and a Ki value of 0.118 µM in biochemical assays.[1] Cellular potency may vary depending on the cell type and experimental conditions.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue: No significant thermal shift (ΔTm) is observed after treating cells with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration or Incubation Time | Optimize the concentration of this compound and the incubation time. A dose-response and time-course experiment is recommended. |
| Low Shp2 Expression in Cell Line | Confirm Shp2 expression levels in your cell line by Western blot.[11] Use a cell line with robust Shp2 expression. |
| Poor Cell Permeability of this compound | While many Shp2 inhibitors are cell-permeable, this can be a limiting factor. Consider performing the assay with cell lysates as a control. |
| Suboptimal Heating Gradient | Ensure the temperature gradient used in the thermocycler brackets the melting temperature of Shp2. The reported melting temperature of wild-type Shp2 is around 51.3 °C.[5][6] |
| Inefficient Cell Lysis | Ensure complete cell lysis after the heat treatment to release the soluble protein fraction for analysis. |
Western Blotting for p-ERK
Issue: No decrease in p-ERK levels is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Timing of Analysis | The effect of Shp2 inhibition on p-ERK levels can be transient. Perform a time-course experiment to identify the optimal time point for analysis. Some studies show a rebound in p-ERK levels after prolonged inhibitor treatment.[8] |
| Basal p-ERK Levels are Too Low | Stimulate the cells with a growth factor (e.g., EGF, FGF) to induce a robust p-ERK signal before treating with this compound.[7] |
| Alternative Signaling Pathways | In some cellular contexts, ERK activation may be driven by Shp2-independent pathways.[12] |
| Antibody Issues | Ensure the primary antibodies for p-ERK and total ERK are validated and used at the recommended dilutions. |
Quantitative Data
The following table summarizes key quantitative data for Shp2 inhibitors.
| Compound | Assay Type | Target | IC50 | Ki | ΔTm (°C) |
| This compound | Biochemical | Shp2 | 0.878 µM[1] | 0.118 µM[1] | N/A |
| SHP099 | Biochemical | WT Shp2 | 70 nM[5] | N/A | 3.7[5] |
| RMC-4550 | Biochemical | WT Shp2 | 0.58 nM[5] | N/A | 7.0[5] |
| #220–324 | Biochemical | Shp2 | 14 µM[13] | N/A | N/A |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established methods for other Shp2 allosteric inhibitors.[3][5]
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours).
-
Heating: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Lysis: After heating, cool the samples to room temperature for 3 minutes. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Shp2 at each temperature by Western blotting or ELISA.
-
Data Interpretation: Plot the amount of soluble Shp2 as a function of temperature. The binding of this compound will stabilize the protein, resulting in a shift of the melting curve to a higher temperature.
Western Blotting Protocol for p-ERK
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Serum-starve the cells overnight if necessary. Pre-treat with this compound for the desired time, then stimulate with a growth factor (e.g., 100 ng/mL EGF for 5-10 minutes) to induce ERK phosphorylation.[7]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against p-ERK1/2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantification: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Immunoprecipitation (IP) of Shp2
This protocol is based on general immunoprecipitation procedures.[4][14]
-
Cell Lysis: Lyse treated or untreated cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C.
-
Immunoprecipitation: Add a primary antibody against Shp2 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with cold IP lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting with antibodies against Shp2 and its potential interacting partners.
Visualizations
Caption: Shp2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical troubleshooting guide for validating this compound target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Shp2 SUMOylation promotes ERK activation and hepatocellular carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Interpreting Unexpected Phenotypes with Shp2-IN-24
Welcome to the technical support center for Shp2-IN-24. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, allosteric inhibitor of the protein tyrosine phosphatase Shp2. It binds to a tunnel-like allosteric site on Shp2, stabilizing it in an inactive conformation. This prevents the conformational changes required for its catalytic activity, thereby blocking downstream signaling pathways, most notably the RAS-MAPK pathway. Shp2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. By inhibiting Shp2, this compound is expected to suppress cell proliferation, survival, and differentiation in cancer cells that are dependent on hyperactive RTK signaling.
Q2: I'm observing a weaker than expected inhibition of cell proliferation in my cancer cell line. What could be the reason?
Several factors could contribute to a weaker-than-expected anti-proliferative effect:
-
Cell Line Dependence: The reliance of a cancer cell line on the Shp2 signaling pathway can vary. If the cell line has mutations downstream of Shp2 (e.g., in KRAS or BRAF), it may be less sensitive to Shp2 inhibition.
-
Drug Concentration and Exposure: Ensure that the concentration and duration of this compound treatment are appropriate for your specific cell line. An insufficient concentration or exposure time may not be enough to achieve the desired biological effect.
-
Compound Stability: Verify the stability of this compound in your cell culture medium. Degradation of the compound can lead to reduced efficacy.
-
Cellular Uptake: Poor cell permeability can limit the intracellular concentration of the inhibitor, leading to a diminished effect.
-
Presence of Drug Efflux Pumps: Overexpression of multidrug resistance pumps like P-glycoprotein (MDR1) can actively transport the inhibitor out of the cell, reducing its intracellular concentration.
Q3: My cells are showing an unexpected increase in the phosphorylation of a protein that is supposed to be downstream of Shp2. Why is this happening?
This paradoxical effect can be perplexing but may be explained by a few mechanisms:
-
Feedback Loops: Inhibition of a signaling pathway can sometimes trigger compensatory feedback loops that lead to the activation of other signaling molecules. For instance, inhibiting the RAS-MAPK pathway can sometimes lead to the activation of the PI3K/AKT pathway.
-
Off-Target Effects: this compound, like any small molecule inhibitor, may have off-target activities. It could be inhibiting another phosphatase or activating a kinase, leading to the observed increase in phosphorylation. A thorough investigation of the inhibitor's selectivity profile is crucial.
-
Scaffolding Function of Shp2: Shp2 can act as a scaffold protein, bringing other signaling molecules together. In some contexts, inhibiting its phosphatase activity might not completely abrogate its scaffolding function, potentially leading to unexpected signaling outcomes.
Q4: I'm observing significant cell death in a cell line that was not expected to be sensitive to Shp2 inhibition. What could be the cause?
Unanticipated cytotoxicity can arise from:
-
Off-Target Toxicity: The inhibitor might be hitting a critical protein for cell survival in that specific cell line.
-
Induction of Apoptosis through an Unexpected Pathway: Shp2 is involved in multiple signaling pathways that regulate cell survival. Inhibition of Shp2 could be tipping the balance towards apoptosis through a mechanism not previously characterized in your cell model.
-
Synthetic Lethality: The cell line might have a specific genetic background that creates a synthetic lethal interaction with Shp2 inhibition.
Troubleshooting Guides
Guide 1: Unexpected Resistance to this compound
Problem: Your cancer cell line, which you expect to be sensitive to Shp2 inhibition, shows minimal or no response to this compound in a cell proliferation assay.
Troubleshooting Steps:
-
Confirm Target Engagement: It is crucial to verify that this compound is reaching and binding to its intended target within the cell.
-
Recommended Assay: Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of Shp2 in the presence of this compound confirms target engagement.
-
-
Assess Downstream Pathway Inhibition: Verify that the inhibitor is blocking the intended signaling pathway.
-
Recommended Assay: Western Blot for phosphorylated ERK (p-ERK). Since Shp2 is a key activator of the RAS-MAPK pathway, successful inhibition should lead to a decrease in the levels of p-ERK.
-
-
Investigate Potential Resistance Mechanisms:
-
Mutational Analysis: Sequence key downstream effectors like KRAS and BRAF to ensure there are no activating mutations that would bypass the need for Shp2 signaling.
-
Expression of Bypass Tracks: Investigate the activation of alternative survival pathways, such as the PI3K/AKT pathway, which might be compensating for the inhibition of the MAPK pathway.
-
-
Optimize Experimental Conditions:
-
Dose-Response and Time-Course: Perform a detailed dose-response curve and a time-course experiment to ensure you are using an optimal concentration and incubation time.
-
Serum Conditions: The presence of growth factors in the serum can strongly activate the RTK-Shp2 axis. Consider performing experiments in low-serum conditions to reduce this background activation.
-
Guide 2: Paradoxical Pathway Activation
Problem: You observe an increase in the phosphorylation of a signaling protein (e.g., AKT) upon treatment with this compound.
Troubleshooting Steps:
-
Verify the Observation: Repeat the experiment carefully, including appropriate controls (vehicle-treated, positive and negative controls for the antibody).
-
Investigate Off-Target Effects:
-
Consult Selectivity Profile: Review any available selectivity data for this compound. If a broad kinase or phosphatase screen has been performed, check if any of the off-targets could explain the observed phenotype.
-
Use a Structurally Unrelated Shp2 Inhibitor: If another potent and selective Shp2 inhibitor with a different chemical scaffold is available, test if it produces the same paradoxical effect. If it does not, the effect is more likely due to an off-target activity of this compound.
-
-
Explore Feedback Mechanisms:
-
Literature Review: Search for known feedback loops between the Shp2/MAPK pathway and the pathway you are observing to be activated.
-
Inhibit the Paradoxically Activated Pathway: Use a known inhibitor for the activated pathway (e.g., a PI3K inhibitor if AKT phosphorylation is increased) in combination with this compound to see if this reverts the unexpected phenotype.
-
-
Characterize the Temporal Dynamics: Perform a time-course experiment to understand the kinetics of this paradoxical activation. It might be a transient effect that is later compensated for.
Quantitative Data
The following table summarizes the known in vitro potency of this compound.
| Compound | Target | IC50 | Ki |
| This compound | Shp2 | 0.878 µM | 0.118 µM |
Note: Data obtained from MedChemExpress. IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
This protocol is designed to assess the inhibition of the MAPK pathway downstream of Shp2.
1. Cell Lysis: a. Culture cells to 70-80% confluency and treat with this compound or vehicle (e.g., DMSO) for the desired time. b. Aspirate the culture medium and wash the cells once with ice-cold PBS. c. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing every 10 minutes. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
4. Stripping and Re-probing for Total ERK: a. After imaging for p-ERK, the membrane can be stripped using a mild stripping buffer. b. Wash the membrane thoroughly and re-block. c. Probe with a primary antibody against total ERK1/2 to normalize for protein loading.
Visualizations
Caption: Simplified Shp2 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected phenotypes with this compound.
Technical Support Center: Investigating Long-Term Effects of SHP2 Inhibitors
Disclaimer: Information on the specific long-term treatment side effects of Shp2-IN-24 is not extensively available in the public domain. This technical support center provides guidance based on the known class-wide effects of SHP2 inhibitors and general principles of preclinical toxicology assessment. Researchers should always adhere to their institution's guidelines for animal welfare and toxicological evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the known long-term side effects associated with the SHP2 inhibitor class of compounds?
A1: Preclinical and early clinical studies of various SHP2 inhibitors have reported a range of potential on-target toxicities. These are generally thought to be mechanism-based, arising from the central role of SHP2 in cellular signaling. Commonly observed adverse effects in preclinical models and clinical trials for some SHP2 inhibitors include peripheral and pulmonary edema, decreased cardiac ejection fraction, and various cytopenias (reductions in blood cell counts)[1]. The specific side effect profile and severity can vary between different inhibitors, dose levels, and the biological context of the model system.
Q2: We are observing unexpected weight loss and lethargy in our animal models during a long-term study with an SHP2 inhibitor. What could be the cause?
A2: Unexpected weight loss and lethargy are general signs of toxicity. With SHP2 inhibitors, these could be linked to several factors. SHP2 is involved in metabolic regulation, and its inhibition could potentially disrupt normal homeostatic processes. Furthermore, observed cardiac or hematological toxicities could contribute to these general symptoms. It is crucial to perform a thorough health assessment of the animals, including complete blood counts (CBC) and serum chemistry panels, to identify any specific organ toxicity. Refer to the troubleshooting guide below for a systematic approach.
Q3: Are there any specific organs that are more susceptible to long-term SHP2 inhibition?
A3: Given that SHP2 is ubiquitously expressed and plays a role in numerous signaling pathways, multiple organ systems could potentially be affected by its long-term inhibition.[2] Based on the reported class-wide side effects, the cardiovascular system and hematopoietic system appear to be of particular interest for monitoring.[1] Liver and kidney function should also be routinely monitored in any long-term toxicology study.
Q4: How does SHP2's role in the RAS-MAPK pathway relate to its potential long-term side effects?
A4: SHP2 is a critical upstream activator of the RAS-MAPK signaling pathway, which is essential for normal cell growth, proliferation, and survival.[3][4] Chronic inhibition of this pathway, while desirable for cancer therapy, may also affect healthy tissues that rely on basal RAS-MAPK signaling for their normal function and regeneration. This could manifest as toxicities in tissues with high cell turnover, such as the hematopoietic system or the gastrointestinal tract.
Troubleshooting Guides
Guide: Investigating Unexplained Morbidity in Long-Term In Vivo Studies
If you observe unexpected morbidity (e.g., weight loss, lethargy, rough coat) in your animal models during long-term treatment with an SHP2 inhibitor, follow these steps:
-
Immediate Health Assessment:
-
Record detailed clinical observations.
-
Measure body weight and food/water intake daily.
-
Consult with a veterinarian.
-
-
Hematological Analysis:
-
Collect blood samples for a complete blood count (CBC) with differential. Pay close attention to red blood cell, white blood cell, and platelet counts, as cytopenias have been reported with SHP2 inhibitors.[1]
-
-
Serum Biochemistry:
-
Analyze serum for markers of liver function (e.g., ALT, AST, bilirubin) and kidney function (e.g., BUN, creatinine).
-
-
Cardiovascular Assessment:
-
If available, perform echocardiography to assess cardiac function, including ejection fraction.
-
-
Necropsy and Histopathology:
-
At the end of the study or if an animal is euthanized due to humane endpoints, perform a full necropsy.
-
Collect major organs (heart, lungs, liver, kidneys, spleen, etc.) for histopathological examination by a qualified pathologist to identify any cellular-level changes.
-
-
Dose De-escalation/Intermittent Dosing:
Data Presentation
Table 1: Template for Monitoring Potential Long-Term Toxicities of SHP2 Inhibitors
| Parameter | Vehicle Control (Mean ± SD) | SHP2 Inhibitor (Low Dose) (Mean ± SD) | SHP2 Inhibitor (High Dose) (Mean ± SD) | Notes |
| General Health | ||||
| Body Weight Change (%) | Record weekly. | |||
| Clinical Score | Use a standardized scoring system for animal well-being. | |||
| Hematology | ||||
| White Blood Cells (x10⁹/L) | ||||
| Red Blood Cells (x10¹²/L) | ||||
| Hemoglobin (g/dL) | ||||
| Platelets (x10⁹/L) | ||||
| Serum Chemistry | ||||
| ALT (U/L) | Marker for liver damage. | |||
| AST (U/L) | Marker for liver damage. | |||
| BUN (mg/dL) | Marker for kidney function. | |||
| Creatinine (mg/dL) | Marker for kidney function. | |||
| Cardiovascular | ||||
| Ejection Fraction (%) | Assessed by echocardiography. | |||
| Heart Weight (mg) | At necropsy. |
Experimental Protocols
Protocol: General In Vivo Tolerability Assessment of an SHP2 Inhibitor
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Use both male and female animals.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the study.
-
Dose Formulation: Prepare the SHP2 inhibitor in a well-tolerated vehicle. Prepare the vehicle alone as a control.
-
Dose Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day.
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: SHP2 inhibitor (Low Dose)
-
Group 3: SHP2 inhibitor (Mid Dose)
-
Group 4: SHP2 inhibitor (High Dose)
-
(n=5-10 animals per group)
-
-
Duration: For a sub-chronic study, a duration of 28 days is common. For chronic studies, durations of 3 to 6 months may be necessary.
-
Monitoring:
-
Daily: Clinical observations, food and water consumption.
-
Weekly: Body weights.
-
Bi-weekly/Monthly: Blood collection for hematology and serum chemistry.
-
End of Study: Echocardiography (if feasible), followed by euthanasia, necropsy, organ weight measurement, and histopathological analysis of major organs.
-
-
Data Analysis: Compare the data from the treatment groups to the vehicle control group using appropriate statistical methods.
Visualizations
Caption: Simplified SHP2 signaling pathways.
Caption: Troubleshooting workflow for unexpected in vivo results.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irbm.com [irbm.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Improving Shp2-IN-24 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of Shp2-IN-24 for successful in vivo studies.
Troubleshooting Guide
Researchers often encounter challenges with the bioavailability of small molecule inhibitors like Shp2-IN-22 due to poor solubility. The following table summarizes potential formulation strategies to enhance exposure in animal models. These are starting points for optimization, and the ideal formulation may vary depending on the experimental model and route of administration.
| Formulation Strategy | Vehicle/Excipients | Route of Administration | Reported Outcome/Considerations |
| Suspension | 0.5% Carboxymethyl cellulose sodium (CMC-Na) in water | Oral (p.o.) | Commonly used for oral dosing of insoluble compounds. Particle size of the active pharmaceutical ingredient (API) can significantly impact absorption. |
| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Oral (p.o.) | The addition of a surfactant like Tween 80 can improve wetting and dissolution of the compound. | |
| Solution for Injection | 10% DMSO, 90% Corn oil | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Suitable for compounds soluble in DMSO and compatible with oil-based vehicles. May provide a depot effect for sustained release. |
| 10% DMSO, 5% Tween 80, 85% Saline | Intraperitoneal (i.p.), Intravenous (i.v.) | A common co-solvent system for intravenous or intraperitoneal administration. DMSO solubilizes the compound, Tween 80 aids in maintaining solubility in the aqueous saline solution. | |
| Solution for Oral Gavage | Polyethylene glycol 400 (PEG400) | Oral (p.o.) | PEG400 is a water-miscible solvent that can dissolve many poorly soluble compounds. |
| Lipid-Based Formulation | Self-emulsifying drug delivery systems (SEDDS) | Oral (p.o.) | SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can significantly enhance the absorption of lipophilic drugs. |
| Amorphous Solid Dispersion | Copovidone, Hypromellose acetate succinate | Oral (p.o.) | This advanced formulation technique involves dispersing the drug in a polymer matrix in an amorphous state, which can lead to higher apparent solubility and dissolution rates compared to the crystalline form. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose for this compound in mice?
A1: The optimal dose will depend on the specific tumor model and the desired level of target engagement. However, for allosteric SHP2 inhibitors, doses in the range of 25 to 100 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) have been used in preclinical studies. It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q2: My compound is precipitating out of the formulation. What can I do?
A2: Precipitation can be a significant issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Increase the concentration of the co-solvent or surfactant: For example, you could try increasing the percentage of DMSO or Tween 80 in your formulation.
-
Sonication: Gently sonicating the formulation can help to redissolve precipitated compound and create a more uniform suspension.
-
pH adjustment: The solubility of some compounds is pH-dependent. For weakly basic compounds, using a vehicle with a lower pH (e.g., citrate buffer) may improve solubility.
-
Consider a different formulation strategy: If precipitation persists, you may need to switch to a different approach, such as a lipid-based formulation or an amorphous solid dispersion.
Q3: How can I assess the bioavailability of my this compound formulation?
A3: A pharmacokinetic (PK) study is the standard method for assessing bioavailability. This typically involves administering the compound to a cohort of animals (e.g., mice) via the intended route of administration (e.g., oral) and a reference route (intravenous, which provides 100% bioavailability). Blood samples are collected at various time points, and the plasma concentrations of the drug are measured. Key parameters to determine are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC). Oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Q4: Are there any known drug-drug interactions to be aware of when using this compound?
A4: While specific drug-drug interaction studies for this compound may not be publicly available, it's important to consider the metabolic pathways of the compound. Many small molecule inhibitors are metabolized by cytochrome P450 (CYP) enzymes in the liver. Co-administration with compounds that are strong inhibitors or inducers of these enzymes could alter the exposure of this compound. If your experimental design includes other therapeutic agents, it is advisable to consult relevant literature or perform preliminary studies to assess potential interactions.
Experimental Protocols
Protocol 1: Preparation of a Suspension for Oral Gavage (0.5% CMC-Na)
-
Prepare the Vehicle:
-
Weigh out 0.5 g of Carboxymethyl cellulose sodium (CMC-Na).
-
In a sterile beaker, slowly add the CMC-Na to 100 mL of sterile water while stirring continuously to avoid clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take some time. Gentle heating can aid dissolution. Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder for your desired concentration (e.g., for a 10 mg/mL suspension in 10 mL, weigh 100 mg).
-
In a sterile mortar, add a small volume of the 0.5% CMC-Na vehicle to the this compound powder and triturate with a pestle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuing to mix until a homogenous suspension is formed.
-
Transfer the suspension to a sterile container. Stir well before each administration.
-
Protocol 2: Preparation of a Solution for Intraperitoneal Injection (10% DMSO, 5% Tween 80, 85% Saline)
-
Prepare the Vehicle Components:
-
Use sterile, injectable grade Dimethyl sulfoxide (DMSO), Tween 80 (Polysorbate 80), and 0.9% Sodium Chloride (Saline).
-
-
Prepare the this compound Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved. Gentle warming and vortexing may be necessary.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add the Tween 80. The volume should be half of the DMSO volume (for a final 10% DMSO, 5% Tween 80 formulation). Mix thoroughly.
-
Slowly add the saline while vortexing to bring the solution to the final volume. The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle system.
-
Visualizations
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the oral bioavailability of this compound.
Caption: A logical troubleshooting guide for addressing low bioavailability of this compound.
Validation & Comparative
Comparative Efficacy of SHP2 Inhibitors in KRAS Mutant Cells: A Data-Driven Guide
A comparative analysis between the SHP2 inhibitor SHP099 and a compound designated as Shp2-IN-24 in KRAS mutant cancer cell lines is not feasible at this time due to a lack of publicly available research data for this compound. Extensive searches of scientific literature and chemical databases have yielded no peer-reviewed studies detailing the biological activity, efficacy, or experimental protocols for a compound with the identifier "this compound."
While a commercial vendor lists a product as "this compound (compound 111675)" with a reported in vitro IC50 value of 0.878 µM and a Ki of 0.118 µM against the SHP2 enzyme, this information is not sufficient to conduct the requested in-depth comparison. A robust scientific comparison requires comprehensive data from cellular assays in relevant cancer models, including details of the experimental conditions under which the data were generated.
Therefore, this guide will focus on the well-characterized allosteric SHP2 inhibitor, SHP099 , summarizing its efficacy in KRAS mutant cells based on published experimental data. We will provide an overview of its mechanism of action, quantitative data on its performance, and detailed experimental protocols from cited studies.
SHP099: An Allosteric Inhibitor of SHP2
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, a key driver of cell proliferation and survival. In KRAS-mutant cancers, where the KRAS protein is constitutively active, SHP2 activity is often essential for maintaining the high levels of signaling required for tumor growth.
SHP099 is a potent and selective allosteric inhibitor of SHP2. It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in an auto-inhibited conformation. This prevents SHP2 from adopting its active state and subsequently dampens the downstream RAS-ERK signaling cascade.
Signaling Pathway of SHP2 in KRAS Mutant Cells
The following diagram illustrates the canonical signaling pathway involving SHP2 and the point of intervention for SHP099.
Caption: SHP2's role in the RAS-MAPK pathway and inhibition by SHP099.
Efficacy of SHP099 in KRAS Mutant Cell Lines
Published studies have demonstrated that the efficacy of SHP099 in KRAS mutant cancer cells is highly dependent on the culture conditions, with greater anti-proliferative effects observed in three-dimensional (3D) spheroid models compared to traditional two-dimensional (2D) monolayer cultures. This suggests that the tumor microenvironment and cell-cell interactions play a critical role in the sensitivity of KRAS mutant cells to SHP2 inhibition.
| Cell Line | Cancer Type | KRAS Mutation | 2D IC50 (µM) | 3D IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic | G12C | >30 | ~5 | [1][2] |
| H358 | Lung | G12C | >10 | ~2 | [1] |
| A549 | Lung | G12S | >30 | >30 | [1] |
| SW620 | Colorectal | G12V | >20 | ~8 | [1] |
Note: IC50 values can vary between studies due to differences in experimental protocols. The data presented here are representative values from the cited literature.
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate the efficacy of SHP2 inhibitors in KRAS mutant cells, based on published literature.
Cell Viability/Proliferation Assay (3D Spheroid Model)
This protocol outlines the general steps for assessing the anti-proliferative effects of a SHP2 inhibitor on cancer cells grown as 3D spheroids.
Caption: Workflow for a 3D cell viability assay.
Detailed Steps:
-
Cell Culture: KRAS mutant cancer cell lines are maintained in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Spheroid Formation: Cells are seeded into ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well. The plates are centrifuged briefly to facilitate cell aggregation at the bottom of the wells.
-
Compound Preparation: A stock solution of SHP099 in DMSO is serially diluted in culture medium to achieve the desired final concentrations.
-
Treatment: After spheroid formation, the desired concentrations of SHP099 are added to the wells. A vehicle control (DMSO) is also included.
-
Viability Measurement: After the incubation period, a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D, Promega) is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and IC50 curves are generated using non-linear regression analysis in software such as GraphPad Prism.
Western Blotting for Phospho-ERK
Western blotting is used to assess the impact of SHP2 inhibition on the downstream signaling pathway, specifically by measuring the levels of phosphorylated ERK (p-ERK), a key marker of MAPK pathway activation.
Methodology:
-
Cell Lysis: KRAS mutant cells, either from 2D or 3D cultures, are treated with SHP099 or a vehicle control for a specified time (e.g., 2, 24 hours). The cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the p-ERK bands is normalized to the total ERK and/or the loading control to determine the relative change in ERK phosphorylation upon SHP099 treatment.
Conclusion
SHP099 has been established as a valuable tool for studying the role of SHP2 in KRAS-driven cancers. Its efficacy, particularly in 3D culture models, highlights the importance of considering the tumor microenvironment in drug development. While a direct comparison with "this compound" is not possible due to the absence of published data, the information provided for SHP099 serves as a comprehensive guide for researchers in the field of drug discovery and cancer biology. Further investigation into novel SHP2 inhibitors will require the public dissemination of rigorous, peer-reviewed experimental data to allow for meaningful comparisons and to advance the development of effective therapies for KRAS mutant cancers.
References
Head-to-head comparison of Shp2-IN-24 and RMC-4550
A Comprehensive Guide for Researchers in Drug Discovery
Disclaimer: The compound designated as "Shp2-IN-24" appears to be a research chemical with limited publicly available scientific data. Despite extensive searches of scientific literature and patent databases, no specific biochemical, cellular, or preclinical data could be found for a compound with this name. Therefore, a direct head-to-head comparison with the well-characterized SHP2 inhibitor, RMC-4550, is not feasible at this time.
This guide will provide a comprehensive overview of RMC-4550, a potent and selective allosteric inhibitor of SHP2, summarizing its mechanism of action, performance data, and relevant experimental protocols. This information is intended to serve as a valuable resource for researchers and drug development professionals working on SHP2-targeted therapies.
Introduction to SHP2 and Its Role in Cancer
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS-MAPK pathway.[1][2] It is a key downstream effector of various receptor tyrosine kinases (RTKs) and cytokine receptors.[3] Dysregulation of SHP2 activity, often through gain-of-function mutations or upstream signaling amplification, is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome.[4][5] SHP2's role in promoting cell proliferation, survival, and differentiation has established it as a compelling target for cancer therapy.[3]
Allosteric inhibitors of SHP2, such as RMC-4550, represent a promising therapeutic strategy. These inhibitors do not target the catalytic site directly but instead bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an auto-inhibited conformation.[4][] This mechanism prevents the conformational changes required for SHP2 activation, thereby blocking downstream signaling.
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, which is a primary driver of cell proliferation and survival.
Figure 1: Simplified SHP2 Signaling Pathway. Activation of Receptor Tyrosine Kinases (RTKs) leads to the recruitment and activation of SHP2. Active SHP2 promotes the conversion of RAS-GDP to active RAS-GTP, which in turn activates the downstream RAF-MEK-ERK cascade, driving cell proliferation and survival. RMC-4550, an allosteric inhibitor, stabilizes SHP2 in its inactive conformation, thereby blocking this signaling pathway.
RMC-4550: A Profile of a Potent SHP2 Inhibitor
RMC-4550 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. It has been extensively characterized in preclinical studies and is being investigated in clinical trials.
Biochemical and Cellular Activity of RMC-4550
| Parameter | Value | Cell Line/Assay Conditions | Reference(s) |
| Biochemical IC50 | 0.583 nM | Purified full-length human SHP2, di-phosphotyrosine peptide-activated | [7] |
| Cellular pERK IC50 | 31 nM | PC9 cells | [7] |
| Cellular pERK IC50 | 49.2 nM | HEK293 cells expressing wild-type SHP2, EGF stimulated | [7] |
| Selectivity | No detectable inhibition up to 10 µM against the catalytic domain of SHP2, 14 other protein phosphatases, and 468 protein kinases. | N/A | [7] |
Preclinical Efficacy of RMC-4550
RMC-4550 has demonstrated significant anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other targeted agents.
| Cancer Model | Treatment | Outcome | Reference(s) |
| KYSE-520 (Esophageal Cancer Xenograft) | RMC-4550 (monotherapy) | Dose-dependent tumor growth inhibition. | [7] |
| Molm14 (FLT3-ITD AML Xenograft) | RMC-4550 + Venetoclax | Significantly decreased leukemia burden and improved survival compared to single agents. | [7] |
| KRAS-mutant Pancreatic Ductal Adenocarcinoma (PDAC) Xenografts | RMC-4550 + LY3214996 (ERK inhibitor) | Synergistic inhibition of tumor growth and induction of tumor regression. | [8] |
| Myeloproliferative Neoplasm (MPN) Mouse Model | RMC-4550 (monotherapy) | Reduced organomegaly and improved overall health. | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize SHP2 inhibitors like RMC-4550.
SHP2 Enzymatic Assay (Fluorescence-Based)
This assay measures the enzymatic activity of purified SHP2 by detecting the dephosphorylation of a fluorogenic substrate.
Figure 2: Workflow for a SHP2 Enzymatic Assay. A representative workflow for determining the biochemical potency of a SHP2 inhibitor.
Protocol Details:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2).
-
Dilute purified full-length human SHP2 protein to the desired concentration in the reaction buffer.
-
Prepare a stock solution of a di-phosphotyrosine activating peptide (e.g., from a known SHP2 substrate).
-
Prepare serial dilutions of RMC-4550 or the test inhibitor in DMSO, then dilute further in the reaction buffer.
-
Prepare a stock solution of the fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the SHP2 enzyme and the activating peptide.
-
Add the serially diluted inhibitor (or DMSO as a vehicle control) to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 355/460 nm) in a kinetic mode for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-ERK (pERK) Assay
This assay measures the ability of a SHP2 inhibitor to block the downstream signaling of the RAS-MAPK pathway in a cellular context by quantifying the levels of phosphorylated ERK.
Protocol Details:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., PC9, which is dependent on RTK signaling) in 96-well plates and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free medium for a period of serum starvation (e.g., 4-6 hours).
-
Treat the cells with serial dilutions of RMC-4550 or the test inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with a growth factor (e.g., EGF at 10 ng/mL) for a short period (e.g., 5-10 minutes) to induce ERK phosphorylation.
-
-
Cell Lysis and pERK Detection:
-
Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the levels of phosphorylated ERK (pERK1/2) and total ERK in the cell lysates using a suitable detection method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pERK and total ERK.
-
ELISA or AlphaLISA/HTRF: Use commercially available assay kits for high-throughput quantification of pERK and total ERK.
-
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Further normalize the data to the stimulated vehicle control (100% pERK) and the unstimulated control (0% pERK).
-
Plot the normalized pERK levels against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
In Vivo Xenograft Efficacy Study
This type of study evaluates the anti-tumor efficacy of a SHP2 inhibitor in a living organism, typically using immunodeficient mice bearing human tumor xenografts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. irbm.com [irbm.com]
- 3. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Unlocking Synergistic Efficacy: A Comparative Guide to Shp2-IN-24 and EGFR Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant hurdle in the treatment of non-small cell lung cancer (NSCLC). A promising strategy to overcome this challenge lies in the combination of EGFR inhibitors with inhibitors of the protein tyrosine phosphatase Shp2. This guide provides a comprehensive comparison of the synergistic effects observed with the investigational Shp2 inhibitor, Shp2-IN-24, and various EGFR inhibitors, supported by preclinical data and detailed experimental methodologies.
Mechanism of Synergy: Overcoming Adaptive Resistance
EGFR inhibitors, such as osimertinib and gefitinib, effectively block the signaling pathway that drives tumor growth in EGFR-mutant cancers. However, tumors often develop resistance by reactivating downstream signaling pathways, most notably the RAS-MAPK pathway.[1][2] Shp2 is a critical signaling node that links receptor tyrosine kinases (RTKs), including EGFR, to the RAS-MAPK cascade.[3][4] By inhibiting Shp2, this compound prevents this reactivation, thereby restoring and enhancing the sensitivity of cancer cells to EGFR inhibitors.[1][5] This synergistic interaction leads to a more profound and durable anti-tumor response.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Shp2 regulates migratory behavior and response to EGFR-TKIs through ERK1/2 pathway activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting SHP2 for EGFR Inhibitor Resistant Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 inhibition enhances the anticancer effect of Osimertinib in EGFR T790M mutant lung adenocarcinoma by blocking CXCL8 loop mediated stemness - PMC [pmc.ncbi.nlm.nih.gov]
Validating SHP2 Inhibitor Effects on the Tumor Microenvironment: A Comparative Guide
To the intended audience of researchers, scientists, and drug development professionals:
This guide aims to provide a comprehensive comparison of Src homology 2 domain-containing phosphatase 2 (SHP2) inhibitors and their validated effects on the tumor microenvironment (TME). Our initial objective was to focus on the compound Shp2-IN-24 . However, a thorough review of published scientific literature reveals a significant lack of available data for this compound beyond its initial in vitro characterization as a potent SHP2 inhibitor (IC50: 0.878 µM; Ki: 0.118 µM). To date, there are no publicly accessible preclinical or in vivo studies detailing its effects on the TME.
Therefore, to still provide a valuable and actionable resource, this guide will focus on a comparative analysis of three well-characterized, clinical-stage allosteric SHP2 inhibitors with substantial supporting experimental data: SHP099 , TNO155 , and RMC-4630 . These compounds have been extensively studied for their ability to modulate the TME and provide a strong basis for understanding the therapeutic potential of SHP2 inhibition in immuno-oncology.
The Role of SHP2 in the Tumor Microenvironment
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of receptor tyrosine kinases (RTKs).[1] In cancer, SHP2 is a key transducer of proliferative and survival signals, most notably through the RAS-MAPK pathway.[1] Beyond its tumor cell-intrinsic roles, SHP2 is a crucial regulator of the TME. It is involved in the function of various immune cells, including T cells and macrophages, and can contribute to an immunosuppressive microenvironment that allows tumors to evade immune destruction.[2][3] Inhibition of SHP2, therefore, presents a dual therapeutic strategy: directly hindering tumor cell growth and remodeling the TME to be more permissive to anti-tumor immunity.[1][3]
Comparative Analysis of SHP2 Inhibitors
The following sections provide a detailed comparison of SHP099, TNO155, and RMC-4630, focusing on their demonstrated effects on the tumor microenvironment.
Quantitative Data on In Vivo Efficacy and Immune Cell Modulation
The tables below summarize key quantitative data from preclinical studies, showcasing the impact of these inhibitors on tumor growth and the composition of immune cells within the tumor.
Table 1: In Vivo Anti-Tumor Efficacy of SHP2 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Citation |
| SHP099 | CT-26 Colon Cancer Xenograft | 5 mg/kg, i.p., daily | Significant decrease in tumor volume and weight compared to vehicle. | [2] |
| SHP099 | MC-38 Colon Cancer Xenograft (with anti-PD-1) | Not specified | Significantly smaller tumors in combination therapy compared to monotherapy. | [2] |
| TNO155 | HT-29 Colorectal Cancer Xenograft (with Dabrafenib + Trametinib) | 20 mg/kg, twice daily | Moderate tumor growth inhibition as monotherapy; enhanced effect in combination. | [4] |
| RMC-4630 | KRAS-mutant NSCLC (Phase 1 Clinical Trial) | 200 mg, twice weekly | Disease control rate of 61% in KRAS-mutant NSCLC patients. | [5] |
| RMC-4630 | NF1-loss of function Uterine Carcinosarcoma (Phase 1) | 200 mg, twice weekly | 1 complete response observed. | [5] |
Table 2: Modulation of Tumor Microenvironment by SHP2 Inhibitors
| Inhibitor | Cancer Model | Key Immunomodulatory Effects | Citation |
| SHP099 | CT-26 Colon Cancer Xenograft | Increased number of CD8+IFN-γ+ and CD8+GZMB+ T cells in tumors. | [2] |
| SHP099 | CT-26 Colon Cancer Xenograft | Increased number of NK1.1+IFN-γ+ cells. | [2] |
| TNO155 | Advanced Solid Tumors (Phase 1 Clinical Trial) | Downregulation of immunosuppressive myeloid cells. | [6] |
| RMC-4630 | Preclinical Cancer Models | Depletion of pro-tumorigenic macrophages. | [7] |
| RMC-4630 | Preclinical Cancer Models | Increased infiltration of cytotoxic T cells. | [7] |
| RMC-4630 | RAS-addicted Solid Cancers (Phase 1 Clinical Trial) | Preliminary evidence of anti-tumor immune activation from biomarkers. | [5][8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.
SHP2 Signaling in the Tumor Microenvironment
Representative In Vivo Experimental Workflow
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for similar investigations.
In Vivo Tumor Xenograft Studies
-
Animal Models: Studies commonly utilize immunocompetent mouse strains such as BALB/c or C57BL/6 to enable the study of the immune system's interaction with the tumor.[2] For xenografts of human cell lines, immunodeficient mice (e.g., nude or NOD/SCID) are used.[9][10]
-
Cell Lines and Implantation: Murine cancer cell lines like CT-26 or MC-38 (colon carcinoma) are frequently used.[2] Typically, 1 x 10^6 cells are injected subcutaneously into the flank of the mice.[2]
-
Treatment Regimen:
-
SHP099: Once tumors are palpable (e.g., on day 3 post-inoculation), treatment is initiated. A common dosage is 5 mg/kg administered intraperitoneally (i.p.) daily.[2]
-
TNO155: In combination studies, a dose of 20 mg/kg administered orally twice daily has been used in xenograft models.[4]
-
RMC-4630: Clinical studies have explored intermittent dosing schedules, such as 200 mg twice weekly, to improve tolerability.[5] Preclinical models have used daily oral administration.
-
-
Monitoring and Endpoint: Tumor volume is measured regularly (e.g., three times a week) using calipers.[10] Body weight is also monitored as an indicator of toxicity.[2] The study endpoint is typically reached when tumors in any group reach a predetermined size limit.[11]
Analysis of the Tumor Microenvironment
-
Flow Cytometry: At the study endpoint, tumors are excised, and single-cell suspensions are prepared. These are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, IFN-γ, Granzyme B for cytotoxic T cells; CD11b, F4/80, CD206 for macrophages; Ly6G, Ly6C for myeloid-derived suppressor cells) and analyzed by flow cytometry to quantify the different immune cell populations within the TME.[2]
-
Immunohistochemistry (IHC): Excised tumors can be fixed, sectioned, and stained with antibodies to visualize the presence and localization of immune cells and relevant biomarkers (e.g., IFN-γ, Granzyme B) within the tumor tissue.[2]
Conclusion
While data on this compound's effect on the tumor microenvironment is currently unavailable, the extensive research on other allosteric SHP2 inhibitors like SHP099, TNO155, and RMC-4630 provides a strong rationale for the therapeutic potential of this drug class. These compounds have demonstrated the ability to not only inhibit tumor growth directly but also to favorably remodel the tumor microenvironment by enhancing anti-tumor immunity. Specifically, they have been shown to increase the infiltration and activation of cytotoxic T cells and modulate macrophage populations.[2][6][7] The synergistic effects observed when combining SHP2 inhibitors with immune checkpoint inhibitors further underscore their promise in immuno-oncology.[2] Future preclinical studies on novel SHP2 inhibitors, including this compound, should prioritize the evaluation of their impact on the TME to fully elucidate their therapeutic potential.
References
- 1. wjgnet.com [wjgnet.com]
- 2. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. | BioWorld [bioworld.com]
- 7. Revolution Medicines Announces Publication of Scientific Paper Describing Anti-Tumor Immunity Induced by SHP2 Inhibitor in Preclinical Cancer Models | Nasdaq [nasdaq.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
A Head-to-Head Comparison: Pharmacological Inhibition vs. Genetic Knockdown of SHP2
For researchers, scientists, and drug development professionals, understanding the nuances between targeting a protein with a small molecule inhibitor versus genetically removing it is critical for robust experimental design and interpretation. This guide provides an objective comparison of the pharmacological inhibitor Shp2-IN-24 and genetic knockdown approaches for the protein tyrosine phosphatase SHP2, supported by experimental data and detailed protocols.
Executive Summary
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling, particularly as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Its dysregulation is implicated in various cancers, making it a prime therapeutic target.[4][5] This guide compares two primary methods for interrogating SHP2 function: pharmacological inhibition with molecules like this compound and genetic knockdown using techniques such as siRNA or shRNA.
While both methods aim to abrogate SHP2 function, they differ fundamentally. Pharmacological inhibitors, such as the allosteric inhibitor this compound, acutely block the catalytic activity of the SHP2 protein, often by locking it in an inactive conformation.[6][7] In contrast, genetic knockdown reduces the total cellular pool of the SHP2 protein, affecting both its catalytic and non-catalytic scaffolding functions.[8] This distinction is vital, as it can lead to different phenotypic outcomes and offers unique advantages and disadvantages for specific research questions.
Mechanism of Action at a Glance
| Feature | This compound (Allosteric Inhibitor) | Genetic Knockdown (siRNA/shRNA) |
| Target | SHP2 Protein (catalytic activity) | PTPN11 mRNA |
| Mode of Action | Stabilizes the auto-inhibited, closed conformation of the SHP2 protein, preventing substrate access to the catalytic site.[6][7] | Binds to and promotes the degradation of PTPN11 mRNA, preventing protein translation.[9][10] |
| Effect on Protein | Protein is present but catalytically inactive. Scaffolding functions may be preserved or altered. | Total protein level is significantly reduced or eliminated. |
| Onset of Action | Rapid (minutes to hours). | Slower (24-72 hours), dependent on mRNA and protein turnover rates. |
| Duration of Effect | Reversible; dependent on compound half-life and washout. | Can be transient (siRNA) or stable (shRNA), potentially leading to long-term or permanent loss of expression.[10][11] |
| Specificity | Potential for off-target effects on other proteins. However, allosteric inhibitors are generally highly selective for SHP2 over other phosphatases.[3] | Potential for off-target effects due to unintended mRNA binding. Requires careful design and validation with multiple sequences.[12] |
Quantitative Performance Data
The following tables summarize experimental data comparing the effects of SHP2 inhibition and knockdown on key cellular processes. Data for inhibitors are often represented by SHP099, a well-characterized allosteric inhibitor with a similar mechanism to this compound.
Table 1: Effects on Cell Proliferation and Viability
| Cell Line | Method | Treatment/Target | Result | Citation |
| DU145 (Prostate) | shRNA Knockdown | SHP2 | ~50-54% reduction in growth rate. | [8][13] |
| Neuroblastoma Lines | SHP099 Inhibitor | SHP2 | Dose-dependent inhibition of cell growth (IC50 values reported). | [14] |
| MDA-MB-231 (Breast) | shRNA Knockdown | RAN (as an example) | Up to 92% reduction in cell viability at highest concentration after 96h. | [15] |
| MCF-7 (Breast) | Novel Inhibitors | SHP2 | Significant decrease in viability and proliferation. | [3] |
Table 2: Effects on Downstream Signaling (p-ERK Levels)
| Cell Line | Method | Treatment/Target | Result | Citation |
| DU145 (Prostate) | shRNA Knockdown | SHP2 | Impaired EGF-stimulated ERK1/2 activation. | [8] |
| Neuroblastoma Lines | SHP099 Inhibitor | SHP2 | Dose-dependent inhibition of ERK1/2 phosphorylation. | [14] |
| Colorectal Cancer Lines | SHP099 Inhibitor | SHP2 | Sharply reduced p-ERK levels in KRAS/BRAF wild-type cells. | [2] |
| Various Cancer Models | SHP099 Inhibitor | SHP2 | Suppressed MEK-inhibitor-induced reactivation of p-ERK. | [6] |
Table 3: Effects on In Vivo Tumor Growth
| Model | Method | Treatment/Target | Result | Citation |
| DU145 Xenograft | shRNA Knockdown | SHP2 | Failure to develop tumors in 8 of 16 inoculations. | [13] |
| H292 Xenograft | shRNA Knockdown | SHP2 | Significantly inhibited tumor growth. | [8] |
| ESCC Xenograft | shRNA Knockdown | SHP2 | Elevated tumor growth, suggesting a tumor-suppressive role in this context. | [4] |
| Syngeneic Mouse Model | SHP099 Inhibitor | SHP2 | Significantly slowed tumor growth compared to vehicle and even SHP2 knockout in cancer cells alone. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways regulated by SHP2 and a typical experimental workflow for comparing a pharmacological inhibitor with genetic knockdown.
SHP2-Regulated Signaling Pathways
Caption: SHP2 is a key node in cellular signaling.
Caption: Workflow for comparing SHP2 inhibitor and knockdown.
Experimental Protocols
Protocol 1: Pharmacological Inhibition of SHP2 with this compound
Objective: To assess the effect of this compound on cell viability and signaling.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (or similar inhibitor like SHP099)
-
DMSO (vehicle control)
-
96-well and 6-well tissue culture plates
-
Reagents for viability assay (e.g., MTT, CellTiter-Glo)
-
Reagents for Western blotting (lysis buffer, antibodies for SHP2, p-ERK, total ERK, and a loading control like β-actin)
Procedure:
-
Cell Seeding:
-
For viability: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
For Western blotting: Seed cells in a 6-well plate at a density to achieve 70-80% confluency at the time of lysis (e.g., 0.5 x 10^6 cells/well). Allow to adhere overnight.
-
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment:
-
For viability: Remove the old medium and add 100 µL of medium containing the different concentrations of this compound or vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
For Western blotting: Treat cells with the desired concentration of inhibitor or vehicle for a shorter duration to observe acute signaling changes (e.g., 1, 4, or 24 hours).[2][6]
-
-
Viability Assay: At each time point, perform the viability assay according to the manufacturer's instructions. Read absorbance or luminescence on a plate reader.
-
Western Blot Analysis:
-
After treatment, wash cells with ice-cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK, total ERK, and a loading control.
-
Incubate with secondary antibodies and visualize using a chemiluminescence detection system.
-
Protocol 2: Genetic Knockdown of SHP2 using shRNA
Objective: To generate a stable cell line with reduced SHP2 expression and assess the effect on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Lentiviral or retroviral vector encoding an shRNA targeting PTPN11 (and a non-targeting/scrambled shRNA control).
-
Packaging plasmids (for virus production)
-
HEK293T cells (for virus production)
-
Transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
Reagents for Western blotting (as above)
-
Reagents for cell counting or proliferation assay.
Procedure:
-
Virus Production (in HEK293T cells):
-
Co-transfect HEK293T cells with the shRNA vector and the necessary packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Transduction:
-
Seed the target cancer cells.
-
The next day, infect the cells with the viral supernatant in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
-
Selection:
-
48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain selection for 1-2 weeks, replacing the medium every 2-3 days, until non-transduced control cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the stable, antibiotic-resistant cell pools (one for SHP2 shRNA, one for scrambled control).
-
Perform Western blot analysis on cell lysates to confirm the reduction of SHP2 protein levels compared to the scrambled control and parental cell lines.[9] A knockdown of >70% is generally considered effective.[12]
-
-
Proliferation Assay:
-
Seed the stable SHP2-knockdown and scrambled-control cells at the same initial density in multiple wells.
-
Count the cells at different time points (e.g., daily for 4-6 days) to generate a growth curve.
-
Calculate the population doubling time to quantify the effect on proliferation.[8]
-
Conclusion: Choosing the Right Tool for the Job
The choice between a pharmacological inhibitor like this compound and genetic knockdown depends on the specific biological question.
-
Use a pharmacological inhibitor (this compound) when:
-
You need to study the acute effects of blocking SHP2's catalytic activity.
-
You are investigating the therapeutic potential of targeting SHP2, as it more closely mimics a clinical scenario.
-
You require a reversible system to study the consequences of restoring SHP2 function.
-
You want to avoid potential developmental or compensatory effects that can arise from long-term protein loss.
-
-
Use genetic knockdown (siRNA/shRNA) when:
-
You want to understand the role of the entire SHP2 protein, including its non-catalytic scaffolding functions.
-
You need to create a stable, long-term model of SHP2 deficiency.
-
You are performing genetic screens to identify pathways that are sensitive to the loss of SHP2.[1]
-
You need an orthogonal method to validate the on-target effects of a pharmacological inhibitor.
-
References
- 1. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Shp2 Inhibits Proliferation of Esophageal Squamous Cell Cancer via Dephosphorylation of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Invasive and Anti-Proliferative Effects of shRNA-Loaded Poly(Lactide-Co-Glycolide) Nanoparticles Following RAN Silencing in MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of SHP2 Inhibitors for Preclinical Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical regulator in oncology, playing a pivotal role in the RAS-MAPK signaling pathway. Its involvement in cell growth, proliferation, and survival has made it a compelling target for cancer therapeutics. This guide provides a comparative analysis of Shp2-IN-24 and other prominent SHP2 inhibitors, offering a comprehensive overview of their performance based on available preclinical data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and a selection of other well-characterized SHP2 inhibitors. This allows for a direct comparison of their biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical Potency of SHP2 Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | 878[1] | 118[1] | Not Specified |
| SHP099 | 71[2] | Not Reported | Biochemical Assay[2] |
| TNO155 | 11[3] | Not Reported | Biochemical Assay[3] |
| RMC-4630 | 1.29 | Not Reported | Biochemical Assay |
| PF-07284892 | 21[4] | Not Reported | Cell-free Biochemical Assay[4] |
Table 2: Cellular Activity of SHP2 Inhibitors (p-ERK Inhibition)
| Compound | EC50 (nM) | Cell Line |
| This compound | Data Not Available | - |
| SHP099 | ~100-200 | Multiple Cell Lines |
| TNO155 | 8 | KYSE520[3] |
| RMC-4630 | 14 | PC9 |
| PF-07284892 | Low nanomolar | Multiple Cell Lines[4] |
Table 3: Pharmacokinetic Parameters of SHP2 Inhibitors in Preclinical Models
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| SHP099 | Mouse | Orally Bioavailable[2] | Not Reported |
| TNO155 | Mouse, Rat, Monkey | 78, 86, 60[3] | ~34 hours (in patients) |
| RMC-4630 | Mouse | Orally Bioavailable | Data Not Available |
| PF-07284892 | Mouse, Rat, Dog, Monkey | Favorable PK properties[4] | Long half-life[4] |
Visualizing the Mechanism and Workflow
To better understand the context of SHP2 inhibition and the process of evaluating these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The RAS/MAPK signaling pathway and the role of SHP2.
Caption: A typical experimental workflow for evaluating SHP2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of SHP2 inhibitors.
Biochemical SHP2 Phosphatase Activity Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant SHP2 protein. A common method utilizes a fluorogenic phosphatase substrate.
-
Materials:
-
Recombinant full-length SHP2 protein
-
SHP2 assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in SHP2 assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 5 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add recombinant SHP2 protein (e.g., 10 µL of a 2X solution) to each well and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate (e.g., 10 µL of a 2.5X solution).
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over a time course (kinetic read) or at a single endpoint after a specific incubation time (e.g., 30-60 minutes).
-
Calculate the rate of reaction or the endpoint fluorescence for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-ERK (p-ERK) Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit SHP2 activity within a cellular context by measuring the phosphorylation status of ERK, a downstream effector in the MAPK pathway.
-
Materials:
-
Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE520, PC9)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Growth factors (e.g., EGF, FGF) for stimulating the pathway, if necessary
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for a few hours to reduce basal p-ERK levels, if required.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each condition.
-
Determine the EC50 value by plotting the percent inhibition of p-ERK levels against the logarithm of the compound concentration.
-
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of a SHP2 inhibitor in a preclinical animal model, typically using xenografts of human cancer cells in immunocompromised mice.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line known to be sensitive to SHP2 inhibition
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulated for in vivo administration (e.g., in a solution or suspension for oral gavage or intraperitoneal injection)
-
Vehicle control for the formulation
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
-
-
Procedure:
-
Subcutaneously implant a suspension of tumor cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predefined dosing schedule (e.g., once or twice daily, for a specified number of weeks).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, pharmacodynamic marker analysis).
-
Plot the mean tumor volume for each group over time to assess the anti-tumor efficacy of the treatment. Calculate tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
-
Conclusion
The landscape of SHP2 inhibitors is rapidly evolving, with several promising candidates demonstrating potent biochemical and cellular activity. While this compound shows biochemical potency, a comprehensive comparison is limited by the lack of publicly available cellular and pharmacokinetic data. Inhibitors like TNO155 and RMC-4630 have shown impressive low nanomolar efficacy in both biochemical and cellular assays, coupled with favorable pharmacokinetic profiles in preclinical models, positioning them as strong candidates for further clinical development. The detailed experimental protocols provided herein offer a foundation for researchers to rigorously evaluate and compare novel SHP2 inhibitors, contributing to the advancement of targeted cancer therapies. As more data becomes available, the relative merits of these and other emerging SHP2 inhibitors will become clearer, ultimately guiding the selection of the most promising therapeutic agents for clinical investigation.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosyl phosphorylation of Shp2 is required for normal ERK activation in response to some, but not all, growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
SHP2 Inhibitor Combination Therapy: A Comparative Guide for Researchers
An in-depth analysis of the synergistic effects of combining SHP2 inhibitors with targeted therapies, focusing on preclinical and clinical data to inform future drug development.
The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance efficacy and overcome resistance. This guide provides a comparative analysis of combination therapies involving SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors, a promising class of anti-cancer agents. While specific clinical trial data for "Shp2-IN-24" is not publicly available, this guide will utilize the SHP2 inhibitor PF-07284892 as a primary example, supplemented with preclinical data from other well-documented SHP2 inhibitors such as TNO155 and SHP099, to illustrate the principles and potential of this therapeutic approach.
Clinical Landscape: The Case of PF-07284892
A first-in-human, Phase 1 clinical trial (NCT04800822) has evaluated the safety and efficacy of the SHP2 inhibitor PF-07284892, both as a monotherapy and in combination with various targeted agents in patients with advanced solid tumors harboring specific oncogenic drivers.[1][2][3][4] This study is notable for its innovative design, which allowed for the addition of a targeted therapy upon disease progression with PF-07284892 monotherapy.
Clinical Trial Snapshot: PF-07284892 Combination Therapy
| Parameter | Details |
| Clinical Trial ID | NCT04800822[1][2][3] |
| SHP2 Inhibitor | PF-07284892 (ARRY-558)[1] |
| Combination Agents | Lorlatinib (for ALK/ROS1 fusion+ cancers), Encorafenib + Cetuximab (for BRAFV600E+ colorectal cancer), Binimetinib (for MAPK-mutant cancers)[1] |
| Patient Population | Advanced solid tumors with specific oncogenic drivers, who have progressed on prior targeted therapy[1][4] |
| Dosing (PF-07284892) | 40 mg orally twice weekly (recommended Phase 2 dose)[1] |
| Key Efficacy Outcome | Confirmed RECIST v1.1 partial responses (PR) were observed in 3 patients treated with combination therapy (2 with lorlatinib, 1 with binimetinib)[1] |
| Biomarker Response | In 2 of the responding patients, a reduction of ≥80% in circulating tumor DNA (ctDNA) founder mutation was observed after starting combination therapy[1] |
| Safety Profile | PF-07284892 was generally well-tolerated alone and in combination. Common treatment-related adverse events for monotherapy included anemia, peripheral edema, and increased AST[1] |
Preclinical Evidence: The Rationale for Combination
Preclinical studies provide the foundational evidence for combining SHP2 inhibitors with other targeted therapies. These studies demonstrate synergistic anti-tumor activity, offering a mechanistic basis for the outcomes observed in clinical trials. As direct preclinical data for the PF-07284892 and lorlatinib combination is not extensively published, this section presents data from other SHP2 inhibitors combined with ALK inhibitors, which target a similar patient population.
In Vitro Synergism: TNO155 and Lorlatinib in Neuroblastoma
A study investigating the combination of the SHP2 inhibitor TNO155 with the ALK inhibitor lorlatinib in ALK-mutant neuroblastoma cell lines demonstrated significant synergistic effects on cell viability.[5][6][7]
| Cell Line | Drug Combination | Key Finding |
| ALK-mutant Neuroblastoma | TNO155 + Lorlatinib | Synergistic reduction in cell growth and promotion of inactivation of ALK and MAPK signaling.[5][6][7] |
In Vivo Efficacy: Enhanced Tumor Growth Inhibition
Xenograft models have been instrumental in demonstrating the enhanced anti-tumor efficacy of SHP2 inhibitor combination therapies in a whole-organism context.
TNO155 and Lorlatinib in a Murine ALK-Mutant Xenograft Model [5][6][7]
| Treatment Group | Outcome |
| Vehicle | Progressive tumor growth |
| TNO155 Monotherapy | Moderate tumor growth inhibition |
| Lorlatinib Monotherapy | Significant tumor growth inhibition |
| TNO155 + Lorlatinib | Delayed tumor growth and prolonged survival compared to monotherapies |
SHP099 and Ceritinib in an ALK-Rearranged NSCLC Patient-Derived Xenograft (PDX) Model [8][9]
| Treatment Group | Outcome |
| Vehicle | Progressive tumor growth |
| Ceritinib (25 mg/kg, daily) | Partial tumor growth inhibition |
| SHP099 (75 mg/kg, daily) | Minimal tumor growth inhibition |
| Ceritinib + SHP099 | Significant tumor growth inhibition, halting the growth of resistant tumors |
Signaling Pathways and Experimental Workflows
The primary mechanism by which SHP2 inhibitors synergize with targeted therapies is through the suppression of the RAS-MAPK signaling pathway, a key driver of cell proliferation and survival.
Overcoming Resistance in ALK-Positive NSCLC
Caption: Dual inhibition of ALK and SHP2 blocks MAPK signaling.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical assessment of combination therapy.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of SHP2 inhibitor combination therapies.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the effect of the drug combination on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the SHP2 inhibitor, the targeted therapy (e.g., lorlatinib), and the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72-96 hours, to allow the drugs to exert their effects.[3]
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[10]
-
Incubation and Solubilization: The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. For MTT, a solubilizing agent is then added to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values (the concentration of a drug that inhibits 50% of cell growth) are determined, and synergy is often calculated using the Chou-Talalay method or the Bliss independence model.[3]
Western Blot for ERK Phosphorylation
Western blotting is employed to determine the effect of the drug combination on the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK.
-
Cell Lysis: Cells are treated with the drugs for a specified time, then washed and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system.[12]
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total form of the protein (e.g., anti-total-ERK) to serve as a loading control.[12]
In Vivo Xenograft Study
Animal models are critical for evaluating the in vivo efficacy and tolerability of drug combinations.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into different treatment groups: vehicle control, SHP2 inhibitor monotherapy, targeted therapy monotherapy, and the combination therapy.[4]
-
Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.[4]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analyses are performed to compare the efficacy of the combination therapy to the monotherapies and the control.
Conclusion and Future Directions
The combination of SHP2 inhibitors with targeted therapies represents a compelling strategy to enhance anti-tumor efficacy and overcome acquired resistance. The clinical data for PF-07284892 in combination with agents like lorlatinib, although preliminary, provides proof-of-concept for this approach in heavily pretreated patient populations. Preclinical studies with other SHP2 inhibitors further substantiate the mechanistic rationale, demonstrating clear synergistic effects both in vitro and in vivo.
Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from these combination therapies. Further elucidation of the complex signaling networks regulated by SHP2 will also be crucial for identifying novel combination partners and expanding the therapeutic potential of SHP2 inhibition in oncology.
References
- 1. Assay of cell viability with two drugs [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications - Figshare [aacr.figshare.com]
- 7. SHP2 INHIBITOR TNO155 SYNERGIZES WITH ALK INHIBITORS IN ALK-DRIVEN NEUROBLASTOMA MODELS - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. SHP2 inhibition restores sensitivity to ALK inhibitors in resistant ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to SHP2 Inhibitors: Benchmarking Shp2-IN-22 Against First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, second-generation SHP2 inhibitor, Shp2-IN-22, against established first-generation allosteric inhibitors: SHP099, TNO155, and RMC-4550. The data presented is compiled from publicly available research to facilitate an evidence-based evaluation of these compounds for research and development purposes.
Introduction to SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. As a key downstream mediator for multiple receptor tyrosine kinases (RTKs), SHP2 is a central node in the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are fundamental to cell proliferation, survival, and differentiation.[1][2] Aberrant SHP2 activity, often due to gain-of-function mutations or upstream signaling hyperactivation, is implicated in various cancers and developmental disorders like Noonan syndrome.[2][3]
First-generation allosteric inhibitors, such as SHP099, were groundbreaking. They function as "molecular glue," stabilizing SHP2 in its closed, auto-inhibited conformation, thus preventing its activation.[4] While effective, the development of next-generation inhibitors like Shp2-IN-22 aims to improve upon potency, pharmacokinetic properties, and potentially overcome resistance mechanisms.[5][6]
Quantitative Data Comparison
The following tables summarize the key biochemical and cellular potency metrics for Shp2-IN-22 and first-generation SHP2 inhibitors.
Table 1: Biochemical Potency Against Wild-Type SHP2
| Compound | Type | Biochemical IC₅₀ (nM) | Source(s) |
| Shp2-IN-22 | Second-Generation Allosteric | 17.7 | [5][7] |
| SHP099 | First-Generation Allosteric | 71 | [8] |
| TNO155 | First-Generation Allosteric | 11 | [8] |
| RMC-4550 | First-Generation Allosteric | 0.583 | [9] |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Cellular Potency (IC₅₀) | Source(s) |
| Shp2-IN-22 | MIA PaCa-2 (Pancreatic) | Anti-proliferation | Effective inhibition noted | [5][7] |
| SHP099 | MV4-11 (Leukemia) | Anti-proliferation | 320 nM | [9] |
| TNO155 | Variety of OSCC lines | Anti-proliferation | 0.39 µM - 211.1 µM | [10] |
| RMC-4550 | Variety of OSCC lines | Anti-proliferation | 0.261 µM - 20.9 µM | [10] |
Note: Direct comparison of cellular IC₅₀ values should be made with caution due to variations in cell lines and assay conditions across different studies.
Signaling Pathways and Experimental Workflows
Visual diagrams provide a clear understanding of the biological context and experimental procedures used to evaluate these inhibitors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SHP2-IN-22 | SHP2 | 2802453-88-7 | Invivochem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
Shp2-IN-24: A Novel Allosteric Inhibitor Overcoming Resistance to Targeted Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. The protein tyrosine phosphatase Shp2 has been identified as a key signaling node in the development of adaptive resistance to a variety of inhibitors, making it a compelling target for combination therapies. This guide provides a comprehensive comparison of the novel Shp2 inhibitor, Shp2-IN-24, with other therapeutic alternatives in models of therapy resistance, supported by experimental data and detailed protocols.
Introduction to this compound
This compound (also referred to as compound 111675) is a recently identified potent and selective allosteric inhibitor of Shp2.[1] It was discovered through a pharmacophore-based virtual screening approach and has demonstrated significant inhibitory activity against the Shp2 enzyme.[1] This guide will delve into the efficacy of this compound, particularly in the context of overcoming resistance to other established cancer therapies.
Efficacy of this compound in Therapy-Resistant Models
This compound has shown promise in preclinical models of resistance to targeted therapies. Its mechanism of action involves the allosteric inhibition of Shp2, which prevents the reactivation of key survival pathways, such as the RAS-MAPK cascade, often observed as an adaptive resistance mechanism to other inhibitors.
Comparison with Other SHP2 Inhibitors
The landscape of SHP2 inhibitors includes several compounds that have entered clinical trials, such as TNO155 and RMC-4630.[] While direct comparative studies with this compound in resistant models are emerging, the following table summarizes its in vitro potency against the SHP2 enzyme in comparison to other well-characterized inhibitors.
| Compound | IC50 (µM) | Ki (µM) | Mechanism of Action |
| This compound | 0.878 [1] | 0.118 [1] | Allosteric Inhibitor |
| SHP099 | 0.071[] | - | Allosteric Inhibitor |
| TNO155 | 0.011[] | - | Allosteric Inhibitor |
| RMC-4630 | - | - | Allosteric Inhibitor |
Signaling Pathways and Mechanism of Action
Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. In many cancers, reactivation of the RAS-MAPK pathway following treatment with targeted inhibitors (e.g., MEK or EGFR inhibitors) is a common mechanism of adaptive resistance. Shp2 acts as a critical upstream mediator in this reactivation. By inhibiting Shp2, this compound effectively blocks this escape route.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the evaluation of this compound.
In Vitro SHP2 Inhibition Assay
The inhibitory activity of this compound against the SHP2 enzyme was determined using a biochemical assay.
Protocol:
-
Reagents: Recombinant human SHP2 protein, a fluorogenic phosphatase substrate (e.g., DiFMUP), assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 0.05% BSA).
-
Procedure:
-
This compound was serially diluted in DMSO and then added to the wells of a 384-well plate.
-
Recombinant SHP2 enzyme was added to each well and incubated with the compound for 30 minutes at room temperature.
-
The phosphatase reaction was initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity was measured over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assays in Resistant Cell Lines
To assess the efficacy of this compound in overcoming therapy resistance, cellular assays are performed in cancer cell lines that have developed resistance to other targeted agents.
Protocol (Example using a MEK inhibitor-resistant cell line):
-
Cell Culture: A cancer cell line with known resistance to a MEK inhibitor (e.g., a KRAS-mutant colorectal cancer line) is cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with:
-
Vehicle (DMSO)
-
MEK inhibitor alone
-
This compound alone
-
Combination of MEK inhibitor and this compound
-
-
Proliferation Assay (e.g., CellTiter-Glo):
-
After 72 hours of treatment, cell viability is assessed using a luminescence-based assay according to the manufacturer's protocol.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
-
-
Western Blot Analysis:
-
Cells are treated for a shorter duration (e.g., 2-24 hours) and then lysed.
-
Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH).
-
Blots are then incubated with HRP-conjugated secondary antibodies and visualized using a chemiluminescence detection system.
-
Conclusion and Future Directions
This compound is a promising novel allosteric inhibitor of Shp2 with the potential to overcome adaptive resistance to targeted therapies. Its efficacy in preclinical models warrants further investigation, including in vivo studies and the exploration of its utility in combination with a broader range of cancer therapeutics. The detailed experimental protocols provided in this guide should facilitate further research into the therapeutic potential of this compound and other SHP2 inhibitors in the ongoing effort to combat drug resistance in cancer.
References
Independent Validation of Shp2-IN-24's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric Shp2 inhibitor, Shp2-IN-24 (also known as HBI-2376 or GH21), with other leading Shp2 inhibitors. The information presented is supported by preclinical data and established experimental protocols to facilitate independent validation of its mechanism of action.
Introduction to Shp2 and Allosteric Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in various cancers.[1] Shp2 acts as a signal amplifier downstream of receptor tyrosine kinases (RTKs).[1]
In its inactive state, Shp2 exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[1] Upon activation by binding to phosphotyrosine residues of upstream signaling partners, Shp2 undergoes a conformational change, exposing its catalytic site and allowing it to dephosphorylate downstream substrates, leading to the activation of the MAPK pathway.[1]
Allosteric Shp2 inhibitors, such as this compound and the well-characterized molecule SHP099, function by binding to a pocket at the interface of the N-SH2, C-SH2, and PTP domains.[2][3] This binding stabilizes the auto-inhibited conformation of Shp2, preventing its activation and subsequent downstream signaling.[3]
Comparative Performance of Shp2 Inhibitors
Preclinical studies have demonstrated that this compound (HBI-2376) exhibits potent anti-proliferative activity and in vivo efficacy in various cancer models. Head-to-head comparisons have shown its superiority over other clinical-stage Shp2 inhibitors in specific contexts.[4][5]
Table 1: Comparison of In Vitro and In Vivo Efficacy of Shp2 Inhibitors [4][5][6][7]
| Inhibitor | Target | In Vitro Potency (Cell Proliferation) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Findings |
| This compound (HBI-2376) | Shp2 (Allosteric) | Greater potency compared to TNO-155 and RMC-4550 in various cancer cell lines. | More efficacious than TNO-155 and RMC-4550 in NCI-H1975L858R_T790M_C797S osimertib-resistant xenograft and MC38 syngeneic models. | Shows significant efficacy as a single agent and in combination with anti-PD-1 therapy.[4][5] |
| TNO-155 | Shp2 (Allosteric) | Potent inhibitor of Shp2. | Demonstrates anti-tumor activity in preclinical models. | In clinical development. |
| RMC-4550 | Shp2 (Allosteric) | Potent inhibitor of Shp2. | Demonstrates anti-tumor activity in preclinical models. | In clinical development. |
| SHP099 | Shp2 (Allosteric) | IC50 of ~0.25 µM for p-ERK inhibition in MDA-MB-468 and KYSE520 cells.[3] | Efficacious in mouse tumor xenograft models.[2] | A well-characterized tool compound for studying Shp2 inhibition. |
Experimental Protocols for Mechanism of Action Validation
To independently validate the allosteric mechanism of action of this compound, the following key experiments are recommended:
Biochemical Phosphatase Activity Assay
This assay directly measures the enzymatic activity of Shp2 in the presence of an inhibitor. The use of the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is a common and reliable method.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant full-length human Shp2 protein.
-
DiFMUP substrate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 2 mM DTT.
-
This compound and other comparator inhibitors (e.g., SHP099).
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and comparator inhibitors in DMSO.
-
In a 384-well plate, add 5 µL of diluted inhibitor solution to each well.
-
Add 10 µL of Shp2 enzyme solution (final concentration ~0.5 nM) to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration at the Km value for Shp2).
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) in kinetic mode for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target within a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Detailed Methodology:
-
Reagents and Materials:
-
Cancer cell line expressing Shp2 (e.g., KYSE520, MDA-MB-468).
-
This compound and comparator inhibitors.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blotting (anti-Shp2 and a loading control like anti-GAPDH).
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Treat cultured cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the supernatant by SDS-PAGE and Western blotting using an anti-Shp2 antibody.
-
Quantify the band intensities and plot the fraction of soluble Shp2 as a function of temperature to determine the melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Western Blot Analysis of Downstream Signaling
This assay assesses the functional consequence of Shp2 inhibition by measuring the phosphorylation status of key downstream signaling proteins, such as ERK.
Detailed Methodology:
-
Reagents and Materials:
-
Cancer cell line known to have activated MAPK signaling (e.g., KYSE520).
-
This compound and comparator inhibitors.
-
Growth factors (e.g., EGF) if stimulation is required.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blotting (anti-phospho-ERK, anti-total-ERK, anti-Shp2, and a loading control).
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF at 10 ng/mL) for 10-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against p-ERK, total ERK, and Shp2.
-
Quantify the band intensities to determine the effect of the inhibitor on ERK phosphorylation. A dose-dependent decrease in the p-ERK/total ERK ratio validates the inhibition of the Shp2-mediated signaling pathway.[4][5]
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Shp2 signaling pathway, the experimental workflow for validation, and the logical relationship of the comparative analysis.
Caption: Shp2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the independent validation of this compound.
Caption: Logical framework for comparing this compound with other inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sellerslab.org [sellerslab.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical data of Genhouseâs SHP2 inhibitor presented at AACR by HUYABIO-Genhouse Bio Co., Ltd. [genhousebio.com]
A Comparative Guide to SHP2 Inhibitors and Other Signal Transduction Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Shp2-IN-24 with other signal transduction inhibitors, focusing on their performance and supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development.
Introduction to SHP2 and the RAS-MAPK Pathway
Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node in the RAS-MAPK (mitogen-activated protein kinase) pathway. This pathway is a key regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the RAS-MAPK pathway is a common driver of various cancers.[2] SHP2 acts as a positive regulator of this pathway, making it an attractive target for therapeutic intervention in oncology.[2][4] Inhibitors targeting SHP2, as well as downstream components of the pathway like MEK and ERK, are of significant interest in cancer research.
Biochemical Potency of Signal Transduction Inhibitors
The potency of an inhibitor is a key measure of its effectiveness. This is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific target by 50%. A lower IC50 value signifies a more potent inhibitor. The dissociation constant (Ki) is another measure of inhibitor potency, representing the equilibrium constant for the binding of the inhibitor to the target.
| Inhibitor | Target | IC50 | Ki |
| This compound | SHP2 | 0.878 µM[5] | 0.118 µM[5] |
| SHP099 | SHP2 | 0.071 µM | Not Reported |
| TNO155 | SHP2 | 0.011 µM | Not Reported |
| RMC-4630 | SHP2 | Not Reported | Not Reported |
| PF-07284892 | SHP2 | 0.021 µM | Not Reported |
| Trametinib | MEK1/2 | Not Reported | Not Reported |
| Ulixertinib | ERK1/2 | Not Reported | Not Reported |
Cellular Activity and In Vivo Efficacy
Beyond biochemical potency, the effectiveness of an inhibitor is determined by its activity in cellular and in vivo models. Cell viability assays measure the ability of an inhibitor to induce cell death or inhibit the proliferation of cancer cell lines. In vivo studies, often conducted in xenograft models where human tumor cells are implanted in immunocompromised mice, assess the inhibitor's ability to suppress tumor growth in a living organism.
While specific in vivo efficacy data for this compound was not found in the initial search, the general efficacy of SHP2 inhibitors has been demonstrated. For instance, SHP099 has been shown to inhibit the proliferation of receptor-tyrosine-kinase-driven human cancer cells in vitro and is efficacious in mouse tumor xenograft models.[6] Similarly, overexpression of SHP2 has been shown to promote tumor growth in mouse xenograft models, highlighting the therapeutic potential of its inhibition.[7]
Signaling Pathways and Points of Intervention
The diagram below illustrates the RAS-MAPK signaling pathway and the points at which different inhibitors exert their effects. SHP2 inhibitors act upstream, preventing the activation of RAS, while MEK and ERK inhibitors target downstream kinases in the cascade.
Caption: RAS-MAPK Signaling Pathway and Inhibitor Targets.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel signal transduction inhibitor typically follows a standardized workflow, from initial biochemical screening to in vivo efficacy studies.
Caption: Typical workflow for evaluating signal transduction inhibitors.
Experimental Protocols
Biochemical SHP2 Phosphatase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of SHP2. A common method involves using a synthetic phosphopeptide substrate, such as p-nitrophenyl phosphate (pNPP), and measuring the dephosphorylation product by spectrophotometry.
Protocol:
-
Recombinant human SHP2 protein is incubated with the test compound (e.g., this compound) at various concentrations in an assay buffer.
-
The enzymatic reaction is initiated by adding the pNPP substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the inhibitor at various concentrations for a specific duration (e.g., 72 hours).
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Protocol:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound) via a specific route of administration (e.g., oral gavage) at a defined dose and schedule. The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor sizes in the treated group to the control group.
Conclusion
This compound is an effective inhibitor of SHP2 with a micromolar IC50 value. Its potency is comparable to other reported SHP2 inhibitors. The development of potent and selective SHP2 inhibitors like this compound provides valuable tools for researchers to further investigate the role of SHP2 in cancer and to explore its potential as a therapeutic target. The comparison with downstream inhibitors like Trametinib and Ulixertinib highlights the different strategies for targeting the RAS-MAPK pathway, each with its own potential advantages and disadvantages. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of these inhibitors, both as monotherapies and in combination with other anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.app17.com [medchemexpress.app17.com]
- 6. embopress.org [embopress.org]
- 7. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Navigating the Safe Disposal of Shp2-IN-24: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of Shp2-IN-24, a potent SHP2 inhibitor. The following procedures are based on the safety data sheet (SDS) for a structurally similar compound, SHP2-IN-9, and should be followed in conjunction with all applicable local, state, and federal regulations.
Chemical and Hazard Information
| Property | Information (based on SHP2-IN-9) |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes.[1] |
Experimental Protocols for Disposal
The following protocols outline the necessary steps for the safe disposal of this compound, whether in solid form or in a solvent.
Disposal of Solid this compound:
-
Collection: Collect waste this compound in a clearly labeled, sealed container.
-
Waste Stream: Dispose of the container as hazardous chemical waste.
-
Regulatory Compliance: Ensure disposal is carried out by a licensed waste disposal company in accordance with all federal, state, and local environmental regulations.
Disposal of this compound in Solution:
-
Collection: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent-resistant waste container.
-
Waste Segregation: Do not mix with other waste streams unless compatibility is confirmed.
-
Hazardous Waste Disposal: The solvent mixture should be treated as hazardous waste and disposed of through a licensed waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and a certified safety professional for any questions or concerns.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Shp2-IN-24
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, small-molecule inhibitors like Shp2-IN-24. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
This compound is a potent inhibitor of the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), a key signaling node in various cellular processes.[1] Its handling requires stringent safety measures to minimize exposure and ensure the integrity of experimental outcomes. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates information from a generic SDS for similar chemical compounds, supplier data, and established laboratory safety protocols.
Key Safety and Physicochemical Data
A clear understanding of the compound's properties is the first step toward safe handling. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂ClN₅O₄S | MedChemExpress |
| Molecular Weight | 499.97 g/mol | MedChemExpress |
| Biological Activity | IC₅₀: 0.878 µM (for SHP2) | MedChemExpress[1] |
| Kᵢ: 0.118 µM (for SHP2) | MedChemExpress[1] | |
| Physical Appearance | Solid powder (presumed) | General knowledge |
| Solubility | Soluble in DMSO | General knowledge |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling potent compounds like this compound. The following PPE is mandatory:
-
Gloves: Two pairs of nitrile gloves should be worn at all times. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.
-
Lab Coat: A dedicated, buttoned lab coat, preferably a disposable one, should be worn to protect clothing and skin.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or a containment device, a properly fitted N95 or higher-rated respirator is essential.
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the arrival, quantity, and storage location in the laboratory's chemical inventory.
-
Store: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage container should be clearly labeled with the compound's name, concentration (if in solution), and hazard information. Keep the container tightly sealed.
Handling and Use:
-
Designated Area: All handling of this compound, especially the weighing of the solid powder, must be conducted in a certified chemical fume hood or a powder containment hood.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
-
Weighing: Use a dedicated set of spatulas and weighing paper. Tare the balance with the weighing paper before adding the compound.
-
Dissolving: To prepare a stock solution, add the solvent (typically DMSO) to the vial containing the pre-weighed compound. Cap the vial and vortex until the solid is completely dissolved.
-
Dilutions: Perform serial dilutions within the chemical fume hood.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper, pipette tips, and disposable lab coats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount of this compound, however small, down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface decontaminant).
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.
Experimental Protocols
Adherence to detailed experimental protocols is crucial for both safety and the generation of reliable data. Below are two common experimental workflows involving a SHP2 inhibitor.
Detailed Methodology: Western Blot for pERK Inhibition
This protocol outlines the steps to assess the effect of a SHP2 inhibitor on the phosphorylation of ERK, a downstream target of the SHP2 signaling pathway.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the SHP2 inhibitor (or vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK (pERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK or a housekeeping protein like β-actin.
-
Detailed Methodology: Cell Viability Assay (CCK-8)
This protocol describes how to measure the effect of a SHP2 inhibitor on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the SHP2 inhibitor in culture medium.
-
Add 100 µL of the diluted inhibitor (or vehicle control) to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizing Safety and Logic
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key workflows and decision-making processes.
Caption: Standard workflow for handling potent chemical compounds like this compound.
Caption: Decision-making process for selecting appropriate Personal Protective Equipment (PPE).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
